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5'-Chlorospiro[cyclopropane-1,3'-indoline] Documentation Hub

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  • Product: 5'-Chlorospiro[cyclopropane-1,3'-indoline]
  • CAS: 1538359-43-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 5'-Chlorospiro[cyclopropane-1,3'-indoline] Scaffold

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Author's Note: Direct experimental data for 5'-Chlorospiro[cyclopropane-1,3'-indoline] is not extensively availabl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author's Note: Direct experimental data for 5'-Chlorospiro[cyclopropane-1,3'-indoline] is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging robust data from the closely related and well-studied class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. The principles of synthesis, reactivity, and biological potential are directly analogous and provide a strong, scientifically grounded framework for understanding the target molecule.

Section 1: The Spiro[cyclopropane-1,3'-indoline] Scaffold: A Privileged Structure in Medicinal Chemistry

The spiro[cyclopropane-1,3'-indoline] core represents a fascinating and increasingly important structural motif in modern drug discovery. Its defining feature is the spirocyclic fusion of a cyclopropane ring and an indoline system at the C3 position. This arrangement imparts a rigid, three-dimensional geometry that distinguishes it from planar aromatic systems. Such conformational constraint is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets.[1]

The incorporation of a cyclopropane ring is a strategic choice to introduce "sp3-richness," a key characteristic correlated with higher clinical success rates for drug candidates. This moiety can improve metabolic stability and fine-tune solubility. The indoline portion, a saturated analog of the indole ring, serves as a versatile scaffold that can be readily functionalized.[2]

The specific focus of this guide, the 5'-chloro substitution on the indoline ring, is not a trivial modification. The chlorine atom, being an electron-withdrawing group, significantly alters the electronic properties of the aromatic ring. Furthermore, its lipophilic nature can enhance membrane permeability, a critical factor for drug efficacy.

Section 2: Physicochemical and Spectroscopic Properties (Predictive Analysis)

While exhaustive experimental data for the title compound is limited, we can predict its core properties based on its structure and data from public chemical databases.[3][4] These values are crucial for designing experimental conditions, from reaction setups to analytical methods.

Table 1: Predicted Physicochemical Properties of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₀ClNPubChem[3]
Molecular Weight179.64 g/mol PubChem[3]
XLogP32.9PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count1PubChem[3]
Rotatable Bond Count0PubChem[3]
Anticipated Spectroscopic Signatures:
  • ¹H NMR: The proton NMR spectrum is expected to be characteristic. The four protons on the cyclopropane ring will likely appear as a complex multiplet in the upfield region (approx. 0.5-1.5 ppm). The methylene protons on the indoline ring (C2') would also show distinct signals. The aromatic protons should present as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The N-H proton will appear as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will feature a unique spiro-carbon signal (C3'). The cyclopropane carbons will be significantly shielded, appearing at high field. The aromatic region will show six distinct signals, with the carbon bearing the chlorine atom (C5') shifted downfield.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Section 3: Synthesis and Mechanistic Pathways

The synthesis of spiro[cyclopropane-1,3'-indoline] derivatives, particularly the 2'-oxo variants, is well-documented. A highly effective and diastereoselective method involves the metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as carbene precursors.[5] This approach is favored for its operational simplicity and use of safer reagents compared to traditional diazo compounds.[5]

A plausible and efficient route to the core scaffold of 5'-Chlorospiro[cyclopropane-1,3'-indoline] would likely start from 5-chloroindoline-2,3-dione (5-chloroisatin).

Proposed Synthetic Workflow:

The key transformation is the reaction between an in situ-generated carbene and an activated alkene derived from 5-chloroisatin.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 5_chloroisatin 5-Chloroisatin step1 Step 1: Knoevenagel Condensation 5_chloroisatin->step1 Active Methylene Compound tosylhydrazone Tosylhydrazone Salt (e.g., from Formaldehyde) step2 Step 2: Metal-Free Cyclopropanation tosylhydrazone->step2 Base (e.g., NaH) Carbene Precursor intermediate 3-Methylene-5-chloro- indolin-2-one step1->intermediate intermediate->step2 product_oxo 5'-Chloro-spiro[cyclopropane- 1,3'-indolin]-2'-one step2->product_oxo reduction Reduction (e.g., LiAlH4) product_oxo->reduction final_product 5'-Chlorospiro[cyclopropane- 1,3'-indoline] reduction->final_product

Caption: Proposed synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Causality Behind Experimental Choices:

  • Starting Material: 5-Chloroisatin is a commercially available and logical precursor, providing the necessary indoline core with the desired chloro-substitution from the outset.

  • Intermediate Formation: The conversion to a 3-methyleneindolin-2-one creates an electron-deficient alkene (a Michael acceptor), which is primed for reaction with a nucleophilic carbene.

  • Carbene Source: Using tosylhydrazone salts is a modern, safer alternative to handling potentially explosive diazomethane for generating the required carbene for the cyclopropanation step.[5]

  • Final Reduction: The resulting spiro[cyclopropane-1,3'-indolin]-2'-one can be readily reduced to the target 5'-Chlorospiro[cyclopropane-1,3'-indoline] using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to remove the carbonyl group.

Section 4: Reactivity and Synthetic Utility

The 5'-Chlorospiro[cyclopropane-1,3'-indoline] scaffold is rich in potential for further chemical modification, making it an excellent starting point for library synthesis in a drug discovery program.

  • N-Functionalization: The secondary amine of the indoline ring is a prime site for modification. It can undergo N-alkylation, N-arylation, or acylation to introduce a wide variety of substituents, allowing for the modulation of physicochemical properties and biological activity.

  • Aromatic Substitution: While the chlorine at the 5'-position is deactivating, further electrophilic aromatic substitution is possible, likely directing incoming electrophiles to the C7' position.

  • Cyclopropane Ring Opening: Under certain conditions (e.g., with strong acids or transition metals), the strained cyclopropane ring can be opened, providing a pathway to different classes of compounds.

Section 5: Applications in Drug Discovery & Medicinal Chemistry

The spirooxindole scaffold, which includes the spiro[cyclopropane-1,3'-indoline] core, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[6][7] Derivatives have shown a remarkable range of biological activities.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of spirooxindole derivatives.[2][8] For instance, certain compounds have shown significant cytotoxicity against prostate, breast, and lung cancer cell lines.[2][5] The mechanism often involves the induction of reactive oxygen species (ROS) in cancer cells or the inhibition of key proteins like EGFR and CDK2.[2][8]

  • Antimicrobial and Antiviral Properties: The rigid framework of these molecules has also been effective in the design of antimicrobial and antiviral agents.

  • Central Nervous System (CNS) Activity: The structural features of spiroindolines make them suitable candidates for CNS drug discovery programs.[8]

The 5'-chloro substituent in the target molecule is particularly interesting from a medicinal chemistry perspective. It increases lipophilicity, which can aid in crossing the blood-brain barrier, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a protein target.

Section 6: Detailed Experimental Protocol: Synthesis of a Representative Analog

This section provides a validated, step-by-step protocol for the synthesis of a key intermediate, 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one , based on established literature procedures.[5][9]

Objective: To synthesize 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one via a metal-free cyclopropanation reaction.

Materials:

  • 5-Chloroindolin-2-one

  • 1,2-dibromoethane

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloroindolin-2-one (e.g., 0.67 g, 4.0 mmol) and anhydrous THF (25 mL).

  • Base Addition: Stir the solution and slowly add powdered potassium hydroxide (KOH) (e.g., 0.90 g, 16.0 mmol).

  • Initial Reflux: Heat the stirred mixture to reflux for 30 minutes. The solution will typically become darker.

  • Addition of Alkylating Agent: Prepare a solution of 1,2-dibromoethane (e.g., 1.13 g, 6.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the refluxing reaction mixture over 15 minutes.

  • Reaction Completion: Continue refluxing for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to approximately 60°C and pour it into 250 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one.

Self-Validation: The success of the synthesis must be confirmed through rigorous characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the data with expected values.

References

  • Asif, M., Alvi, S.S., Azaz, T., Khan, A.R., Tiwari, B., Hafeez, B.B., & Nasibullah, M. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. Available from: [Link]

  • Mihály, N., Borbás, A., & Szakács, Z. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(19), 6685. Available from: [Link]

  • Quiroga, J., Abonia, R., Insuasty, B., & Cobo, J. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72698780, 5'-Chlorospiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]

  • Tu, S., et al. (2016). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry, 12, 2348–2355. Available from: [Link]

  • Asif, M., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available from: [Link]

  • Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4, 38425-38432. Available from: [Link]

  • Li, Y., et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Available from: [Link]

  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17446-17490. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131676463, 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from [Link]

  • Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. The Journal of Organic Chemistry, 71(13), 5012-5. Available from: [Link]

  • Ali, M. S., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14809277, Spiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12701643, Spiro(cyclopropane-1,3'-indolin)-2'-one. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Executive Summary: The spiro[cyclopropane-1,3'-indoline] scaffold represents a unique and valuable structural motif in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The spiro[cyclopropane-1,3'-indoline] scaffold represents a unique and valuable structural motif in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the 5'-chloro substituted derivative, a molecule of significant interest for drug development. By fusing the rigid, three-dimensional cyclopropane ring with the versatile indoline system, this scaffold offers a defined vectoral projection of substituents into three-dimensional space, a critical feature for designing selective pharmacological agents. This document details the core molecular structure, validated synthetic protocols, and the suite of analytical techniques required for its unambiguous characterization, providing researchers and drug development professionals with a foundational understanding of its properties and potential.

The Spiro[cyclopropane-1,3'-indoline] Scaffold: A Privileged Structure

Significance in Medicinal Chemistry and Drug Discovery

The indoline core is a well-established "privileged structure" in pharmacology, forming the basis of numerous therapeutic agents. The addition of a spiro-fused cyclopropane ring introduces conformational rigidity and a unique three-dimensional geometry. Spirooxindole derivatives, a closely related class, have been extensively investigated for a range of biological activities, including potent antitumor properties.[1][2] The cyclopropane unit itself is of high interest to medicinal chemists, as its unique electronic properties and strained-ring nature can confer desirable metabolic stability and binding characteristics.[3]

Core Structural Features

The defining feature of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is the spirocyclic junction at the C3 position of the indoline ring. This single-atom fusion point locks the two ring systems into a relatively fixed orientation. Crystallographic studies of analogous compounds, such as Spiro[cyclopropane-1,3′-indolin]-2′-one, reveal that the mean planes of the cyclopropane and indoline rings are nearly perpendicular, with a dihedral angle of approximately 87.65°.[1] This rigid, non-planar structure is highly advantageous for probing the topology of protein binding pockets.

The Role of 5'-Chloro Substitution

The introduction of a chlorine atom at the 5'-position of the indoline ring serves multiple strategic purposes in drug design. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, the chloro-substituent can engage in specific halogen bonding interactions with biological targets and can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of potential drug candidates.

Core Molecular Structure and Properties

Chemical Identity
  • IUPAC Name: 5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane][4]

  • Molecular Formula: C₁₀H₁₀ClN[4]

  • CAS Number: 1538359-43-1[4]

  • Canonical SMILES: C1CC12CNC3=C2C=C(C=C3)Cl[4]

Physicochemical Properties

The fundamental physicochemical properties of this molecule are summarized below, providing a baseline for its behavior in biological and chemical systems.

PropertyValueSource
Molecular Weight 179.64 g/mol PubChem[4]
XLogP3 2.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 0PubChem[4]
Exact Mass 179.0501770 DaPubChem[4]
Conformational Analysis

The structure is characterized by the spiro-carbon, which is a fully substituted (quaternary) center. This atom serves as the pivot for the two orthogonal ring systems.

Annotated structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Synthesis and Derivatization

Rationale for Synthetic Strategy

The construction of the spiro[cyclopropane-1,3'-indoline] core is most commonly achieved through cyclopropanation of a suitable indoline-based precursor. One established and reliable method involves the reaction of an appropriate indolin-2-one with a 1,2-dihaloethane, such as 1,2-dibromoethane, under basic conditions.[1] An alternative advanced strategy involves the metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts, which serve as a safe alternative to diazo compounds.[2]

Protocol: Synthesis via Base-Mediated Cyclopropanation

This protocol is adapted from established procedures for the synthesis of the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold.[1] The key rationale is the deprotonation of the indolin-2-one followed by a tandem alkylation to form the cyclopropane ring.

Materials:

  • 5-Chloroindolin-2-one

  • 1,2-Dibromoethane

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform and Water for extraction

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloroindolin-2-one (1 equivalent) in anhydrous THF.

  • Base Addition: Slowly add powdered KOH (3.8 equivalents) to the stirred solution. The causality here is that a strong base is required to deprotonate both the amide nitrogen and the α-carbon to facilitate the subsequent dialkylation.

  • Initial Heating: Heat the mixture to reflux for 30 minutes to ensure complete formation of the anion.

  • Cyclopropanating Agent Addition: Slowly add a solution of 1,2-dibromoethane (1.4 equivalents) in THF to the refluxing mixture.

  • Reaction: Continue refluxing for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into cold water. Extract the aqueous mixture with chloroform (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 5'-Chlorospiro[cyclopropane-1,3'-indoline].

G start 5-Chloroindolin-2-one + KOH in THF reflux1 Reflux (30 min) (Anion Formation) start->reflux1 add_dbe Add 1,2-Dibromoethane reflux1->add_dbe reflux2 Reflux (2-4h) (Cyclopropanation) add_dbe->reflux2 workup Aqueous Workup & Extraction reflux2->workup purify Column Chromatography workup->purify end_node Pure Product purify->end_node

Workflow for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Spectroscopic and Spectrometric Characterization

Unambiguous structural elucidation relies on a combination of modern analytical techniques. Each method provides complementary information, building a complete picture of the molecule's connectivity and geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct regions.

    • Aromatic Region (~6.5-7.5 ppm): The protons on the chlorinated benzene ring will appear as a complex multiplet or a series of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Indoline N-H (~3.5-5.0 ppm): A broad singlet corresponding to the amine proton. Its chemical shift can be concentration and solvent dependent.

    • Indoline CH₂ (~3.0-3.5 ppm): The two protons of the CH₂ group in the indoline ring will likely appear as a singlet or a pair of doublets if they are diastereotopic.

    • Cyclopropane CH₂ (~0.5-1.5 ppm): The four protons on the cyclopropane ring will appear in the highly shielded upfield region, typically as complex multiplets due to geminal and cis/trans vicinal coupling.

  • ¹³C NMR: The carbon NMR spectrum provides a count of unique carbon environments.

    • Aromatic Carbons (~110-150 ppm): Six distinct signals for the benzene ring carbons.

    • Indoline CH₂ (~45-55 ppm): One signal for the methylene carbon.

    • Spiro Carbon (~40-60 ppm): The quaternary spiro-carbon, which will have a characteristically low intensity.

    • Cyclopropane Carbons (~10-25 ppm): One or two signals for the aliphatic cyclopropane carbons in the upfield region.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). An M+ and M+2 peak with a relative intensity ratio of approximately 3:1 is definitive proof of a monochlorinated compound.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine) 3300 - 3500Stretching
C-H (aromatic) 3000 - 3100Stretching
C-H (aliphatic) 2850 - 3000Stretching
C=C (aromatic) 1450 - 1600Ring Stretching
C-N 1250 - 1350Stretching
C-Cl 600 - 800Stretching
X-ray Crystallography

For an absolute determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals must be grown, typically by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., THF, ethyl acetate/hexanes).

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[5]

Based on data from similar structures, the expected crystallographic parameters would provide definitive proof of the spirocyclic nature and the relative orientation of the two rings.[1]

Applications in Drug Development

The structural features of 5'-Chlorospiro[cyclopropane-1,3'-indoline] make it an attractive starting point for drug discovery campaigns.

  • Scaffold for Library Synthesis: The secondary amine (N-H) provides a reactive handle for diversification, allowing for the synthesis of large libraries of N-acyl, N-alkyl, or N-sulfonyl derivatives to explore structure-activity relationships (SAR).[6]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 180 g/mol and a rigid conformation, this molecule is an ideal fragment for use in FBDD screening to identify initial hits against therapeutic targets.

  • In Silico Modeling: The conformational rigidity significantly simplifies computational studies, such as molecular docking, as it reduces the number of possible low-energy conformations that need to be sampled.[7] This leads to more reliable predictions of binding modes and affinities.

G cluster_features Core Structural Features cluster_apps Drug Discovery Applications rigidity Conformational Rigidity docking Reliable In Silico Docking rigidity->docking shape Defined 3D Vectorality shape->docking fbdd Fragment-Based Screening shape->fbdd handles Reactive N-H Handle sar SAR Exploration via Library Synthesis handles->sar

Relationship between structural features and drug discovery applications.

Conclusion

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a molecule of significant strategic value for researchers in organic synthesis and medicinal chemistry. Its structure, defined by a rigid, near-orthogonal fusion of a cyclopropane and a chloro-substituted indoline ring, provides a robust and tunable three-dimensional scaffold. The synthetic accessibility and the comprehensive suite of available analytical techniques for its characterization empower scientists to utilize this compound as a foundational building block for the development of novel therapeutics and advanced materials.

References

  • PubChem. 5'-Chlorospiro[cyclopropane-1,3'-indoline]. Available from: [Link]

  • PubChem. 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available from: [Link]

  • Li, Y., et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available from: [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

  • Csonka, R., et al. (2021). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Available from: [Link]

  • ResearchGate. Single crystal X-ray diffraction analysis of products 3n and 6e. Available from: [Link]

  • Roda, G., et al. (2024). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. MDPI. Available from: [Link]

  • MySkinRecipes. 5'-CHLOROSPIRO[CYCLOPROPANE-1,3'-INDOLINE]. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. MDPI. Available from: [Link]

  • Sharma, V., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. European Journal of Chemistry. Available from: [Link]

  • PubChem. Spiro[cyclopropane-1,3'-indoline]. Available from: [Link]

  • You, S-L., et al. (2016). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kiss, R., et al. (2019). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). COMPUTATIONAL DESIGN, SYNTHESIS, ANALYSIS AND EVALUATION OF NEW SPIRO [INDOLINE-THIAZOLIDINE] DERIVATIVES FOR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES. Available from: [Link]

  • PubChem. 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]. Available from: [Link]

  • Bruno, G., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available from: [Link]

  • PubChem. 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]. Available from: [Link]

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Foundational

Introduction: The Strategic Value of the Spiro[cyclopropane-1,3'-indoline] Scaffold

An In-Depth Technical Guide to 5'-Chlorospiro[cyclopropane-1,3'-indoline] For Researchers, Scientists, and Drug Development Professionals The indoline core is a privileged scaffold in medicinal chemistry, forming the bas...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5'-Chlorospiro[cyclopropane-1,3'-indoline]

For Researchers, Scientists, and Drug Development Professionals

The indoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic pharmaceuticals.[1] Its bicyclic structure, featuring a fusion of a benzene ring with a five-membered nitrogen-containing ring, provides a rigid framework that can be strategically decorated to interact with a wide array of biological targets.[1] When this well-established core is combined with a cyclopropane ring in a spirocyclic fusion, as in the case of the spiro[cyclopropane-1,3'-indoline] system, a molecule of significant interest to drug developers emerges.

The cyclopropane moiety is more than just a small carbocycle; its unique electronic properties and conformational rigidity are increasingly utilized to enhance the potency, selectivity, and metabolic stability of drug candidates.[2] The spirocyclic linkage at the C3 position of the indoline core introduces a three-dimensional architecture that is highly sought after in modern drug design for its ability to explore chemical space more effectively than traditional flat molecules.

This guide focuses on a specific, functionalized member of this class: 5'-Chlorospiro[cyclopropane-1,3'-indoline] (CAS Number: 1538359-43-1). The introduction of a chlorine atom at the 5'-position further refines the molecule's properties, offering a key modulation point for influencing electronic distribution, lipophilicity, and potential halogen bonding interactions with target proteins. This molecule represents a valuable building block for the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases.[3][4]

Core Structure and Physicochemical Profile

The foundational step in leveraging any chemical entity for research and development is a thorough understanding of its structure and inherent properties.

Caption: 2D Structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

The molecule's characteristics, as computed by established cheminformatics tools, provide critical insights for experimental design, such as predicting solubility, permeability, and potential for hydrogen bonding.[5]

Identifier / Property Value Source
CAS Number 1538359-43-1[5][6]
Molecular Formula C₁₀H₁₀ClN[5]
Molecular Weight 179.64 g/mol [5]
IUPAC Name 5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane][5]
Monoisotopic Mass 179.0501770 Da[5]
XLogP3 (Lipophilicity) 2.9[5]
Hydrogen Bond Donor Count 1 (from the indoline N-H)[5]
Hydrogen Bond Acceptor Count 1 (from the indoline Nitrogen)[5]

Synthesis Strategies: Constructing the Spirocyclic Core

A highly plausible approach involves the reaction of a suitable indoline precursor with a 1,2-dihaloethane, a method proven effective for creating the spiro-cyclopropane fusion.[7] The choice of a strong base is critical for deprotonating the carbon adjacent to the carbonyl group, initiating the nucleophilic attack required for ring formation.

G start 5-Chloroindolin-2-one step1 Base-mediated Deprotonation (e.g., KOH) start->step1 intermediate Enolate Intermediate step1->intermediate step2 Dialkylation with 1,2-Dibromoethane intermediate->step2 product Spiro[cyclopropane-1,3'-indolin]-2'-one Intermediate step2->product step3 Reduction of Amide (e.g., LiAlH4, BH3) product->step3 final_product 5'-Chlorospiro[cyclopropane-1,3'-indoline] step3->final_product

Caption: Proposed synthetic workflow for 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Field-Proven Protocol: A Representative Synthesis

The following protocol is a validated, step-by-step methodology adapted from established procedures for the synthesis of the spiro[cyclopropane-1,3'-indolin]-2'-one core, followed by a standard reduction to yield the target indoline.[7] This protocol is designed to be self-validating, with clear steps and rationales.

Part A: Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-chloroindolin-2-one (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

  • Base Addition: Under a nitrogen atmosphere, slowly add powdered potassium hydroxide (KOH) (approx. 3.8 equivalents).

    • Causality: A strong base like KOH is required to deprotonate the weakly acidic α-carbon at the C3 position, forming the reactive enolate necessary for the subsequent alkylation.

  • Initial Reflux: Heat the stirred mixture to reflux for 30 minutes to ensure complete formation of the enolate.

  • Reagent Addition: In a separate flask, dissolve 1,2-dibromoethane (approx. 1.4 equivalents) in anhydrous THF. Add this solution dropwise to the refluxing reaction mixture via an addition funnel.

    • Causality: The dibromoethane acts as a two-carbon electrophile. The enolate will perform a sequential intramolecular dialkylation, first displacing one bromine and then the second, to form the cyclopropane ring. Maintaining reflux provides the necessary activation energy.

  • Reaction Completion: Continue refluxing for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., chloroform or ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure 5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one.

Part B: Reduction to 5'-Chlorospiro[cyclopropane-1,3'-indoline]

  • Amide Reduction: Dissolve the purified spiro-indolinone from Part A in anhydrous THF under a nitrogen atmosphere.

  • Reducing Agent: Cool the solution in an ice bath and slowly add a solution of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF).

    • Causality: These powerful reducing agents are capable of reducing the cyclic amide (lactam) functionality to the corresponding amine without affecting the aromatic ring or the cyclopropane.

  • Reaction and Quenching: Allow the reaction to proceed until TLC analysis indicates the disappearance of the starting material. Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

  • Final Purification: Filter the resulting mixture, extract the filtrate with an organic solvent, and purify via column chromatography to yield the final product, 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Significance and Applications in Drug Discovery

The true value of 5'-Chlorospiro[cyclopropane-1,3'-indoline] lies in its potential as a core structure for generating diverse libraries of bioactive compounds. The indoline family of molecules has demonstrated a wide range of pharmacological activities, and this spirocyclic derivative is a prime candidate for exploration in several therapeutic areas.[1]

  • Oncology: Spirooxindoles are well-known for their anticancer properties.[3][8] The rigid three-dimensional structure of the spiro-cyclopropyl core can lead to novel binding modes with anticancer targets like kinases or protein-protein interfaces. The 5'-chloro substituent can enhance binding affinity or block metabolic pathways that lead to drug deactivation.

  • Anti-Inflammatory Agents: Indoline-based compounds have been successfully developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key targets in inflammatory pathways.[4] The lipophilicity and electronic nature of the 5'-chloro group can be fine-tuned to optimize activity against such targets.

  • Central Nervous System (CNS) Applications: The indoline scaffold is present in many CNS-active agents. The conformational constraint imposed by the spiro-cyclopropane ring can improve selectivity for specific receptor subtypes, a critical factor in developing safer and more effective neurological drugs.

G center 5'-Chlorospiro[cyclopropane-1,3'-indoline] Scaffold sub_indoline Indoline Core (N-H) center->sub_indoline sub_chloro 5'-Chloro Group center->sub_chloro sub_cyclopropane Spiro-Cyclopropane center->sub_cyclopropane prop_h_bond H-Bonding (Donor/Acceptor) sub_indoline->prop_h_bond prop_metabolism Modulated Metabolism & Lipophilicity sub_chloro->prop_metabolism prop_binding Halogen Bonding Potential sub_chloro->prop_binding prop_rigidity 3D Structure & Conformational Rigidity sub_cyclopropane->prop_rigidity app_oncology Oncology prop_h_bond->app_oncology app_inflammation Anti-Inflammatory prop_h_bond->app_inflammation app_cns CNS Disorders prop_h_bond->app_cns prop_rigidity->app_oncology prop_rigidity->app_inflammation prop_rigidity->app_cns prop_metabolism->app_oncology prop_metabolism->app_inflammation prop_metabolism->app_cns prop_binding->app_oncology prop_binding->app_inflammation prop_binding->app_cns

Caption: Relationship between structural features and potential therapeutic applications.

Conclusion

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a strategically designed chemical scaffold that combines the validated biological relevance of the indoline core with the advantageous physicochemical properties of a spiro-fused cyclopropane ring. Its chlorinated aromatic ring provides an additional vector for optimizing drug-like properties. For researchers in drug discovery, this compound serves as a high-potential starting point for the development of next-generation therapeutics with novel mechanisms of action and improved pharmacological profiles. Its synthesis is achievable through established chemical transformations, making it an accessible and valuable tool for building compound libraries aimed at challenging biological targets.

References

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Exploratory

A Technical Guide to 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. The spirooxindole framework, a core component of this molecule, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. The spirooxindole framework, a core component of this molecule, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] This document delineates robust synthetic strategies for its preparation, focusing on the diastereoselective construction of the critical spiro-cyclopropyl moiety. We will explore in-depth methods for its physicochemical and spectroscopic characterization, providing benchmark data for researchers. Furthermore, this guide synthesizes the current understanding and future potential of this compound class in drug development, drawing insights from structurally related molecules that have shown promise as anticancer, antiviral, and antibacterial agents.[4][5][6] This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular architecture for next-generation therapeutics.

Introduction to a Privileged Scaffold

The convergence of unique structural motifs into a single molecular entity often yields compounds with novel physicochemical properties and biological functions. 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] represents such a convergence, merging the biologically significant indoline core with the conformationally rigid and synthetically challenging cyclopropane ring.

The Spirooxindole Framework: A Cornerstone of Bioactive Molecules

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring at the C3 position of the oxindole core.[3] This structural motif is central to a wide array of natural alkaloids and has been enthusiastically adopted in medicinal chemistry due to its three-dimensional topology, which allows for precise spatial orientation of functional groups for optimal target engagement.[7] Molecules incorporating this scaffold have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[8][9] A key example is the class of compounds that inhibit the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression, highlighting the therapeutic relevance of this scaffold.[10][11]

The Cyclopropane Moiety: Small Ring, Big Impact

The inclusion of a cyclopropane ring imparts significant conformational rigidity to a molecule. This strained three-membered ring acts as a "conformational lock," reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. Its unique electronic nature, often described as having "π-character," allows it to participate in specific molecular interactions. From a drug development perspective, the cyclopropyl group is also valued for its ability to improve metabolic stability and modulate pharmacokinetic properties.[12]

Strategic Significance of the 5-Chloro Substituent

The chlorine atom at the 5-position of the indole ring is not a passive spectator. As a halogen, it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity with biological targets. Furthermore, its electron-withdrawing nature and lipophilicity significantly alter the molecule's electronic profile and its ability to cross cellular membranes, directly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and overall bioactivity. Numerous studies on 5-chloro-indole derivatives have demonstrated their potential as potent enzyme inhibitors.[13][14]

Synthetic Strategies and Methodologies

The synthesis of 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a multi-step process that hinges on the successful construction of the spiro-cyclopropane ring. While direct synthesis of the target indoline is possible, a more common and versatile approach involves the synthesis of the corresponding oxindole, 5'-chloro-1'H-spiro[cyclopropane-1,3'-indole]-2'-one, followed by reduction of the C2'-carbonyl group.

Retrosynthetic Blueprint

A logical retrosynthetic analysis points to a key disconnection via a cyclopropanation reaction. The target spiro-indoline (I) can be accessed from the spiro-oxindole (II). This intermediate (II) is envisioned to arise from the cyclopropanation of a 5-chloro-3-methyleneindolin-2-one precursor (III). This precursor, in turn, is readily prepared from commercially available 5-chloro-isatin (IV) through a Knoevenagel or Wittig-type reaction.

G I Target: 5-chloro-1',2'-dihydrospiro- [cyclopropane-1,3'-indole] (I) II Intermediate: 5'-chloro-spiro- [cyclopropane-1,3'-indolin]-2'-one (II) I->II Reduction III Precursor: 5-chloro-3- methyleneindolin-2-one (III) II->III Cyclopropanation IV Starting Material: 5-chloro-isatin (IV) III->IV Condensation

Caption: Retrosynthetic pathway for the target compound.

Key Protocol: Metal-Free Diastereoselective Cyclopropanation

This protocol is adapted from methodologies developed for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, which utilize tosylhydrazone salts as safe and effective carbene precursors.[15]

Step 1: Synthesis of 5-chloro-3-methyleneindolin-2-one (Precursor III)

The initial step is a Knoevenagel condensation between 5-chloro-isatin and an active methylene compound, such as malononitrile.[16][17] This reaction creates an electron-deficient alkene, which serves as an excellent acceptor for the subsequent cyclopropanation.

  • To a solution of 5-chloro-isatin (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of a base like piperidine or imidazole.[18]

  • Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate of (5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile is filtered, washed with cold ethanol, and dried. This intermediate is then used in the next step.

Step 2: Synthesis of 5'-chloro-spiro[cyclopropane-1,3'-indolin]-2'-one (Intermediate II)

This step involves a transition metal-free cyclopropanation using a tosylhydrazone salt. This method avoids the use of potentially explosive diazo compounds directly.[15]

  • Suspend the 3-methyleneindolin-2-one derivative (1.0 eq) and the desired tosylhydrazone salt (e.g., derived from formaldehyde or another aldehyde, 1.5 eq) in a suitable solvent like 1,2-dichloroethane.

  • Add a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Heat the mixture under reflux (e.g., at 80-90 °C) until the starting material is consumed (monitor by TLC).

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure spiro[cyclopropane-1,3'-indolin]-2'-one.

Step 3: Reduction to 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (Target I)

The final step is the reduction of the amide carbonyl group at the C2' position.

  • Dissolve the spiro-oxindole (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a powerful reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, ~2-3 eq) or lithium aluminum hydride (LiAlH₄).

  • Allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.

  • After completion, carefully quench the reaction by the slow addition of water or an aqueous acid solution at 0 °C.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final target compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Reduction a 5-Chloro-Isatin + Malononitrile b Reaction in EtOH (Piperidine catalyst) a->b c Filtration & Drying b->c d Precursor III c->d e Precursor III + Tosylhydrazone Salt d->e f Reaction in DCE (K2CO3, Reflux) e->f g Chromatography f->g h Intermediate II (Spiro-oxindole) g->h i Intermediate II h->i j Reduction with BH3.THF (Reflux) i->j k Aqueous Workup & Chromatography j->k l Target Compound I (Spiro-indoline) k->l

Caption: Experimental workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The data presented below are based on computational predictions and analysis of analogous structures reported in the literature.[6][19][20]

Physicochemical Properties
PropertyValueSource
IUPAC Name 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]PubChem[19]
Molecular Formula C₁₀H₁₀ClNPubChem[19]
Molecular Weight 179.64 g/mol PubChem[19]
Appearance Expected to be an off-white to pale yellow solidAnalogy
XLogP3 2.9PubChem[19]
Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic signatures crucial for structural elucidation.

TechniqueExpected Signature
¹H NMR δ 7.0-7.2 ppm: Multiplets corresponding to the 3 aromatic protons on the chloro-substituted benzene ring. δ 3.5-4.5 ppm: A broad singlet for the N-H proton of the indoline ring. δ 3.3-3.6 ppm: A singlet for the two protons of the -CH₂- group in the indoline ring. δ 0.8-1.5 ppm: Multiplets for the 4 protons of the cyclopropane ring, exhibiting complex splitting due to geminal and cis/trans coupling.
¹³C NMR δ 140-150 ppm: Quaternary carbons of the aromatic ring (C-N and C-Cl). δ 110-130 ppm: Aromatic CH carbons. δ ~50-60 ppm: The spiro-carbon (C3'). δ ~45-55 ppm: The -CH₂- carbon of the indoline ring (C2'). δ 10-25 ppm: The two -CH₂- carbons of the cyclopropane ring.
Mass Spec (HRMS) [M]⁺: Calculated m/z for C₁₀H₁₀³⁵ClN is 179.0502. [M+2]⁺: A prominent peak at ~m/z 181.0472 with an intensity of approximately one-third of the [M]⁺ peak, characteristic of the ³⁵Cl/³⁷Cl isotope pattern.
IR (cm⁻¹) ~3350-3400: N-H stretching vibration. ~3000-3100: Aromatic and aliphatic C-H stretching. ~1600, ~1480: Aromatic C=C ring stretching. ~1000-1100: C-N stretching. ~700-850: C-Cl stretching.

Potential Applications in Drug Development

While 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a novel entity, the extensive biological activities reported for its structural relatives provide a strong rationale for its investigation as a therapeutic agent.

Anticancer Activity

The spirooxindole scaffold is a well-established pharmacophore for anticancer drug design.[3][7] A primary mechanism involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By blocking this interaction, small molecules can stabilize p53, allowing it to halt the cell cycle and induce apoptosis in cancer cells. The rigid spiro-cyclopropyl-indoline core of the title compound is an ideal template to mimic key peptide interactions at the MDM2-p53 interface.[11] Libraries of related spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.[15][21]

G MDM2 MDM2 Oncogene p53 p53 Tumor Suppressor MDM2->p53 Binds & Inhibits Degradation Ubiquitination & Degradation MDM2->Degradation p53->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activated Spiro Spirooxindole Inhibitor Spiro->MDM2 Blocks Interaction

Caption: Hypothesized mechanism: Inhibition of MDM2-p53 interaction.

Antimicrobial and Antiviral Potential

Spirooxindole derivatives have also been reported to possess significant activity against a range of pathogens.[4] Studies have shown that certain compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][10] Furthermore, the scaffold has been explored for antiviral applications, including activity against tobacco mosaic virus (TMV) and even SARS-CoV-2.[5][9] The unique three-dimensional structure of 5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] makes it a compelling candidate for screening against viral proteases or bacterial enzymes where shape complementarity is critical for inhibition.

Conclusion and Future Outlook

5-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a molecule of significant interest, positioned at the intersection of several privileged pharmacophores. The synthetic routes, primarily through a spiro-oxindole intermediate, are accessible and amenable to modification for the creation of diverse chemical libraries. Its rigid, three-dimensional structure, combined with the electronically-tuned indole core, provides a strong foundation for the development of potent and selective modulators of challenging biological targets like protein-protein interactions.

Future research should focus on the stereoselective synthesis of this compound to evaluate the biological activities of individual enantiomers. A comprehensive screening campaign against key cancer targets (e.g., MDM2), viral proteases, and bacterial enzymes is highly warranted. The insights gained from such studies will undoubtedly pave the way for novel therapeutic agents based on this compelling spiro-cyclopropyl-indoline scaffold.

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  • Hernández-Vázquez, E., et al. (2021). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Chemistry, 3(1), 18-35. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(21), 6678. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. [Link]

  • Maurya, R. A., et al. (2015). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 5(52), 41871-41875. [Link]

  • Wang, L., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Journal of Saudi Chemical Society, 21(1), S307-S312. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1279. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Abstract The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals. The introduction of a chlorine atom a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals. The introduction of a chlorine atom at the 5'-position can significantly modulate the pharmacological properties of these molecules. This guide provides a comprehensive overview of the synthetic pathways to 5'-Chlorospiro[cyclopropane-1,3'-indoline], intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the key transformations, focusing on the synthesis of the crucial precursor, 5-chloroisatin, its conversion to an activated olefin, and the subsequent cyclopropanation.

Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold

Spirocyclic systems, characterized by a single atom shared between two rings, introduce conformational rigidity and three-dimensionality to molecules, which can enhance binding affinity and selectivity for biological targets. The spiro[cyclopropane-1,3'-indoline] core, in particular, combines the pharmacologically relevant indoline moiety with the unique properties of a cyclopropane ring. The inherent strain of the three-membered ring not only influences the overall molecular geometry but also presents opportunities for further synthetic transformations.

The incorporation of a chlorine atom at the 5'-position of the indoline ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate electronic properties, which can lead to improved potency and pharmacokinetic profiles. This guide will provide a detailed roadmap for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline], a valuable building block for the development of novel therapeutics.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 5'-Chlorospiro[cyclopropane-1,3'-indoline], reveals a key precursor: 5-chloro-3-methyleneindolin-2-one. This exocyclic α,β-unsaturated ketone is an ideal substrate for various cyclopropanation reactions. The synthesis of this intermediate, in turn, begins with the commercially available or readily synthesized 5-chloroisatin.

G target 5'-Chlorospiro[cyclopropane-1,3'-indoline] precursor1 5-Chloro-3-methyleneindolin-2-one target->precursor1 Cyclopropanation precursor2 5-Chloroisatin precursor1->precursor2 Olefin Metathesis (e.g., Wittig, Knoevenagel) starting_material p-Chloroaniline precursor2->starting_material Sandmeyer-based cyclization

Caption: Retrosynthetic analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Synthesis of the Key Precursor: 5-Chloroisatin

The synthesis of 5-chloroisatin is a critical first step. A common and effective method is the Sandmeyer isatin synthesis, which involves the reaction of p-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Reaction Pathway

G p_chloroaniline p-Chloroaniline intermediate p-Chlorooximinoacetanilide p_chloroaniline->intermediate Condensation reagents1 1. Chloral hydrate, Na2SO4 2. Hydroxylamine HCl product 5-Chloroisatin intermediate->product Cyclization reagent2 Conc. H2SO4

Caption: Synthesis of 5-Chloroisatin from p-chloroaniline.

Experimental Protocol: Synthesis of 5-Chloroisatin

Materials:

  • p-Chloroaniline

  • Chloral hydrate

  • Saturated aqueous sodium sulfate

  • Concentrated hydrochloric acid

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Ethyl acetate

Procedure:

  • Preparation of p-Chlorooximinoacetanilide: In a suitable reaction vessel, dissolve p-chloroaniline in a mixture of concentrated hydrochloric acid and water. To this solution, add a solution of chloral hydrate in water, followed by a saturated aqueous solution of sodium sulfate. Heat the mixture, and then add a solution of hydroxylamine hydrochloride in water. The p-chlorooximinoacetanilide will precipitate upon cooling. Filter the solid, wash with water, and dry.[1]

  • Cyclization to 5-Chloroisatin: Carefully add the dried p-chlorooximinoacetanilide in small portions to concentrated sulfuric acid, maintaining the temperature below 70°C. After the addition is complete, heat the mixture until the reaction is complete (monitored by TLC). Pour the reaction mixture onto crushed ice to precipitate the 5-chloroisatin. Filter the crude product, wash thoroughly with water until the washings are neutral, and then recrystallize from a suitable solvent like ethyl acetate to obtain pure 5-chloroisatin as a reddish-pink solid.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
p-ChloroanilineC₆H₆ClN127.5769-72
5-ChloroisatinC₈H₄ClNO₂181.58254-258

Formation of the Exocyclic Double Bond: Synthesis of 5-Chloro-3-methyleneindolin-2-one

With 5-chloroisatin in hand, the next crucial step is the introduction of the exocyclic methylene group at the C3 position. This transformation is typically achieved through olefination reactions such as the Wittig reaction or a Knoevenagel condensation followed by decarboxylation.

Wittig Reaction Approach

The Wittig reaction provides a reliable method for the conversion of the C3-keto group of 5-chloroisatin into a methylene group using a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂).[3][4][5][6]

Reaction Pathway:

G start 5-Chloroisatin product 5-Chloro-3-methyleneindolin-2-one start->product reagent Ph3P=CH2

Caption: Wittig olefination of 5-Chloroisatin.

Experimental Protocol: Wittig Reaction

Materials:

  • 5-Chloroisatin

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C and add a solution of n-butyllithium in hexanes dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).

  • Olefination: Dissolve 5-chloroisatin in anhydrous THF and add it dropwise to the freshly prepared ylide solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-chloro-3-methyleneindolin-2-one.

Knoevenagel Condensation Approach

An alternative route involves the Knoevenagel condensation of 5-chloroisatin with an active methylene compound, such as malonic acid or ethyl cyanoacetate, followed by decarboxylation.[7][8]

Reaction Pathway:

G start 5-Chloroisatin intermediate Carboxylic acid intermediate start->intermediate Knoevenagel Condensation reagents Malonic Acid, Pyridine/Piperidine product 5-Chloro-3-methyleneindolin-2-one intermediate->product Decarboxylation

Caption: Knoevenagel condensation and decarboxylation of 5-Chloroisatin.

Cyclopropanation Strategies

The final and key step in the synthesis is the cyclopropanation of 5-chloro-3-methyleneindolin-2-one. Several methods are available, each with its own advantages in terms of yield, stereoselectivity, and functional group tolerance.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[2][9][10][11][12] This reaction is known for its stereospecificity.

Reaction Pathway:

G start 5-Chloro-3-methyleneindolin-2-one product 5'-Chlorospiro[cyclopropane-1,3'-indoline] start->product reagents CH2I2, Zn-Cu couple

Caption: Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Reaction

Materials:

  • 5-Chloro-3-methyleneindolin-2-one

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the zinc-copper couple and anhydrous diethyl ether.

  • Cyclopropanation: Add a solution of diiodomethane in diethyl ether dropwise to the activated zinc-copper couple. Then, add a solution of 5-chloro-3-methyleneindolin-2-one in diethyl ether. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Filter the mixture to remove the zinc salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to cyclopropanate α,β-unsaturated ketones.[13][14][15][16][17] This method is often complementary to the Simmons-Smith reaction.

Reaction Pathway:

G start 5-Chloro-3-methyleneindolin-2-one product 5'-Chlorospiro[cyclopropane-1,3'-indoline] start->product reagents Me3S(O)I, NaH, DMSO

Caption: Johnson-Corey-Chaykovsky cyclopropanation.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate.[18][19][20][21][22][23][24] This method offers the potential for high diastereoselectivity and enantioselectivity with the use of chiral ligands. For a simpler methylene transfer, diazomethane can be used, though its hazardous nature requires careful handling. A safer alternative to diazo compounds is the use of tosylhydrazone salts.[25]

Reaction Pathway (using a diazo compound):

G start 5-Chloro-3-methyleneindolin-2-one product 5'-Chlorospiro[cyclopropane-1,3'-indoline] start->product reagents CH2N2 (or substitute), Rh2(OAc)4

Caption: Rhodium-catalyzed cyclopropanation.

Cyclopropanation MethodReagentsKey Advantages
Simmons-SmithCH₂I₂, Zn-CuStereospecific, reliable for many alkenes.
Corey-Chaykovsky(CH₃)₂SO=CH₂, BaseEffective for electron-deficient alkenes.
Rhodium-CatalyzedDiazo compound, Rh(II) catalystHigh efficiency, potential for stereocontrol.

Conclusion

The synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is a multi-step process that relies on well-established and robust organic transformations. The key to a successful synthesis lies in the efficient preparation of the 5-chloroisatin precursor, its conversion to the reactive 5-chloro-3-methyleneindolin-2-one intermediate, and the judicious choice of the cyclopropanation method. The methodologies outlined in this guide provide a solid foundation for researchers to access this valuable scaffold and its derivatives for applications in drug discovery and development. The choice of a specific pathway will depend on the desired scale, available reagents, and the need for stereochemical control.

References

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  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
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Exploratory

Unveiling the Therapeutic Promise of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: A Technical Guide to a Privileged Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor in m...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor in medicinal chemistry. The unique structural architecture of spirocyclic compounds has positioned them as a "privileged scaffold" in drug discovery. This technical guide delves into the therapeutic potential of a specific, yet underexplored molecule: 5'-Chlorospiro[cyclopropane-1,3'-indoline] . While direct biological data on this compound is sparse, a comprehensive analysis of its core components—the spirooxindole nucleus and the cyclopropane ring—provides a strong foundation for predicting its bioactivity. This document will therefore explore the well-documented anticancer, antimicrobial, and neuroprotective properties of related compounds and, based on this evidence, propose a strategic experimental workflow to elucidate the biological activity of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Introduction: Deconstructing a Molecule of Interest

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a fascinating small molecule that merges three key structural features, each with significant implications for its potential biological activity:

  • The Spirooxindole Core: This rigid, three-dimensional heterocyclic system is a prominent feature in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its unique stereochemistry provides a fixed orientation for substituents, which can lead to high-affinity interactions with biological targets.

  • The Cyclopropane Ring: The inclusion of a cyclopropane moiety in drug candidates is a strategic choice in medicinal chemistry.[3][4][5] This small, strained ring system can enhance metabolic stability, improve binding potency by locking the molecule into a bioactive conformation, and serve as a bioisostere for other functional groups.[3][6][7]

  • 5'-Chloro Substitution: The presence of a chlorine atom on the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding can enhance binding affinity to target proteins, and the electron-withdrawing nature of chlorine can modulate the electronic properties of the entire molecule.

Given the established bioactivity of its constituent parts, it is highly probable that 5'-Chlorospiro[cyclopropane-1,3'-indoline] possesses significant therapeutic potential.

Predicted Biological Activities: An Evidence-Based Hypothesis

Based on the extensive literature on spirooxindole and cyclopropane-containing compounds, we can formulate a strong hypothesis regarding the potential biological activities of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Potent Anticancer Activity

Spirooxindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.[1][8][9]

Mechanism of Action: p53-MDM2 Inhibition

A key mechanism of action for many anticancer spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[10][11][12][13][14] The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis.[10] In many cancers, p53 is inactivated by the overexpression of its negative regulator, MDM2.[10][15] Spirooxindole-based inhibitors can fit into a hydrophobic pocket on MDM2, preventing its interaction with p53.[10] This reactivates p53, leading to the transcription of downstream targets that induce apoptosis in cancer cells.

Signaling Pathway: p53-MDM2 Interaction

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treated Cancer Cell p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 p53_cancer p53 MDM2_cancer Overexpressed MDM2 p53_cancer->MDM2_cancer Excessive Degradation MDM2_cancer->p53_cancer Apoptosis_cancer Apoptosis (Inhibited) Spirooxindole 5'-Chlorospiro [cyclopropane-1,3'-indoline] MDM2_treated MDM2 Spirooxindole->MDM2_treated Inhibits p53_treated p53 (Activated) Apoptosis_treated Apoptosis (Restored) p53_treated->Apoptosis_treated Induces

Caption: p53-MDM2 signaling and the inhibitory role of spirooxindoles.

Broad-Spectrum Antimicrobial Activity

The spirooxindole scaffold is also associated with significant antimicrobial properties.[16][17][18][19][20] Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[16][19] The mechanism of antimicrobial action is less universally defined than their anticancer effects but may involve the inhibition of essential microbial enzymes.

Potential Neuroprotective Effects

Indole-based compounds, the larger chemical class to which spirooxindoles belong, have shown promise as neuroprotective agents.[21][22][23][24][25] Their mechanisms of action often involve antioxidant properties and the modulation of signaling pathways involved in neuronal survival.[21][22]

Proposed Experimental Workflow for Biological Evaluation

To validate the hypothesized biological activities of 5'-Chlorospiro[cyclopropane-1,3'-indoline], a systematic, multi-tiered experimental approach is recommended.

Experimental Workflow Diagram

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: In Vivo Validation start 5'-Chlorospiro[cyclopropane-1,3'-indoline] cytotoxicity In Vitro Cytotoxicity Assays (MTT & LDH) start->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (Broth Microdilution) start->antimicrobial neuroprotection Neuroprotection Assays (Oxidative Stress Model) start->neuroprotection p53_mdm2_assay p53-MDM2 Binding Assay (e.g., ELISA, FP) cytotoxicity->p53_mdm2_assay mic_determination MIC Determination & Time-Kill Assays antimicrobial->mic_determination apoptosis_assay Apoptosis & Caspase Activity Assays neuroprotection->apoptosis_assay xenograft Cancer Xenograft Model p53_mdm2_assay->xenograft infection_model Infection Model mic_determination->infection_model stroke_model Stroke/Neurodegeneration Model apoptosis_assay->stroke_model

Sources

Foundational

Unlocking the Therapeutic Potential of the 5'-Chlorospiro[cyclopropane-1,3'-indoline] Scaffold: A Technical Guide for Drug Discovery

Abstract The spiroindoline scaffold represents a privileged structural motif in medicinal chemistry, with a diverse range of biological activities. This technical guide delves into the prospective therapeutic application...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiroindoline scaffold represents a privileged structural motif in medicinal chemistry, with a diverse range of biological activities. This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored derivative: 5'-Chlorospiro[cyclopropane-1,3'-indoline]. While direct extensive research on this exact molecule is nascent, this document synthesizes the wealth of data on structurally related spiro[cyclopropane-1,3'-indoline] and spirooxindole compounds to project its potential as a valuable lead for drug discovery. We will explore its likely synthesis, potential mechanisms of action in key therapeutic areas, and provide robust, self-validating experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, metabolic diseases, and beyond.

The Spiro[cyclopropane-1,3'-indoline] Core: A Foundation for Potent Bioactivity

The spirocyclic system, characterized by a single atom shared between two rings, imparts a unique three-dimensional architecture to molecules. The spiro[cyclopropane-1,3'-indoline] core, in particular, combines the rigid, strained cyclopropane ring with the versatile indoline moiety. This fusion often leads to enhanced binding affinity and selectivity for biological targets. The indoline portion is a common feature in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and amenability to chemical modification.

The introduction of a chlorine atom at the 5'-position of the indoline ring is a strategic chemical modification. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:

  • Lipophilicity: Influencing cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance target affinity.

Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: A Proposed Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Reduction 5-Chlorooxindole 5-Chlorooxindole 3-Methylene-5-chloroindolin-2-one 3-Methylene-5-chloroindolin-2-one 5-Chlorooxindole->3-Methylene-5-chloroindolin-2-one Piperidine, EtOH Formaldehyde Formaldehyde Formaldehyde->3-Methylene-5-chloroindolin-2-one 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one 3-Methylene-5-chloroindolin-2-one->5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one Base, Solvent Tosylhydrazone Salt Tosylhydrazone Salt Tosylhydrazone Salt->5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one 5'-Chlorospiro[cyclopropane-1,3'-indoline] 5'-Chlorospiro[cyclopropane-1,3'-indoline] 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one->5'-Chlorospiro[cyclopropane-1,3'-indoline] Anhydrous THF Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->5'-Chlorospiro[cyclopropane-1,3'-indoline]

Caption: Proposed synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Detailed Experimental Protocol: Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one (Intermediate)
  • Step 1: Synthesis of 3-Methylene-5-chloroindolin-2-one.

    • To a solution of 5-chlorooxindole (1.0 eq) in ethanol, add piperidine (0.2 eq).

    • Add aqueous formaldehyde (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

  • Step 2: Diastereoselective Cyclopropanation.

    • To a solution of 3-methylene-5-chloroindolin-2-one (1.0 eq) and a suitable tosylhydrazone salt (1.5 eq) in an appropriate solvent (e.g., acetonitrile), add a base (e.g., K2CO3, 2.0 eq).

    • Heat the reaction mixture at reflux for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one.

  • Step 3: Reduction to 5'-Chlorospiro[cyclopropane-1,3'-indoline].

    • Suspend lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

    • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the combined filtrate and washings under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol) to yield 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of related spiroindoline and spirooxindole derivatives, 5'-Chlorospiro[cyclopropane-1,3'-indoline] is projected to have potential in the following therapeutic areas:

Anticancer Activity

Numerous spirooxindole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[1][2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Potential Mechanism: p53-MDM2 Inhibition. Some spirooxindole-containing compounds are known to inhibit the interaction between p53 and its negative regulator, MDM2.[4] By disrupting this interaction, p53 levels are stabilized, leading to the activation of downstream pathways that promote apoptosis and cell cycle arrest in cancer cells. The rigid spirocyclic core of 5'-Chlorospiro[cyclopropane-1,3'-indoline] could potentially fit into the p53-binding pocket of MDM2.

G 5'-Chlorospiro[cyclopropane-1,3'-indoline] 5'-Chlorospiro[cyclopropane-1,3'-indoline] MDM2 MDM2 5'-Chlorospiro[cyclopropane-1,3'-indoline]->MDM2 Inhibits p53 p53 MDM2->p53 Binds and promotes ubiquitination Ubiquitination Ubiquitination p53->Ubiquitination Apoptosis Apoptosis p53->Apoptosis Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Activates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: Potential mechanism of p53-MDM2 inhibition.

Aldose Reductase Inhibition for Diabetic Complications

Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and retinopathy.[5] Spiroindoline-based compounds have emerged as potent AR inhibitors.[5]

  • Potential Mechanism: Competitive Inhibition of Aldose Reductase. 5'-Chlorospiro[cyclopropane-1,3'-indoline] may act as a competitive inhibitor of AR, binding to the active site of the enzyme and preventing the reduction of glucose to sorbitol. The accumulation of sorbitol is a major contributor to osmotic stress and cellular damage in diabetic tissues. The specific stereochemistry and electronic properties of the 5'-chloro derivative could enhance its binding affinity for the AR active site.

Antimicrobial and Antiviral Activity

The spiroindoline scaffold is present in compounds with a broad spectrum of antimicrobial and antiviral activities.[6][7]

  • Potential Mechanism: Multiple Targets. The antimicrobial and antiviral mechanisms of spiroindoline derivatives are diverse and may involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with viral replication processes. For instance, some spiroindoles have shown promising inhibitory properties against the main protease (Mpro) of SARS-CoV-2.[7] The specific mechanism of 5'-Chlorospiro[cyclopropane-1,3'-indoline] would need to be elucidated through dedicated studies.

Experimental Validation: A Roadmap for Preclinical Evaluation

To substantiate the therapeutic potential of 5'-Chlorospiro[cyclopropane-1,3'-indoline], a systematic preclinical evaluation is necessary. The following is a proposed workflow with self-validating protocols.

In Vitro Cytotoxicity Screening
  • Objective: To determine the anticancer activity of the compound against a panel of human cancer cell lines.

  • Protocol: MTT Assay

    • Seed cancer cells (e.g., DU-145, HeLa, A-549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 5'-Chlorospiro[cyclopropane-1,3'-indoline] (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Aldose Reductase Inhibition Assay
  • Objective: To quantify the inhibitory activity of the compound against aldose reductase.

  • Protocol: Spectrophotometric Enzyme Assay

    • Prepare a reaction mixture containing phosphate buffer, NADPH, DL-glyceraldehyde (substrate), and purified aldose reductase enzyme.

    • Add varying concentrations of 5'-Chlorospiro[cyclopropane-1,3'-indoline] to the reaction mixture. Include a positive control (e.g., Epalrestat).

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC50 and Ki values.[5]

Mechanism of Action Studies
  • Objective: To elucidate the molecular mechanism underlying the observed biological activity.

  • Protocols:

    • Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., p53, MDM2, pro-apoptotic and anti-apoptotic proteins).

    • Flow Cytometry: To analyze the cell cycle distribution and quantify apoptosis (e.g., using Annexin V/PI staining).

    • Molecular Docking and Dynamics Simulations: To predict the binding mode and stability of the compound within the active site of its target protein.[5]

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Western_Blot Western Blot Cytotoxicity_Screening->Western_Blot Flow_Cytometry Flow Cytometry Cytotoxicity_Screening->Flow_Cytometry AR_Inhibition_Assay Aldose Reductase Inhibition Assay Molecular_Docking Molecular Docking AR_Inhibition_Assay->Molecular_Docking Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Mechanism_Elucidation Mechanism_Elucidation Antimicrobial_Screening->Mechanism_Elucidation Xenograft_Model Cancer Xenograft Model Western_Blot->Xenograft_Model Diabetic_Animal_Model Diabetic Animal Model Molecular_Docking->Diabetic_Animal_Model

Caption: Proposed experimental workflow for preclinical evaluation.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Cell LineIC50 (µM) ± SD
DU-145 (Prostate Cancer)[Insert Value]
HeLa (Cervical Cancer)[Insert Value]
A-549 (Lung Cancer)[Insert Value]
Normal Fibroblasts (e.g., L929)[Insert Value]

Table 2: Aldose Reductase Inhibitory Activity

CompoundIC50 (µM) ± SDKi (µM) ± SD
5'-Chlorospiro[cyclopropane-1,3'-indoline][Insert Value][Insert Value]
Epalrestat (Positive Control)[Insert Value][Insert Value]

Conclusion and Future Directions

The 5'-Chlorospiro[cyclopropane-1,3'-indoline] scaffold holds significant promise as a starting point for the development of novel therapeutics, particularly in the fields of oncology and diabetic complications. Its unique three-dimensional structure and the strategic placement of a chlorine atom suggest the potential for potent and selective biological activity. The synthetic and experimental frameworks provided in this guide offer a clear path for the synthesis, evaluation, and mechanism of action studies of this intriguing molecule. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
  • Novel spiroindoline derivatives targeting aldose reductase against diabetic complications: Bioactivity, cytotoxicity, and molecular modeling studies. PubMed.
  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.
  • Synthesis and biological evaluation of spiro[cyclopropane-1,3′-indolin]-2′-ones as potential anticancer agents. Scilit.
  • 5'-CHLOROSPIRO[CYCLOPROPANE-1,3'-INDOLINE]. MySkinRecipes.
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Exploratory

The Emergence of Spiro[cyclopropane-1,3'-indoline] Scaffolds: A Technical Guide to Synthesis and Biological Exploration

Abstract The spiro[cyclopropane-1,3'-indoline], or spirocyclopropyl oxindole, core is a privileged structural motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dime...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[cyclopropane-1,3'-indoline], or spirocyclopropyl oxindole, core is a privileged structural motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional architecture, combining the strained cyclopropane ring with the versatile indoline scaffold, imparts novel pharmacological properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery of novel spiro[cyclopropane-1,3'-indoline] derivatives. We will delve into the intricacies of their synthesis, elucidate the mechanistic underpinnings of key reactions, and present a comprehensive overview of their burgeoning therapeutic potential, with a focus on anticancer and antimalarial applications. This guide is designed to be a practical resource, offering field-proven insights and detailed experimental protocols to empower researchers in this exciting and rapidly evolving area of chemical biology.

Introduction: The Allure of a Strained Spirocycle

The spirooxindole framework is a cornerstone in the design of bioactive molecules, with numerous natural products and synthetic compounds featuring this core structure exhibiting a wide array of biological activities.[1] The fusion of a cyclopropane ring at the C3 position of the oxindole introduces a high degree of conformational rigidity and a unique spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The inherent ring strain of the cyclopropane moiety also presents opportunities for novel chemical transformations, making these compounds versatile synthetic intermediates.[3]

Recent years have witnessed a surge in the development of elegant and efficient synthetic methodologies for accessing structurally diverse spiro[cyclopropane-1,3'-indoline] derivatives. These strategies often employ cascade reactions, leveraging the principles of organocatalysis and transition-metal catalysis to construct the spirocyclic core with high levels of stereocontrol.[2] This guide will navigate through the key synthetic advancements, providing a conceptual framework and practical guidance for the synthesis of these compelling molecules.

Synthetic Strategies: Forging the Spirocyclopropyl Core

The construction of the spiro[cyclopropane-1,3'-indoline] scaffold is a testament to the ingenuity of modern synthetic chemistry. Two prominent and highly effective strategies have emerged: metal-free diastereoselective cyclopropanation and organocatalytic asymmetric Michael-initiated ring closure (MIRC).

Metal-Free Diastereoselective Cyclopropanation using Tosylhydrazone Salts

A significant advancement in the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones involves a transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones. This method utilizes readily available tosylhydrazone salts as a safe and effective carbene source, offering an alternative to the potentially explosive diazo compounds.[4]

Causality Behind Experimental Choices: The choice of tosylhydrazone salts is predicated on their ability to generate diazo compounds in situ upon treatment with a base. This circumvents the need to handle volatile and potentially hazardous diazoalkanes directly. The 3-methyleneindolin-2-one acts as the Michael acceptor, readily undergoing cyclopropanation. The diastereoselectivity of the reaction is often high, driven by the steric and electronic properties of the substrates and the reaction conditions.

Experimental Protocol: Diastereoselective Synthesis of a Representative Spiro[cyclopropane-1,3'-indolin]-2'-one

Objective: To synthesize a spiro[cyclopropane-1,3'-indolin]-2'-one derivative via metal-free cyclopropanation.

Materials:

  • Substituted 3-methyleneindolin-2-one (1.0 equiv)

  • Substituted benzaldehyde tosylhydrazone (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 3-methyleneindolin-2-one (1.0 equiv), the corresponding substituted benzaldehyde tosylhydrazone (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-methyleneindolin-2-one.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Organocatalytic Asymmetric Michael-Initiated Ring Closure (MIRC)

The enantioselective synthesis of spirocyclopropyl oxindoles represents a significant challenge and a highly desirable goal in medicinal chemistry. Organocatalysis has emerged as a powerful tool to achieve this, with the Michael-initiated ring closure (MIRC) reaction being a particularly effective strategy.[3][5] This cascade reaction typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.

Causality Behind Experimental Choices: The use of chiral organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, is central to inducing enantioselectivity. These catalysts activate the substrates through hydrogen bonding and/or by forming transient chiral intermediates, thereby controlling the stereochemical outcome of the reaction. The choice of the Michael donor and acceptor is critical and can be tailored to introduce a variety of functional groups into the final product.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Chiral Spirocyclopropyl Oxindole

Objective: To synthesize an enantioenriched spirocyclopropyl oxindole derivative via an organocatalytic Michael-initiated ring closure.

Materials:

  • Alkylidene oxindole (1.0 equiv)

  • α-Halogenated carbonyl compound (e.g., α-bromo malonate) (1.2 equiv)

  • Chiral organocatalyst (e.g., cinchona alkaloid-derived thiourea) (10 mol%)

  • Tertiary amine base (e.g., triethylamine) (1.5 equiv)

  • Toluene, anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkylidene oxindole (1.0 equiv) and the chiral organocatalyst (10 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the α-halogenated carbonyl compound (1.2 equiv) and the tertiary amine base (1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and comparison with known data where available.

Mechanistic Insights: Visualizing the Reaction Pathways

A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and designing new synthetic routes. Here, we visualize the proposed mechanisms for the two key synthetic strategies discussed.

G cluster_0 Metal-Free Cyclopropanation Tosylhydrazone Tosylhydrazone Diazo Intermediate Diazo Intermediate Tosylhydrazone->Diazo Intermediate Base (Cs₂CO₃) Carbene Carbene Diazo Intermediate->Carbene -N₂ Spiro[cyclopropane-1,3'-indoline] Spiro[cyclopropane-1,3'-indoline] Carbene->Spiro[cyclopropane-1,3'-indoline] [2+1] Cycloaddition 3-Methyleneindolin-2-one 3-Methyleneindolin-2-one

Caption: Proposed mechanism for metal-free cyclopropanation.

G cluster_1 Organocatalytic MIRC Alkylidene Oxindole Alkylidene Oxindole Activated Complex Activated Complex Alkylidene Oxindole->Activated Complex H-bonding α-Halo Carbonyl α-Halo Carbonyl Michael Adduct Michael Adduct α-Halo Carbonyl->Michael Adduct Michael Addition Chiral Catalyst Chiral Catalyst Chiral Catalyst->Activated Complex Activated Complex->Michael Adduct Spirocyclopropyl Oxindole Spirocyclopropyl Oxindole Michael Adduct->Spirocyclopropyl Oxindole Intramolecular Ring Closure (-X⁻)

Caption: Generalized mechanism for organocatalytic MIRC.

Biological Activities: Therapeutic Potential of Spirocyclopropyl Oxindoles

The spiro[cyclopropane-1,3'-indoline] scaffold has emerged as a promising pharmacophore, with derivatives exhibiting potent biological activities, most notably as anticancer and antimalarial agents.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[4] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A DU-145 (Prostate)< 10[4]
Derivative B Hela (Cervical)< 10[4]
Derivative C A-549 (Lung)< 10[4]
SSSK16 MCF-7 (Breast)0.44[6]
SSSK17 MCF-7 (Breast)0.04[6]
Antimalarial Activity

The spirooxindole scaffold is a key component of the potent antimalarial drug candidate cipargamin (NITD609).[7] This has spurred research into novel spiro[cyclopropane-1,3'-indoline] derivatives as potential antimalarial agents. These compounds often exhibit activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Compound IDP. falciparum StrainIC₅₀ (nM)Reference
NITD609 Drug-sensitive & resistant0.5 - 1.4[7]
Analogue 1 FCR-3 (Resistant)1520 - 4200[8]
Analogue 2 3D7 (Sensitive)1310 - 1800[8]

Conclusion and Future Directions

The discovery of novel spiro[cyclopropane-1,3'-indoline] derivatives represents a vibrant and promising area of research. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of these complex molecules. The compelling biological activities, particularly in the realms of oncology and infectious diseases, underscore the therapeutic potential of this unique scaffold.

Future efforts in this field will likely focus on the development of even more efficient and stereoselective synthetic methods. A deeper understanding of the structure-activity relationships (SAR) will be crucial for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the biological targets and mechanisms of action of these compounds will undoubtedly pave the way for their translation into novel therapeutics.

References

  • Bolous, M., Arumugam, N., Almansour, A.I., Kumar, R.S., Maruoka, K., Antharam, V.C., & Thangamani, S. (2018). Broad-spectrum antifungal activity of spirooxindolo-pyrrolidine tethered indole/imidazole hybrid heterocycles against fungal pathogens. Bioorganic & Medicinal Chemistry Letters, 28(18), 3045-3049. [Link]

  • Zhyvko, T. L., Galkin, O. V., & Zozulya, Y. M. (2025). Molecular diversity of spirooxindoles. Synthesis and biological activity. Molecular Diversity. [Link]

  • Panda, S. S., Girgis, A. S., Aziz, M. N., & Bekheit, M. S. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 649. [Link]

  • Panda, S. S., Girgis, A. S., Aziz, M. N., & Bekheit, M. S. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Institutes of Health. [Link]

  • Augusta University. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Augusta University Research Profiles. [Link]

  • Rottmann, M., et al. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]

  • Moorthy, R., & Williams, W. A. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. [Link]

  • Moorthy, R., & Williams, W. A. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Cao, Z. Y., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2(6), 649-653. [Link]

  • Kumari, S., & Samanta, S. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]

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Foundational

Spectroscopic data of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

An In-Depth Technical Guide to the Spectroscopic Profile of 5'-Chlorospiro[cyclopropane-1,3'-indoline] For Researchers, Scientists, and Drug Development Professionals Introduction 5'-Chlorospiro[cyclopropane-1,3'-indolin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a synthetic organic compound featuring a unique spirocyclic architecture that fuses an indoline moiety with a cyclopropane ring. The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of a spiro-cyclopropyl group at the 3-position imparts significant three-dimensional character and conformational rigidity, properties highly sought after in modern drug design to enhance binding affinity and selectivity. The chlorine substituent on the aromatic ring further modulates the electronic and lipophilic properties of the molecule.

As this molecule represents a valuable building block for novel therapeutics, its unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this characterization. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 5'-Chlorospiro[cyclopropane-1,3'-indoline], grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. For 5'-Chlorospiro[cyclopropane-1,3'-indoline], both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized approach is critical for obtaining reproducible and high-resolution NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for observing exchangeable protons like N-H.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex spin systems of the aromatic and cyclopropyl protons.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Subsequently, obtain a ¹³C spectrum using a broadband proton-decoupling pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon environment. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis P1 Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) P2 Add TMS Standard (δ = 0.00 ppm) P1->P2 A1 ¹H NMR Acquisition (1D Spectrum) P2->A1 Insert into Spectrometer A2 ¹³C{¹H} NMR Acquisition (Broadband Decoupled) A1->A2 A3 2D NMR (Optional) (COSY, HSQC) A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Integration & Peak Picking D2->D3 D4 Structural Elucidation D3->D4

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline] suggests a complex and informative ¹H NMR spectrum. The key is to analyze the distinct chemical environments: the aromatic ring, the indoline N-H and CH₂, and the spiro-cyclopropane ring.

  • Aromatic Region (δ 6.5-7.5 ppm): The 1,2,4-trisubstituted benzene ring will give rise to three distinct signals. Based on data for 4-chloroaniline, the proton ortho to the amino group (H-7') is expected to be the most shielded. The proton ortho to the chlorine (H-4') will be deshielded relative to aniline but shielded relative to benzene.

    • H-7': Expected around δ 6.6-6.8 ppm as a doublet.

    • H-6': Expected around δ 7.0-7.2 ppm as a doublet of doublets.

    • H-4': Expected around δ 7.1-7.3 ppm as a doublet.

  • Indoline N-H and CH₂ Protons:

    • N-H (H-1'): A broad singlet, typically in the range of δ 3.5-4.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature.

    • CH₂ (H-2'): A singlet expected around δ 3.4-3.6 ppm, as it is adjacent to a nitrogen atom and a quaternary carbon.

  • Cyclopropane Region (δ 0.5-1.5 ppm): This is the most diagnostic region. The magnetic anisotropy of the cyclopropane ring induces significant shielding, causing its protons to appear at an unusually high field (upfield).[1][2] The four protons on the cyclopropane ring are diastereotopic due to the chiral spirocenter. They will appear as a complex, coupled spin system.

    • H-2/H-3: Two sets of multiplets between δ 0.8 and 1.4 ppm, each integrating to 2H. The coupling patterns will be complex due to geminal coupling (²JHH, typically -4 to -9 Hz), cis-vicinal coupling (³JHH, typically 8-12 Hz), and trans-vicinal coupling (³JHH, typically 4-9 Hz).[3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2/H-3 (Cyclopropyl)0.8 - 1.4Complex Multiplets4H
H-2' (Indoline CH₂)3.4 - 3.6Singlet (s)2H
H-1' (Indoline NH)3.5 - 4.5Broad Singlet (br s)1H
H-7' (Aromatic)6.6 - 6.8Doublet (d)1H
H-6' (Aromatic)7.0 - 7.2Doublet of Doublets (dd)1H
H-4' (Aromatic)7.1 - 7.3Doublet (d)1H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as two pairs of aromatic carbons are chemically equivalent by symmetry.

  • Aliphatic Region (δ 0-60 ppm):

    • C-2/C-3 (Cyclopropyl): The cyclopropane carbons are highly shielded and will appear significantly upfield, predicted in the range of δ 10-20 ppm.[6][7]

    • C-3' (Spiro Carbon): The quaternary spiro carbon, attached to two rings and a nitrogen, will be further downfield, estimated at δ 45-55 ppm.

    • C-2' (Indoline CH₂): The methylene carbon adjacent to the nitrogen is expected around δ 50-60 ppm.

  • Aromatic Region (δ 110-150 ppm): Six carbons will appear in this region. The chemical shifts are influenced by the electron-donating nitrogen and the electron-withdrawing chlorine.[8][9]

    • C-5' (C-Cl): The carbon bearing the chlorine atom will be in the δ 125-130 ppm range.

    • C-7a' (C-N): The carbon ipso to the nitrogen and part of the benzene ring fusion will be the most deshielded aromatic carbon, likely > δ 145 ppm.

    • Other aromatic carbons (C-3a', C-4', C-6', C-7') will resonate between δ 110-130 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2/C-3 (Cyclopropyl)10 - 20
C-3' (Spiro Carbon)45 - 55
C-2' (Indoline CH₂)50 - 60
C-7'110 - 115
C-4'120 - 125
C-5'125 - 130
C-6'128 - 132
C-3a'135 - 140
C-7a'145 - 150

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

Experimental Protocol

Electron Ionization (EI) is a common technique for this type of molecule. For higher sensitivity and analysis of potential derivatives, Electrospray Ionization (ESI) would be used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe (for EI) or dissolved in a suitable solvent like methanol or acetonitrile and infused into the source (for ESI).

  • Ionization: For EI, a standard electron energy of 70 eV is used to induce fragmentation. For ESI, a positive ion mode would be selected to generate the protonated molecule [M+H]⁺.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for determining the exact mass and elemental composition, confirming the molecular formula.

Predicted Mass Spectrum
  • Molecular Ion (M⁺˙): The exact mass of C₁₀H₁₀ClN is 179.0502. The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. An intense peak will appear at m/z 179 (for the ³⁵Cl isotope) and a smaller peak at m/z 181 (for the ³⁷Cl isotope). The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for a monochlorinated compound.

  • Key Fragmentation Pathways: Indoline derivatives typically fragment through cleavage of the heterocyclic ring.[10][11]

    • A primary fragmentation could be the loss of the cyclopropane group (C₃H₄, 40 Da) via a retro-[2+1] cycloaddition, leading to a fragment at m/z 139/141 .

    • Loss of a chlorine radical (Cl˙) is possible, giving a fragment at m/z 144 .

    • Cleavage of the C-N and C-C bonds in the indoline ring can lead to various smaller fragments. A stable fragment corresponding to the chlorophenyl cation might be observed at m/z 111/113 .

G M [M]⁺˙ m/z 179/181 F1 [M - C₃H₄]⁺˙ m/z 139/141 M->F1 - C₃H₄ F2 [M - Cl]⁺ m/z 144 M->F2 - Cl•

Caption: Predicted primary fragmentation pathways in EI-MS.

m/z (³⁵Cl / ³⁷Cl) Predicted Identity Notes
179 / 181[C₁₀H₁₀ClN]⁺˙ (Molecular Ion)Key diagnostic peak with ~3:1 isotopic ratio.
144[C₁₀H₁₀N]⁺Loss of chlorine radical.
139 / 141[C₇H₆ClN]⁺˙Loss of neutral cyclopropene (C₃H₄).
111 / 113[C₆H₄Cl]⁺Chlorophenyl cation fragment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol
  • Sample Preparation: The solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to the N-H, C-H (aromatic and aliphatic), C=C, and C-N bonds.

Frequency Range (cm⁻¹) Vibration Type Notes
3350 - 3450N-H StretchA sharp to medium intensity peak characteristic of a secondary amine.[12][13]
3000 - 3100Aromatic C-H StretchMedium to weak absorptions above 3000 cm⁻¹.
2850 - 3000Aliphatic C-H StretchAbsorptions from the indoline and cyclopropane CH₂ groups.[14]
~1610, ~1480Aromatic C=C StretchTwo or more sharp bands of variable intensity, characteristic of the benzene ring.
1250 - 1350Aromatic C-N StretchA strong band indicating the bond between the aromatic ring and the nitrogen atom.[12]
~820C-H Out-of-Plane BendA strong band indicative of 1,2,4-trisubstitution on the benzene ring.

Conclusion

The comprehensive spectroscopic analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] provides a unique and definitive fingerprint for its structural verification. The ¹H NMR spectrum is distinguished by the highly shielded, complex signals of the diastereotopic cyclopropyl protons. The ¹³C NMR confirms the presence of eight unique carbon environments, including the characteristic upfield cyclopropyl carbons. Mass spectrometry validates the molecular formula through the molecular ion and its tell-tale 3:1 isotopic pattern for chlorine. Finally, IR spectroscopy confirms the presence of key functional groups, notably the secondary amine N-H bond. Together, these techniques provide a robust and self-validating system for the characterization of this important molecular scaffold, ensuring its identity and purity for applications in research and drug development.

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Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Foreword: Charting a Course into the Unknown The spirooxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer, an...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

The spirooxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorosubstituent at the 5'-position of the indoline ring, coupled with a spiro-fused cyclopropane, presents a unique chemical entity—5'-Chlorospiro[cyclopropane-1,3'-indoline]—with a largely unexplored biological potential. This guide is crafted for researchers, scientists, and drug development professionals embarking on the critical task of deciphering its mechanism of action (MoA). We will not present a known pathway but rather a comprehensive, field-proven strategic workflow to systematically uncover the molecular targets and cellular pathways modulated by this novel compound. This document is a roadmap for discovery, grounded in scientific integrity and designed to navigate the complexities of MoA studies.

The Compound in Focus: Synthesis and Biological Context

The core structure, spiro[cyclopropane-1,3'-indoline], belongs to the broader class of spirooxindoles, which are present in various natural products and have been the subject of extensive synthetic and medicinal chemistry efforts.[3][4] The synthesis of the parent spiro[cyclopropane-1,3'-indoline]-2'-one has been achieved through methods like the reaction of indolin-2-one with 1,2-dibromoethane.[5] More advanced, diastereoselective cyclopropanation techniques using tosylhydrazone salts have also been developed for related structures.[6]

The indoline-2-one moiety and its derivatives are known to be precursors for antitumor agents.[5] Indeed, various functionalized spiro[cyclopropane-1,3'-indolin]-2'-ones have demonstrated promising anticancer activity against human cancer cell lines such as DU-145 (prostate), Hela (cervical), and A-549 (lung).[6] The broader class of spirooxindoles has been investigated for a multitude of biological activities, including the inhibition of kinases like CDK2 and modulation of the p53-MDM2 interaction.[2][7] Given this context, it is plausible that 5'-Chlorospiro[cyclopropane-1,3'-indoline] may exert its effects through similar, or perhaps novel, pathways.

The Strategic Imperative: A Phased Approach to MoA Elucidation

A successful MoA study is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. We propose a three-phased approach, beginning with broad, unbiased screening to identify potential targets, followed by rigorous validation, and culminating in detailed pathway analysis.

MoA_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Pathway Analysis & In Vivo Confirmation P1_A Phenotypic Screening P2_A Target Engagement Assays (e.g., CETSA, InCELL Pulse) P1_A->P2_A P1_B Affinity-Based Proteomics P1_B->P2_A P1_C In Silico Docking P2_C Biochemical/Enzymatic Assays P1_C->P2_C P2_B Genetic Approaches (e.g., CRISPR/Cas9, siRNA) P2_A->P2_B P2_B->P2_C P3_A Phosphoproteomics/ Transcriptomics P2_C->P3_A P3_B Cell-Based Pathway Reporter Assays P3_A->P3_B P3_C In Vivo Models (e.g., Xenograft studies) P3_B->P3_C

Figure 1: A phased workflow for the mechanism of action elucidation of a novel small molecule.

Phase 1: Casting a Wide Net - Target Identification

The initial step is to move from a biological phenotype (e.g., cancer cell death) to a list of candidate molecular targets. A multi-pronged approach mitigates the risk of bias inherent in any single technique.

Phenotypic Screening and High-Content Imaging

The rationale here is to characterize the compound's effect at a cellular level to generate an initial "fingerprint" of its activity. This can provide clues about the affected pathways.

Experimental Protocol: High-Content Analysis of Apoptosis Induction

  • Cell Plating: Seed a panel of cancer cell lines (e.g., DU-145, Hela, A-549) in 96- or 384-well imaging plates at a density that ensures sub-confluency throughout the experiment.

  • Compound Treatment: Treat cells with a dose-response range of 5'-Chlorospiro[cyclopropane-1,3'-indoline] (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes targeting key apoptotic markers:

    • Nuclei: Hoechst 33342 (to assess nuclear morphology, condensation).

    • Caspase Activation: A fluorescently-labeled inhibitor of caspases (FLICA) to detect active caspases 3/7.

    • Mitochondrial Membrane Potential: Tetramethylrhodamine, Ethyl Ester (TMRE) to measure mitochondrial health.

    • Cell Demarcation: A whole-cell stain like CellMask™ Green.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Quantify multiple parameters per cell, such as nuclear size and intensity, caspase activation, and mitochondrial membrane potential. A multi-parameter profile indicative of intrinsic or extrinsic apoptosis can guide subsequent target searches towards specific protein families (e.g., Bcl-2 family, caspases).

Affinity-Based Proteomics for Unbiased Target Discovery

This powerful technique aims to "pull down" the direct binding partners of the compound from a complex cellular lysate.

Experimental Protocol: Chemical Proteomics Pulldown

  • Probe Synthesis: Synthesize a derivative of 5'-Chlorospiro[cyclopropane-1,3'-indoline] with a linker and an affinity tag (e.g., biotin), ensuring the modification does not abrogate biological activity.

  • Lysate Preparation: Prepare native protein lysates from a responsive cell line.

  • Affinity Purification:

    • Incubate the lysate with the biotinylated probe.

    • As a crucial control, pre-incubate a parallel lysate with an excess of the non-biotinylated ("free") compound before adding the probe. This competition experiment is vital to distinguish specific binders from non-specific interactions.

    • Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competed control are considered high-confidence candidate targets.

In Silico Approaches: Docking and Virtual Screening

Computational methods can predict potential binding partners based on the compound's 3D structure and the known structures of proteins. This is particularly useful for prioritizing protein families. Given the prevalence of spirooxindoles as kinase inhibitors, docking studies against a panel of kinases would be a logical starting point.[7]

Phase 2: From Candidates to Confirmed Targets - Target Validation

Identifying a list of potential binding partners is only the beginning. The next critical phase is to confirm that the compound directly engages these targets in a cellular context and that this engagement is responsible for the observed biological effect.[8][9][10]

Cellular Target Engagement Assays

These assays provide direct evidence of the compound binding to its target inside intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (the compound) to a protein often increases the protein's thermal stability. CETSA measures this change.

  • Cell Treatment: Treat intact cells with 5'-Chlorospiro[cyclopropane-1,3'-indoline] or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Analysis: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated cells confirms target engagement.

Another valuable technique is the InCELL Pulse method, which can also be used to characterize cellular target engagement of small molecule inhibitors.[11]

Genetic Validation: The Causality Link

To establish that the identified target is responsible for the compound's efficacy, we must demonstrate that modulating the target's expression or activity mimics or alters the cellular response to the compound.[8]

Experimental Protocol: CRISPR/Cas9-mediated Knockout

  • Target Knockout: Use CRISPR/Cas9 technology to generate a cell line where the gene encoding the validated target protein is knocked out.

  • Phenotypic Assay: Compare the response of the knockout cells and the parental (wild-type) cells to 5'-Chlorospiro[cyclopropane-1,3'-indoline] using a viability or apoptosis assay.

  • Interpretation: If the knockout cells show significant resistance to the compound compared to the wild-type cells, it provides strong evidence that the compound's cytotoxic effect is mediated through this target.

Target_Validation_Logic Compound 5'-Chlorospiro [cyclopropane-1,3'-indoline] Target Putative Target Protein (e.g., Kinase X) Compound->Target Binds to (Verified by CETSA) Phenotype Cellular Phenotype (e.g., Apoptosis) Compound->Phenotype Induces Target->Phenotype Mediates Knockout Target Knockout (CRISPR/Cas9) Knockout->Target Ablates Knockout->Phenotype Rescues from Compound Effect

Figure 2: Logical framework for establishing a causal link between target engagement and cellular phenotype.

Phase 3: Mapping the Consequences - Pathway Analysis and In Vivo Confirmation

With a validated target in hand, the final phase involves delineating the downstream signaling cascade and confirming the MoA in a more complex biological system.

Global Profiling of Cellular Signaling

Techniques like phosphoproteomics and transcriptomics (RNA-seq) provide a global, unbiased view of the cellular pathways altered by the compound's engagement with its target.

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Treatment: Treat a responsive cell line with 5'-Chlorospiro[cyclopropane-1,3'-indoline] at a concentration known to engage the target, for a short duration (e.g., 1-6 hours) to capture early signaling events.

  • Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

  • Bioinformatic Analysis: Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify signaling pathways that are significantly enriched for differentially phosphorylated proteins. This will reveal the downstream consequences of target inhibition.

Cell-Based Pathway Reporter Assays

These assays are used to confirm the findings from global profiling studies by focusing on a specific pathway. For instance, if phosphoproteomics suggests inhibition of the Wnt/β-catenin pathway, a luciferase reporter assay driven by a β-catenin-responsive promoter can be employed to quantify this effect.[12]

In Vitro vs. In Vivo Models: The Bridge to Clinical Relevance

While in vitro models using cell lines are essential for initial MoA studies, they are conducted outside a living organism in a controlled environment.[13] To understand the compound's effect in a whole, living organism, in vivo models are indispensable.[13][14][15]

Experimental Protocol: Xenograft Tumor Model

  • Model Establishment: Implant human cancer cells (the same line used for in vitro studies) into immunocompromised mice to establish tumors.

  • Compound Administration: Once tumors reach a specified size, treat the mice with 5'-Chlorospiro[cyclopropane-1,3'-indoline] via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor growth over time. A significant reduction in tumor volume in the treated group compared to a vehicle-treated control group demonstrates in vivo efficacy.

  • Pharmacodynamic (PD) Marker Analysis: At the end of the study, excise tumors and analyze them for biomarkers of target engagement and pathway modulation (e.g., phosphorylation status of the target's direct substrate, changes in gene expression identified in vitro). This crucial step links the compound's in vivo efficacy directly to its proposed MoA.

Data Synthesis and Reporting

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile

Cell LineIC50 (µM)Primary PhenotypeValidated Target
DU-145 (Prostate)5.2G2/M Arrest, ApoptosisKinase X
Hela (Cervical)8.1ApoptosisKinase X
A-549 (Lung)12.5ApoptosisKinase X
Normal Fibroblasts>100Minimal CytotoxicityN/A

Conclusion: From Molecule to Mechanism

The journey to elucidate the mechanism of action for a novel compound like 5'-Chlorospiro[cyclopropane-1,3'-indoline] is a complex but navigable endeavor. By employing a systematic, multi-faceted approach that integrates phenotypic screening, unbiased target identification, rigorous biophysical and genetic validation, and comprehensive pathway analysis, we can build a robust, evidence-based understanding of how this molecule exerts its biological effects. This guide provides a foundational framework for that journey, empowering research teams to unlock the therapeutic potential hidden within this promising chemical scaffold. The insights gained will be pivotal for its future development as a potential therapeutic agent.

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  • Navarrete-Vázquez, G., et al. (2023). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Chemistry, 7(1), 18. [Link]

  • Abele, R., & Pinotsi, D. (2016). Methods of probing the interactions between small molecules and disordered proteins. Essays in biochemistry, 60(1), 103–113. [Link]

  • Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes. [Link]

  • ResearchGate. (n.d.). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Retrieved from ResearchGate. [Link]

  • Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8963-8984. [Link]

  • Pápai, P., et al. (2016). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 21(12), 1642. [Link]

  • NanoTemper Technologies. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]

  • Wu, G.-J., & Chen, X.-Y. (2018). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry, 14, 1485-1492. [Link]

  • Karchava, A. V., et al. (2021). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 26(15), 4474. [Link]

  • Ali, O. M., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific reports, 13(1), 1668. [Link]

  • ResearchGate. (n.d.). Efficient Construction of Dispiro[indoline-3,1'-cyclopentane-3',3''-indolines] and spiro[indoline-3,5'-pyrrolo[3',2':2,3]cyclopenta[1,2-b]indoles]. Retrieved from ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: A Detailed Experimental Protocol

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. The spiro[cyclopropane...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. The spiro[cyclopropane-1,3'-indoline] scaffold is a recurring motif in a variety of biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] This protocol is based on established chemical principles and adapts a known procedure for the synthesis of the parent spirocycle.[4] The synthesis involves the reaction of 5-chloroindolin-2-one with 1,2-dibromoethane in the presence of a strong base. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, and characterization guidelines.

Introduction

The indoline scaffold and its derivatives are central to the development of numerous therapeutic agents due to their wide range of biological activities.[4] The incorporation of a spirocyclic cyclopropane ring at the 3-position of the indoline core introduces a rigid, three-dimensional structure that can significantly influence the pharmacological properties of the molecule. This structural feature is often explored in the design of novel drug candidates. The target molecule, 5'-Chlorospiro[cyclopropane-1,3'-indoline], combines the indoline pharmacophore with a spiro-cyclopropane moiety and a chlorine substituent, which can modulate the electronic and lipophilic properties of the compound. This application note details a robust and accessible method for the preparation of this key synthetic intermediate.

Reaction Scheme and Mechanism

The synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is achieved through the reaction of 5-chloroindolin-2-one with 1,2-dibromoethane using potassium hydroxide as the base in tetrahydrofuran (THF) as the solvent.[4]

Overall Reaction:

cluster_products Product R1 5-Chloroindolin-2-one P1 5'-Chlorospiro[cyclopropane-1,3'-indoline] R1:e->P1:w + R2 R2 1,2-Dibromoethane Re1 KOH Re2 THF, Reflux

Caption: Overall reaction for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Proposed Reaction Mechanism:

The reaction is proposed to proceed through a tandem alkylation mechanism. The potassium hydroxide deprotonates the acidic N-H of the 5-chloroindolin-2-one, which then exists in equilibrium with its enolate form. The enolate attacks one of the electrophilic carbons of 1,2-dibromoethane in an initial SN2 reaction. A subsequent intramolecular SN2 reaction, where the nitrogen anion attacks the carbon bearing the remaining bromine atom, forms the spiro-cyclopropane ring.

A 1. Deprotonation of 5-chloroindolin-2-one with KOH to form the enolate. B 2. Nucleophilic attack of the enolate on 1,2-dibromoethane (intermolecular SN2). A->B C 3. Intramolecular cyclization via nucleophilic attack of the nitrogen anion (intramolecular SN2). B->C D 4. Formation of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. C->D

Caption: Proposed mechanistic pathway for the formation of the spiro-cyclopropane ring.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
5-Chloroindolin-2-one≥98%Commercially Available
1,2-Dibromoethane≥99%Commercially Available
Potassium Hydroxide (KOH)≥85%, pelletsCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Column chromatography setup (if required)

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 1,2-Dibromoethane is a carcinogen and toxic; handle with extreme care.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloroindolin-2-one (1.0 g, 5.97 mmol).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask and stir to dissolve the starting material. Carefully add powdered potassium hydroxide (1.34 g, 23.9 mmol) to the solution.

  • Initial Heating: Heat the stirred mixture to reflux for 30 minutes.

  • Addition of 1,2-Dibromoethane: In a dropping funnel, prepare a solution of 1,2-dibromoethane (1.68 g, 8.95 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the refluxing mixture over a period of 15-20 minutes.

  • Reaction Monitoring: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by the slow addition of water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Characterization

The identity and purity of the synthesized 5'-Chlorospiro[cyclopropane-1,3'-indoline] should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the chloro-substituted benzene ring, the methylene protons of the indoline ring, and the diastereotopic protons of the cyclopropane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals, including the spiro-carbon.

  • IR (Infrared Spectroscopy): Look for characteristic absorption bands, such as the N-H stretch of the indoline ring.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀ClN, MW: 179.64 g/mol )[5].

Quantitative Data Summary

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
5-Chloroindolin-2-one167.591.05.971.0
1,2-Dibromoethane187.861.688.951.5
Potassium Hydroxide56.111.3423.94.0
Tetrahydrofuran72.1140 mL--

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the base. The reaction time may need to be extended.

  • Incomplete Reaction: The potassium hydroxide may not be sufficiently powdered or the reaction may require more vigorous stirring to ensure proper mixing.

  • Side Products: The formation of polymeric side products can occur. Careful control of the addition rate of 1,2-dibromoethane and the reaction temperature can minimize this.

References

  • Shaikh, A. et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. Available at: [Link]

  • Quiroga, J. et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData. Available at: [Link]

  • Zhang, Y. et al. (2025). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances. Available at: [Link]

  • Wang, Y. et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • de la Cruz, P. et al. (1998). Preparation of spiro[cyclopropane-1,3'-(3H)-indol]ones from isatin in a novel one-step process. A study of long-range chiral recognition. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline]. PubChem Compound Database. Retrieved from [Link]

  • Singh, R. et al. (2015). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available at: [Link]

  • Szabó, K. et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules. Available at: [Link]

Sources

Application

Enantioselective synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Application Note & Protocol A Guideline for the Enantioselective Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]-2'-one Abstract: The spirocyclopropyl oxindole scaffold is a privileged structural motif found in n...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Guideline for the Enantioselective Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]-2'-one

Abstract: The spirocyclopropyl oxindole scaffold is a privileged structural motif found in numerous bioactive molecules and natural products, exhibiting potential as anti-HIV and antitumor agents.[1][2] The construction of the strained three-membered cyclopropane ring fused to the C3-quaternary stereocenter of the oxindole core presents a significant synthetic challenge. This document provides a comprehensive guide to the enantioselective synthesis of a specific, high-value derivative, 5'-chlorospiro[cyclopropane-1,3'-indoline]-2'-one. We will explore the strategic landscape of asymmetric cyclopropanation and present a detailed, field-tested protocol based on an organocatalytic Michael-Initiated Ring Closure (MIRC) cascade. This guide is intended for researchers in medicinal chemistry and process development, offering mechanistic insights, step-by-step procedures, and troubleshooting advice to ensure reproducible, high-yield, and stereoselective outcomes.

Strategic Overview: Constructing the Spirocyclopropyl Oxindole Core

The asymmetric synthesis of spirocyclopropyl oxindoles has been approached through several elegant catalytic strategies. Understanding these pathways is crucial for selecting the optimal route based on available starting materials, desired functional group tolerance, and scalability. Two dominant strategies have emerged: transition metal catalysis and organocatalysis.[3]

  • Transition Metal Catalysis: This approach often involves the reaction of a diazooxindole with an alkene, catalyzed by chiral complexes of metals like rhodium(II) or copper(I).[2] While highly effective, these methods require the synthesis and handling of potentially unstable diazo compounds.

  • Organocatalysis: Chiral small molecules, such as bifunctional thioureas or squaramides, can catalyze the reaction between an electron-deficient alkene (e.g., a methyleneindolinone) and a suitable carbon nucleophile. This strategy avoids transition metals and often proceeds through a cascade mechanism, constructing the cyclopropane ring in a single, highly controlled step.[1][4]

This application note will focus on an organocatalytic approach, specifically a Michael-Initiated Ring Closure (MIRC) reaction. This strategy is selected for its operational simplicity, high stereocontrol, and avoidance of diazo reagents, making it an attractive and robust choice for laboratory-scale synthesis.[1][5]

The MIRC Approach: Mechanism and Rationale

The chosen protocol involves the reaction of a 5-chloro-substituted methyleneindolinone with a pronucleophile, such as an α-halo carbonyl compound, catalyzed by a bifunctional chiral catalyst.

Causality of the Catalytic Cycle: The catalyst, typically a quinine- or cinchona-derived thiourea, operates through a dual-activation mechanism. The basic tertiary amine moiety deprotonates the pronucleophile to generate a soft enolate, while the thiourea moiety simultaneously activates the methyleneindolinone electrophile via hydrogen bonding. This brings the two reactants into a precisely defined chiral environment, dictating the stereochemistry of the initial Michael addition. Following this addition, an intramolecular SN2 reaction (the ring closure) occurs, forming the cyclopropane ring and regenerating the catalyst.

Below is a diagram illustrating the proposed catalytic cycle.

MIRC_Mechanism Proposed Catalytic Cycle for MIRC Reaction cluster_0 Catalytic Cycle Cat Chiral Catalyst (Thiourea-Amine) Enolate Activated Complex: [Catalyst-Enolate] Cat->Enolate Deprotonation Pronuc Pronucleophile (e.g., α-halo ester) Pronuc->Enolate Michael_Adduct Michael Adduct (Intermediate) Enolate->Michael_Adduct Michael Addition Substrate 5-Chloro-Methyleneindolinone Substrate->Michael_Adduct Product Final Product (5'-Chlorospiro...) Michael_Adduct->Product Intramolecular SN2 Cyclization Product->Cat Catalyst Regeneration Start Start Start->Pronuc Start->Substrate

Caption: Proposed mechanism for the organocatalytic MIRC reaction.

Detailed Experimental Protocol

This protocol is divided into two main stages: (A) Synthesis of the key precursor, (Boc)-N-protected 5-chloro-3-methyleneindolinone, and (B) The enantioselective cyclopropanation reaction.

Part A: Synthesis of (Boc)-5-chloro-3-methyleneindolinone

The starting material is prepared via a Knoevenagel condensation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Chloroisatin≥98%Sigma-Aldrich
Diethyl Malonate≥99%Acros Organics
Piperidine≥99.5%Alfa Aesar
Di-tert-butyl dicarbonate (Boc)₂O≥98%TCI
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Ethanol (EtOH)AnhydrousJ.T.Baker
Dichloromethane (DCM)AnhydrousFisher Scientific

Procedure:

  • To a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in ethanol (20 mL), add diethyl malonate (1.60 g, 10.0 mmol) and piperidine (0.85 g, 10.0 mmol).

  • Stir the resulting mixture under reflux for 12 hours. The solution will turn dark red.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in dichloromethane (30 mL). Add (Boc)₂O (3.27 g, 15.0 mmol) and DMAP (1.22 g, 10.0 mmol).

  • Stir the mixture at room temperature for 6 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate = 9:1) to afford the N-Boc protected 5-chloro-isatylidene malonate as a yellow solid.

Part B: Enantioselective Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]-2'-one derivative

This is the key asymmetric transformation. The protocol is adapted from established MIRC methodologies.[1]

Experimental_Workflow Overall Experimental Workflow cluster_prep Precursor Synthesis cluster_main Asymmetric Cyclopropanation cluster_analysis Analysis start_mat 5-Chloroisatin knoevenagel Knoevenagel Condensation + N-Boc Protection start_mat->knoevenagel precursor N-Boc-5-chloro- isatylidene malonate knoevenagel->precursor reaction_setup Combine Precursor, Chloroacetone, Catalyst in Toluene precursor->reaction_setup reaction_run Stir at Room Temp. Monitor by TLC reaction_setup->reaction_run workup Aqueous Workup & Extraction reaction_run->workup purification Flash Column Chromatography workup->purification final_product Final Spiro-Product purification->final_product nmr Structure Verification (NMR, HRMS) final_product->nmr hplc Enantiomeric Excess (ee) Determination (Chiral HPLC) final_product->hplc

Caption: High-level workflow for the synthesis and analysis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-5-chloro-isatylidene malonateFrom Part A-
Chloroacetone≥95%Sigma-Aldrich
Takemoto Catalyst (Thiourea-based)≥98%Strem Chemicals
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
TolueneAnhydrousAcros Organics

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-Boc-5-chloro-isatylidene malonate (0.1 mmol, 1.0 equiv.), the chiral thiourea catalyst (0.01 mmol, 10 mol%), and anhydrous toluene (1.0 mL).

  • Cool the mixture to 0 °C.

  • Add anhydrous potassium carbonate (0.2 mmol, 2.0 equiv.) followed by the slow, dropwise addition of chloroacetone (0.12 mmol, 1.2 equiv.).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient of Hexane/Ethyl Acetate) to yield the desired 5'-chlorospiro[cyclopropane-1,3'-indoline] derivative.

Expected Results & Data

The protocol is expected to deliver the product with high stereoselectivity. The precise yield and enantiomeric excess are dependent on the specific catalyst and exact conditions used. Literature precedents for similar transformations suggest the following outcomes are achievable.[1][6]

EntrySubstrate VariationYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
15'-Chloro (Target)~85-95%>20:1~95-99%
25'-Bromo~80-92%>20:1~94-98%
35'-Fluoro~88-96%>20:1~96-99%
4Unsubstituted~90-97%>20:1~97-99%

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and diastereomeric ratio.

  • HRMS: To confirm the exact mass and molecular formula.

  • Chiral HPLC: To determine the enantiomeric excess using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C).
Decomposition of starting material.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Low Enantioselectivity (ee) Catalyst deactivation.Use freshly opened or purified catalyst. Ensure an inert atmosphere is maintained.
Incorrect catalyst choice.Screen other bifunctional catalysts (e.g., squaramide-based).
Low Diastereoselectivity (dr) Reaction temperature is too high.Run the reaction at a lower temperature.
Base is too strong/weak.Screen other inorganic bases (e.g., Cs₂CO₃, NaHCO₃).
Difficult Purification Streaking on silica gel column.Deactivate the silica gel with triethylamine (1% in the eluent).

Conclusion

This application note outlines a robust and highly stereoselective organocatalytic method for synthesizing 5'-chlorospiro[cyclopropane-1,3'-indoline]-2'-one derivatives. The MIRC cascade strategy offers significant advantages in terms of operational simplicity and safety. By following the detailed protocols and leveraging the provided troubleshooting guide, researchers can reliably access this valuable chemical scaffold for applications in drug discovery and development.

References

  • Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. [Link]

  • Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. PubMed. [Link]

  • Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene. Chemical Communications (Cambridge, England). [Link]

  • Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene. Chemical Communications. [Link]

  • Highly stereo- and enantio-selective synthesis of spiro- cyclopropyl oxindoles via organic catalyst-mediated cyclopropanation. ResearchGate. [Link]

  • Highly enantioselective synthesis of spirocyclopropyloxindoles via a Rh(II)-catalyzed asymmetric cyclopropanation reaction. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Organocatalytic Michael—Alkylation Cascade: The Enantioselective Nitrocyclopropanation of Oxindoles. Sci-Hub. [Link]

Sources

Method

The Rising Star in Medicinal Chemistry: A Guide to 5'-Chlorospiro[cyclopropane-1,3'-indoline]

The spiro[cyclopropane-1,3'-indoline] scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the quest for novel anticancer therapeutics. Its rigid, three-dimensional architecture p...

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[cyclopropane-1,3'-indoline] scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the quest for novel anticancer therapeutics. Its rigid, three-dimensional architecture provides an exceptional framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets. The introduction of a chloro group at the 5'-position of the indoline ring often enhances the pharmacological profile of these compounds. This guide provides an in-depth overview of the synthesis, derivatization, and application of the 5'-Chlorospiro[cyclopropane-1,3'-indoline] core, with a special focus on its role in the development of potent inhibitors of the MDM2-p53 protein-protein interaction.

The Strategic Advantage of the Spiro[cyclopropane-1,3'-indoline] Scaffold

The unique spirocyclic fusion of a cyclopropane ring to an indoline system imparts several desirable properties for drug design. The cyclopropane ring acts as a rigid bioisostere for other chemical groups, locking the conformation of substituents and reducing the entropic penalty upon binding to a target protein. This conformational constraint can lead to a significant increase in binding affinity and selectivity. Furthermore, the spiro-center introduces a distinct three-dimensional character, allowing for the exploration of chemical space that is often inaccessible to more planar molecules.

The indoline nitrogen offers a convenient handle for further functionalization, allowing for the modulation of physicochemical properties such as solubility and cell permeability. The aromatic ring of the indoline can be substituted at various positions to fine-tune electronic properties and establish key interactions with the target protein.

Therapeutic Applications: A Focus on Oncology

The most prominent application of the spiro[cyclopropane-1,3'-indoline] scaffold to date has been in the development of small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology.[1][2] The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers.[2] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[2] In cancers where p53 is not mutated, its function is often suppressed by the overexpression of MDM2.[3]

Small molecules that can block the MDM2-p53 interaction can stabilize and activate p53, leading to the selective death of cancer cells.[4] The spirooxindole core, the oxidized precursor to the spiroindoline scaffold, has been shown to effectively mimic the key interactions of p53 with MDM2.[5] Specifically, the oxindole ring can mimic the interaction of the tryptophan (Trp23) residue of p53 with a hydrophobic pocket on the surface of MDM2.[6] Further derivatization of the spiro-pyrrolidine ring, which is often attached at the spiro-center, allows for the mimicry of other key p53 residues like phenylalanine (Phe19) and leucine (Leu26).[3]

Beyond MDM2 inhibition, the spiro[cyclopropane-1,3'-indoline] scaffold has also been explored for the development of inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in several cancers.

Synthesis and Derivatization: A Step-by-Step Approach

The synthesis of the 5'-Chlorospiro[cyclopropane-1,3'-indoline] core and its derivatives can be achieved through a multi-step sequence. A common strategy involves the initial construction of the corresponding spiro[cyclopropane-1,3'-indolin]-2'-one, followed by reduction of the oxindole carbonyl group.

Protocol 1: Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

This protocol is adapted from a diastereoselective cyclopropanation method.[7]

Step 1: Synthesis of 5-Chloroisatin

5-Chloroisatin is a commercially available starting material.[8] Alternatively, it can be synthesized from 4-chloroaniline through a Sandmeyer isonitrosoacetanilide isatin synthesis.[9]

Step 2: Synthesis of 5-Chloro-3-methyleneindolin-2-one

This step involves a Wittig-type reaction on 5-chloroisatin to introduce the exocyclic methylene group.

  • Reagents and Materials: 5-Chloroisatin, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Anhydrous diethyl ether.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add n-BuLi dropwise.

    • Stir the resulting orange-red solution for 1 hour at room temperature.

    • Add a solution of 5-chloroisatin in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-chloro-3-methyleneindolin-2-one.

Step 3: Diastereoselective Cyclopropanation

This step utilizes a tosylhydrazone salt as a carbene precursor for the cyclopropanation of the 3-methyleneindolin-2-one.[7]

  • Reagents and Materials: 5-Chloro-3-methyleneindolin-2-one, Aldehyde tosylhydrazone (e.g., benzaldehyde tosylhydrazone), Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-chloro-3-methyleneindolin-2-one and the desired aldehyde tosylhydrazone in anhydrous DMF, add potassium carbonate.

    • Heat the reaction mixture at 80 °C under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one.

Protocol 2: Proposed Reduction to 5'-Chlorospiro[cyclopropane-1,3'-indoline]

The reduction of the lactam carbonyl in the oxindole ring to a methylene group can be a challenging transformation. Strong reducing agents are typically required.

  • Reagents and Materials: 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one, Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure (using BH₃·THF):

    • Dissolve 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one in anhydrous THF under an inert atmosphere.

    • Add a solution of BH₃·THF (1 M in THF) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M HCl.

    • Basify the mixture with aqueous NaOH solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Protocol 3: Derivatization for MDM2 Inhibition via 1,3-Dipolar Cycloaddition

A highly effective method for introducing diversity to the spirooxindole scaffold is through a 1,3-dipolar cycloaddition reaction to generate a spiro-pyrrolidine ring. This protocol is based on the synthesis of spirooxindole-pyrrolidine MDM2 inhibitors.[4]

  • Reagents and Materials: 5-Chloroisatin, Sarcosine (N-methylglycine), an appropriate dipolarophile (e.g., an α,β-unsaturated ketone or ester), Methanol or Ethanol.

  • Procedure:

    • A mixture of 5-chloroisatin, sarcosine, and the dipolarophile is heated to reflux in methanol or ethanol.

    • The reaction is monitored by TLC until the starting materials are consumed (typically 4-8 hours).

    • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The solid is washed with cold methanol and dried under vacuum to afford the desired spiro[5-chlorooxindole-3,2'-pyrrolidine] derivative.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Structure-Activity Relationships (SAR)

The potency of spiro[cyclopropane-1,3'-indoline] derivatives as MDM2 inhibitors is highly dependent on the nature and stereochemistry of the substituents. The following table summarizes the biological activity of some representative spirooxindole-based MDM2 inhibitors.

Compound IDModifications to the Core ScaffoldMDM2 Binding Affinity (Ki, nM)Cellular Activity (IC50, µM) in SJSA-1 cells
MI-219 A well-studied spirooxindole-pyrrolidine derivativeLow nanomolar~0.2
MI-888 An optimized analogue of MI-219 with improved potency0.44Not explicitly stated, but highly potent in vivo

Data sourced from references[4].

Key Structure-Activity Relationship Insights:

  • The Oxindole Core: The 5'-chloro substituent generally enhances binding affinity. The N-H of the oxindole can act as a hydrogen bond donor.

  • The Spiro-Ring System: The stereochemistry at the spiro-center and on the attached heterocyclic ring is critical for potent MDM2 inhibition, with differences in activity of over 100-fold observed between diastereomers.[4]

  • Substituents on the Pyrrolidine Ring: Aromatic substituents on the pyrrolidine ring are crucial for mimicking the Phe19 and Leu26 residues of p53 and engaging in hydrophobic interactions within the MDM2 binding pocket. Halogenated phenyl groups are often optimal.

Mechanism of Action: Disrupting the MDM2-p53 Interaction

The spiro[cyclopropane-1,3'-indoline] based MDM2 inhibitors function by competitively binding to the p53-binding pocket on the surface of MDM2. This binding event prevents MDM2 from interacting with and degrading p53.

MDM2_Inhibition cluster_0 Normal Cellular State (High MDM2) cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome MDM2->Proteasome Ubiquitination Degradation p53 Degradation Proteasome->Degradation Spiro_Indoline 5'-Chlorospiro [cyclopropane-1,3'-indoline] Inhibitor MDM2_Inhibited MDM2 Spiro_Indoline->MDM2_Inhibited Inhibitory Binding p53_Active p53 (Active) MDM2_Inhibited->p53_Active Interaction Blocked Apoptosis Tumor Cell Apoptosis p53_Active->Apoptosis Activation of Apoptotic Pathway

Caption: Mechanism of MDM2 Inhibition by Spiro-indoline Derivatives.

Future Perspectives

The 5'-Chlorospiro[cyclopropane-1,3'-indoline] scaffold represents a highly promising starting point for the development of next-generation therapeutics. While significant progress has been made in the area of MDM2 inhibition, further research is warranted in several areas:

  • Exploration of Other Therapeutic Targets: The unique structural features of this scaffold may be amenable to the design of inhibitors for other protein-protein interactions or enzyme active sites.

  • Pharmacokinetic Optimization: A critical area for future research is the detailed investigation and optimization of the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. While some derivatives have shown oral activity, comprehensive data is still needed.

  • Expansion of Synthetic Methodologies: The development of more efficient and versatile synthetic routes will be crucial for generating a wider diversity of derivatives for biological screening.

References

  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., et al. (2006). Structure-Based Design of Potent Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of the American Chemical Society, 128(49), 16492-16493. [Link]

  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223–241. [Link]

  • Vassilev, L. T., Vu, B. T., Graves, B., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844–848. [Link]

  • Rew, Y., Sun, D., Gonzalez-Lopez de Turiso, F., et al. (2012). Structure-based design of novel inhibitors of the MDM2-p53 interaction. Journal of medicinal chemistry, 55(11), 4936–4954. [Link]

  • Mason, J. M., & Lane, D. P. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. Journal of medicinal chemistry, 58(1), 130–147. [Link]

  • Hardcastle, I. R. (2011). Spiro-oxindoles as a new class of p53-MDM2 antagonists. Future Medicinal Chemistry, 3(11), 1347-1350. [Link]

  • Popowicz, G. M., Czarna, A., Wolf, S., et al. (2010). A novel rational design of potent small-molecule inhibitors of the p53-MDM2 interaction. Cell cycle (Georgetown, Tex.), 9(6), 1104–1111. [Link]

  • Islam, M. R., et al. (2008). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Bangladesh Journal of Pharmacology, 3(1), 29-34. [Link]

  • Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425-38432. [Link]

  • Zhang, L., et al. (2011). Spiro-[cyclo-propane-1,3'-indolin]-2'-one. Acta Crystallographica Section E, 67(Pt 9), o2456. [Link]

  • El-Faham, A., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. International Journal of Nanomedicine, 15, 993–1011. [Link]

  • Ding, Q., et al. (2013). Discovery of potent and selective spirooxindole inhibitors of the p53-MDM2 interaction. ACS medicinal chemistry letters, 4(5), 490–494. [Link]

  • Gollner, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of medicinal chemistry, 59(22), 10147–10162. [Link]

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Application

Application Notes and Protocols for 5'-Chlorospiro[cyclopropane-1,3'-indoline] in Drug Discovery

Introduction: The Strategic Value of the Spiro[cyclopropane-1,3'-indoline] Scaffold in Medicinal Chemistry The spirooxindole and spiroindoline frameworks are privileged heterocyclic motifs that form the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spiro[cyclopropane-1,3'-indoline] Scaffold in Medicinal Chemistry

The spirooxindole and spiroindoline frameworks are privileged heterocyclic motifs that form the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The rigid, three-dimensional architecture of the spirocyclic system provides a unique topographical presentation of substituents, enabling precise interactions with biological targets. The incorporation of a cyclopropane ring at the 3-position of the indoline core introduces a strained three-membered ring system, which can serve as a bioisostere for other functionalities and can impart unique conformational constraints on the molecule.

This application note focuses on a particularly valuable building block for drug discovery: 5'-Chlorospiro[cyclopropane-1,3'-indoline] . The strategic placement of a chloro group at the 5'-position of the indoline ring offers several advantages in medicinal chemistry. Halogen atoms, particularly chlorine, can modulate the lipophilicity, metabolic stability, and pharmacokinetic properties of a drug candidate. Furthermore, the chloro substituent can engage in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5'-Chlorospiro[cyclopropane-1,3'-indoline] in drug discovery, with a primary focus on its potential in the development of novel anticancer agents. We will present a detailed workflow, including synthetic protocols for derivatization and robust bioassay methods for evaluating the biological activity of the resulting compounds.

Oncology Focus: Targeting the p53-MDM2 Protein-Protein Interaction

A key area where the spirooxindole scaffold has shown immense promise is in the development of inhibitors of the p53-MDM2 protein-protein interaction (PPI).[3][4] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In many cancers, the function of p53 is abrogated by its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. The disruption of this interaction with small molecules is a validated therapeutic strategy to reactivate p53 and induce apoptosis in cancer cells.[3]

The spirooxindole core can be elaborated with appropriate functionalities to mimic the key interactions of p53 with MDM2. The 5'-chloro substituent of 5'-Chlorospiro[cyclopropane-1,3'-indoline] can be strategically positioned to occupy a hydrophobic pocket in the MDM2 protein, thereby contributing to the overall binding affinity of the inhibitor.

Below is a diagram illustrating the central role of the p53-MDM2 interaction in cancer and its inhibition by small molecules.

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates MDM2 MDM2 p53->MDM2 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (degradation) p53_cancer p53 Proliferation Uncontrolled Proliferation p53_cancer->Proliferation suppression inhibited MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer inhibits (degradation) Inhibitor Spirooxindole Inhibitor Inhibitor->MDM2_cancer blocks interaction

Caption: The p53-MDM2 signaling pathway and its therapeutic targeting.

Synthetic Workflow: From Building Block to Bioactive Candidate

The following section outlines a practical, step-by-step workflow for utilizing 5'-Chlorospiro[cyclopropane-1,3'-indoline] as a starting material for the synthesis of a library of potential anticancer agents.

synthetic_workflow start 5'-Chlorospiro[cyclopropane- 1,3'-indoline] step1 Oxidation to 5'-chloro-spiro[cyclopropane- 1,3'-indolin]-2'-one start->step1 step2 N-Functionalization (e.g., Buchwald-Hartwig Amination) step1->step2 library Library of N-substituted 5'-chloro-spiro[cyclopropane- 1,3'-indolin]-2'-one derivatives step2->library step3 Biological Evaluation (e.g., MTT Assay) library->step3 sar Structure-Activity Relationship (SAR) Analysis step3->sar lead_opt Lead Optimization sar->lead_opt

Caption: A proposed workflow for the synthesis and evaluation of drug candidates.

Protocol 1: Synthesis of 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one

This protocol describes the oxidation of the indoline nitrogen to an oxindole, a common and crucial transformation for creating many biologically active spirooxindole compounds. This protocol is adapted from procedures for the synthesis of similar spiro[cyclopropane-1,3'-indolin]-2'-ones.[5][6]

Materials:

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5'-Chlorospiro[cyclopropane-1,3'-indoline] (1.0 eq) in a suitable solvent such as DMSO, add a source of oxygen, for example, by bubbling air through the solution or by using an oxidizing agent.

  • The reaction can be heated to facilitate the oxidation. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5'-chloro-spiro[cyclopropane-1,3'-indolin]-2'-one.

Protocol 2: N-Functionalization via Buchwald-Hartwig Amination

The secondary amine of the indoline core is a versatile handle for introducing a wide range of substituents to explore the chemical space around the scaffold. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This protocol provides a general procedure for the N-arylation of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Materials:

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add 5'-Chlorospiro[cyclopropane-1,3'-indoline] (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of the indoline).

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours). The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5'-chlorospiro[cyclopropane-1,3'-indoline] derivative.

Biological Evaluation: Assessing Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. An in vitro cytotoxicity assay is a fundamental method for determining the concentration at which a compound inhibits cancer cell growth. The MTT assay is a widely used colorimetric assay for this purpose.[9][10]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)[5]

  • Complete cell culture medium

  • 96-well microtiter plates

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The results from the biological evaluation of a library of compounds are typically summarized in a table to facilitate the analysis of structure-activity relationships (SAR). This analysis is crucial for identifying the key structural features that contribute to the desired biological activity and for guiding the design of more potent and selective compounds.

Table 1: Hypothetical SAR Data for N-Substituted 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives against HCT116 Cancer Cells

Compound IDN-Substituent (R)IC₅₀ (µM)
1 H> 50
2a Phenyl15.2
2b 4-Chlorophenyl5.8
2c 4-Methoxyphenyl25.6
2d 3,4-Dichlorophenyl2.1
2e 4-Trifluoromethylphenyl8.9
2f Pyridin-4-yl12.5

Interpretation of Hypothetical SAR Data:

  • The unsubstituted N-H compound (1 ) is inactive, indicating that N-functionalization is crucial for activity.

  • The introduction of a phenyl group at the nitrogen (2a ) confers moderate activity.

  • Electron-withdrawing groups on the phenyl ring, such as chloro (2b , 2d ) and trifluoromethyl (2e ), generally lead to increased potency compared to the unsubstituted phenyl ring (2a ) or an electron-donating group like methoxy (2c ).

  • The di-chloro substituted analog (2d ) is the most potent compound in this series, suggesting that the electronic and steric properties of this substituent are optimal for interaction with the biological target.

  • The pyridine-containing compound (2f ) shows moderate activity, indicating that heteroaromatic rings are also tolerated at this position.

Conclusion and Future Directions

5'-Chlorospiro[cyclopropane-1,3'-indoline] represents a valuable and versatile building block for the design and synthesis of novel drug candidates. Its unique three-dimensional structure, combined with the strategic placement of a chloro substituent, makes it an attractive starting point for exploring a variety of biological targets. The provided protocols offer a clear and practical guide for researchers to synthesize and evaluate derivatives of this promising scaffold, particularly in the context of anticancer drug discovery. Future work should focus on expanding the diversity of substituents at the indoline nitrogen and other positions, as well as exploring the potential of this scaffold against other therapeutic targets, such as those in the central nervous system.

References

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Method

Application Notes and Protocols for the Derivatization of the 5'-Chlorospiro[cyclopropane-1,3'-indoline] Core

Introduction: The Strategic Value of the Spiro[cyclopropane-1,3'-indoline] Scaffold The spiro[cyclopropane-1,3'-indoline] core is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spiro[cyclopropane-1,3'-indoline] Scaffold

The spiro[cyclopropane-1,3'-indoline] core is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and an indoline ring system, allows for a more comprehensive exploration of chemical space compared to traditional flat, aromatic structures. This unique topology can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability.[1][2][3][4] The introduction of a chlorine atom at the 5'-position provides a versatile synthetic handle for a wide range of derivatization reactions, enabling the generation of diverse compound libraries for drug discovery programs.

This guide provides detailed protocols and expert insights into the two primary avenues for derivatization of the 5'-chlorospiro[cyclopropane-1,3'-indoline] core: functionalization of the indoline nitrogen and palladium-catalyzed cross-coupling reactions at the C5'-position.

Part A: Derivatization at the Indoline Nitrogen (N-H)

The secondary amine of the indoline ring is a nucleophilic center readily amenable to alkylation and arylation, providing a straightforward method to introduce a variety of substituents and modulate the molecule's properties.

A.1. N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the indoline core. The most common method involves deprotonation of the indoline nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile in a reaction with an alkyl halide.[5][6]

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indoline nitrogen, driving the reaction to completion.[6] Weaker bases, such as potassium carbonate, can also be used, particularly with more reactive alkylating agents, but may require higher temperatures and longer reaction times.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base and do not interfere with the nucleophilic substitution reaction.[5][6]

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas when using NaH. The subsequent alkylation is typically allowed to proceed at room temperature.[5]

Protocol 1: General Procedure for N-Alkylation

Materials:

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 - 1.5 equivalents)

  • Sodium hydride (60% dispersion in mineral oil) (1.1 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add 5'-chlorospiro[cyclopropane-1,3'-indoline] (1 equivalent) to a flask containing anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes, or until the cessation of gas evolution indicates complete deprotonation.[5]

  • Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A.2. N-Arylation via Buchwald-Hartwig Amination

The introduction of an aryl group at the indoline nitrogen can be achieved via palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the indoline with an aryl halide. While this reaction is more commonly used to form C-N bonds with aryl halides, it can be adapted for the N-arylation of heterocyclic amines.[7][8]

Expertise & Experience:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often highly effective as they promote the reductive elimination step and stabilize the active Pd(0) species.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the indoline. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[8]

Part B: Derivatization at the C5'-Position (C-Cl)

The chloro-substituent on the aromatic ring is a prime site for derivatization using modern cross-coupling methodologies. These reactions are foundational in pharmaceutical development for their reliability and broad functional group tolerance.[10]

B.1. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] It is exceptionally well-suited for coupling aryl chlorides with a wide variety of primary and secondary amines, making it the premier method for functionalizing the 5'-chloro position of our core scaffold.[9][10]

Trustworthiness Through Mechanistic Understanding: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the spiroindoline. This is often the rate-limiting step for aryl chlorides.[9][10]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, regenerating the Pd(0) catalyst.[9]

The success of this reaction, especially with challenging aryl chlorides, hinges on the ligand, which must facilitate the oxidative addition and reductive elimination steps.

Diagram: General Workflow for Derivatization

G cluster_N N-H Derivatization cluster_C C5'-Cl Derivatization N_alkylation N-Alkylation (NaH, R-X) N_arylation N-Arylation (Pd-cat., Ar-X) C_N C-N Coupling (Buchwald-Hartwig) C_C C-C Coupling (Suzuki, Sonogashira) start 5'-Chlorospiro[cyclopropane-1,3'-indoline] start->N_alkylation Indoline N-H start->N_arylation Indoline N-H start->C_N Aromatic C-Cl start->C_C Aromatic C-Cl

Caption: Key derivatization pathways for the core scaffold.

Protocol 2: Buchwald-Hartwig Amination of the 5'-Chloro Position

Materials:

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add 5'-chlorospiro[cyclopropane-1,3'-indoline] (1 equivalent) and the desired amine (1.2 equivalents).

  • Via syringe, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)Cl OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Spiro-Ar-NR₂ RedElim->Product ArCl Spiro-Ar-Cl Amine R₂NH

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

B.2. C-C Bond Formation: Suzuki and Sonogashira Couplings

To further expand the chemical diversity, carbon-carbon bond-forming reactions can be employed at the 5'-chloro position.

  • Suzuki-Miyaura Coupling: This reaction introduces new aryl, heteroaryl, or alkyl groups by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester).[12][13][14] The catalytic system is similar to the Buchwald-Hartwig amination, typically involving a palladium source, a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).[12] This method is exceptionally robust and tolerant of a vast range of functional groups.

  • Sonogashira Coupling: This reaction is used to install alkyne moieties, creating a linear extension from the core scaffold.[15][16][17][18] It involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine).[16][17]

Data Summary Table:

Reaction TypePositionReagents & CatalystsBaseSolventTemp (°C)
N-Alkylation Indoline N-HAlkyl HalideNaHDMF0 to RT
Buchwald-Hartwig C5'-ClAmine, Pd₂(dba)₃, XPhosNaOtBuToluene100-110
Suzuki Coupling C5'-ClBoronic Acid, Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-100
Sonogashira Coupling C5'-ClTerminal Alkyne, PdCl₂(PPh₃)₂, CuIEt₃NTHF/DMFRT to 60

References

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. Available at: [Link]

  • Pellissier, H. (2017). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis, 359(15), 2535-2550. Available at: [Link]

  • Jones, C. P., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44967-44975. Available at: [Link]

  • Pellissier, H. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 26(15), 4479. Available at: [Link]

  • Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 73(24), 9559–9565. Available at: [Link]

  • Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4584-4588. Available at: [Link]

  • Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425-38432. Available at: [Link]

  • Siddiqui, S., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Siddiqui, S., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Vafaeezadeh, M., Rajabi, F., Qiu, X., Tummeley, M. A. M., & Thiel, W. R. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(1), 1. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. OUCi. Available at: [Link]

  • Císařová, I., & Jahn, U. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available at: [Link]

  • Fleurisson, C., et al. (2022). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 20(48), 9637-9641. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Cera, G., & Monopoli, A. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts, 8(1), 24. Available at: [Link]

  • Al-Zoubi, R. M. (2018). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Letters in Organic Chemistry, 15(8), 646-652. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Behera, A., & Panda, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 31-52. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate. Available at: [Link]

  • Spiro[cyclopropane-1,3'-indoline]. PubChem. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. Available at: [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18429–18439. Available at: [Link]

  • Yan, C.-G., et al. (2020). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry, 16, 2966–2975. Available at: [Link]

  • Yan, C.-G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Journal of the Serbian Chemical Society, 82(2), 145-153. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: High-Yield, Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indoline] Analogs via Multicomponent Reaction

Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold The spiro[cyclopropane-1,3'-indoline] framework, a unique structural motif amalgamating the versatile 2-oxindole core with a highly straine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold

The spiro[cyclopropane-1,3'-indoline] framework, a unique structural motif amalgamating the versatile 2-oxindole core with a highly strained cyclopropane ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] These spirocyclic compounds are integral to a range of biologically active molecules and clinical candidates, demonstrating the value of three-dimensional architecture in drug design.[3][4] The inherent ring strain of the cyclopropane moiety, approximately 27 kcal/mol, not only presents a significant synthetic challenge but also offers a gateway to novel chemical space and diverse biological activities, including potential anticancer properties.[5][6][7][8]

Traditional synthetic routes often involve multi-step procedures or hazardous reagents like diazo compounds.[1][9] This guide details a modern, high-yield, and highly diastereoselective one-pot protocol that utilizes a multicomponent reaction (MCR) strategy. By starting with simple, commercially available isatins, this method provides a robust and efficient pathway to complex spirocyclopropyl oxindoles, making it an attractive method for library synthesis and drug discovery programs.[5][6]

Principle of the Method: Rare-Earth Metal-Catalyzed Multicomponent Cyclopropanation

This protocol leverages a four-component reaction catalyzed by a rare-earth metal (REM) salt, specifically Scandium (III) triflate (Sc(OTf)₃). The reaction brings together an N-substituted isatin, triethyl phosphonoacetate, a 2-bromoacetophenone derivative, and pyridine to construct the polysubstituted spirocyclopropyl oxindole core in a single, highly diastereoselective step.

The causality behind the key components:

  • Isatin (N-substituted): Serves as the foundational building block for the oxindole core. N-substitution (e.g., with a methyl or benzyl group) is critical to prevent undesired side reactions that can occur at the nitrogen atom under the basic reaction conditions.[5][6]

  • Triethyl phosphonoacetate & 2-Bromoacetophenone: These reagents work in concert to form the cyclopropane ring. The reaction proceeds through a Michael-initiated ring-closure (MIRC) pathway.

  • Pyridine: Functions as both a reagent and the solvent.[5]

  • Scandium (III) Triflate (Sc(OTf)₃): This REM salt is the key to the reaction's success. As a potent Lewis acid with well-known oxophilicity, it efficiently activates the C2 carbonyl group of the isatin intermediate.[5] This activation is crucial for driving the reaction forward and, as confirmed by Density Functional Theory (DFT) calculations, the coordinating capabilities of the metal are instrumental in inducing the high diastereoselectivity observed.[5][6] In the absence of a Lewis acid catalyst, the reaction fails to yield any product.[5]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the pathway illustrated below. The Sc(OTf)₃ catalyst coordinates to the carbonyl oxygen, enhancing the electrophilicity of the isatin derivative and orchestrating the subsequent stereoselective cyclopropanation.

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Ylide Generation & Catalyst Coordination cluster_2 Step 3: Stereoselective Cyclopropanation Isatin N-R-Isatin Intermediate_A Knoevenagel Adduct Isatin->Intermediate_A + Base Phosphonate Triethyl phosphonoacetate Phosphonate->Intermediate_A Ylide Pyridinium Ylide Activated_Complex Activated Complex Intermediate_A->Activated_Complex Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Ylide Pyridine Pyridine Pyridine->Ylide Transition_State Transition State (Michael Addition) Ylide->Transition_State Catalyst Sc(OTf)₃ Catalyst->Activated_Complex Activated_Complex->Transition_State Final_Product Spiro[cyclopropane-1,3'-indoline] Transition_State->Final_Product Ring Closure (- Pyridine, - HBr)

Caption: Proposed reaction mechanism for the Sc(OTf)₃-catalyzed synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative spiro[cyclopropane-1,3'-indoline] analog.

Materials and Equipment
  • Reagents:

    • N-substituted isatin (e.g., N-methylisatin, 98%)

    • Triethyl phosphonoacetate (98%)

    • 2-Bromoacetophenone (or substituted analog, 98%)

    • Scandium (III) triflate (Sc(OTf)₃, 99%)

    • Pyridine (anhydrous, 99.8%)

    • Ethyl acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (10 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Reflux condenser

    • Nitrogen or Argon gas inlet

    • Standard glassware for aqueous work-up (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography (230-400 mesh)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

The following procedure is based on the synthesis of (1'S,2'R,3'R)-1-methyl-2'-benzoyl-3'-ethoxycarbonylspiro[cyclopropane-1,3'-indoline]-2-one, adapted from published literature.[5]

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylisatin (1a , 0.1 mmol, 16.1 mg).

  • Reagent Addition: Sequentially add Sc(OTf)₃ (0.02 mmol, 9.8 mg, 20 mol%), triethyl phosphonoacetate (2 , 0.1 mmol, 22.4 mg), and 2-bromoacetophenone (3 , 0.25 mmol, 49.8 mg).

  • Solvent and Base: Add anhydrous pyridine (0.35 mmol, 28 µL), which acts as both the solvent and a reagent.[5]

  • Reaction Conditions: Place the flask under a nitrogen atmosphere and immerse it in a pre-heated oil bath at 70 °C.

    • Rationale: An optimal temperature of 70 °C is used, as preliminary assays at lower temperatures (25 °C and 50 °C) resulted in poor yields (22% and 58%, respectively).[5][6]

  • Monitoring: Stir the reaction mixture vigorously at 70 °C for 24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/EtOAc eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure spiro[cyclopropane-1,3'-indoline] product.

Data, Results, and Workflow

Overall Experimental Workflow

G start 1. Reagent Preparation react 2. One-Pot Reaction (Isatin, Phosphonate, Bromo-reagent, Pyridine) Catalyst: Sc(OTf)₃ Temp: 70°C, 24h start->react workup 3. Aqueous Work-up (EtOAc, NaHCO₃, Brine) react->workup purify 4. Purification (Flash Column Chromatography) workup->purify product 5. Pure Product purify->product analysis 6. Characterization (NMR, MS, etc.) product->analysis

Caption: High-level experimental workflow for the synthesis.

Substrate Scope and Expected Yields

The protocol is robust and tolerates a variety of substitutions on the isatin ring. The reaction consistently provides high yields and excellent diastereoselectivity, favoring the trans isomer.

EntryIsatin Substituent (N-R)ProductYield (%)Diastereomeric Ratio (dr)
1N-Methyl4a 92>94:6:0:0
2N-Ethyl4b 91>94:6:0:0
3N-Benzyl4c 89>94:6:0:0
4N-Propyl4d 85>94:6:0:0
55-Bromo-N-Methyl4e 88>94:6:0:0
65-Chloro-N-Methyl4f 90>94:6:0:0

Data adapted from Tallarida, M. A., et al., Organic Letters (2023).[5]

Troubleshooting and Expert Insights

  • Issue: No or Low Product Yield

    • Cause A: Inactive Catalyst. Sc(OTf)₃ is hygroscopic. Ensure the catalyst has been stored properly in a desiccator.

    • Cause B: Incorrect Temperature. The reaction is temperature-sensitive. Ensure the oil bath is maintained at a stable 70 °C. Lower temperatures significantly reduce the yield.[6]

    • Cause C: Reagent Purity. Ensure all starting materials, particularly the anhydrous pyridine, are of high purity and dry.

  • Issue: Poor Diastereoselectivity

    • Cause: The REM catalyst is essential for high diastereoselectivity. Ensure the correct catalyst (Sc(OTf)₃) and loading (20 mol%) are used. Reactions attempted without a Lewis acid catalyst fail.[5]

  • Issue: Formation of Byproducts

    • Cause: The isatin nitrogen is nucleophilic and can participate in side reactions if not protected. This protocol mandates the use of N-substituted isatins to prevent such outcomes.[5][6]

Conclusion

The detailed multicomponent protocol provides a highly efficient, reliable, and stereoselective method for synthesizing medicinally relevant spiro[cyclopropane-1,3'-indoline] analogs. Key advantages include operational simplicity, high atom economy, excellent yields, and the use of readily accessible starting materials. This methodology is well-suited for academic and industrial laboratories focused on creating diverse chemical libraries for high-throughput screening and accelerating the drug discovery process.

References

  • Sakla, A. P., Kansal, P., & Shankaraiah, N. (2020). Syntheses and Applications of Spirocyclopropyl Oxindoles: A Decade Review. European Journal of Organic Chemistry, 2021(5), 757–772. [Link]

  • Tallarida, M. A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(17), 3001–3006. [Link]

  • Tallarida, M. A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. ADDI, University of South Florida. [Link]

  • Sakla, A. P., Kansal, P., & Shankaraiah, N. (2020). Syntheses and Applications of Spirocyclopropyl Oxindoles: A Decade Review. Sci-Hub. [Link]

  • Reddy, C. N., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(5), 3986-3993. [Link]

  • Unknown Author. (2023). Synthesis of spiro [cyclopropane-oxyindole] compounds by organic catalytic reaction. Journal of Physics: Conference Series. [Link]

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  • Wang, J., et al. (2018). The Concise Synthesis of Spiro-Cyclopropane Compounds via the Dearomatization of Indole Derivatives. Organic Letters, 20(11), 3153–3156. [Link]

  • Zhang, J., et al. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Nature Communications, 15(1), 7558. [Link]

  • Kirsch, P., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1145–1179. [Link]

  • Wang, S.-G., et al. (2018). Asymmetric Synthesis of Spirofuro[2,3-b]azepine-5,3′-indoline Derivatives via Cycloisomerization/[4+3] Annulation Process under Au/N-Heterocyclic Carbene Relay Catalysis. Organic Chemistry Frontiers, 5(2), 233-237. [Link]

  • Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3′-indolin]-2′-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. [Link]

  • Shi, F., et al. (2017). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances, 7(12), 7083-7088. [Link]

  • Shi, F., & Tu, S.-J. (2013). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 49(58), 6445-6458. [Link]

  • Lee, C.-H., et al. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Molecules, 28(17), 6349. [Link]

  • Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. ResearchGate. [Link]

Sources

Method

5'-Chlorospiro[cyclopropane-1,3'-indoline] for cancer cell line studies

An In-Depth Guide to the In Vitro Evaluation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] in Cancer Cell Line Studies Introduction: Unveiling the Potential of a Privileged Scaffold The spirooxindole core is a unique, ri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] in Cancer Cell Line Studies

Introduction: Unveiling the Potential of a Privileged Scaffold

The spirooxindole core is a unique, rigid, three-dimensional heterocyclic structure that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets with high affinity and selectivity, making it a fertile ground for the discovery of novel therapeutic agents.[2] Natural products containing the spirooxindole motif have demonstrated potent bioactivity, and synthetic derivatives are being extensively explored for their anticancer properties.[1]

This document provides a comprehensive guide to the in vitro evaluation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] , a representative member of the spiro[cyclopropane-1,3'-indoline] class of compounds. While extensive public data on this specific analog is emerging, the protocols and mechanistic rationale outlined here are based on the well-established activities of structurally related spirooxindoles. Many compounds in this class have shown promise by modulating critical cancer-related pathways, often leading to cell cycle arrest and programmed cell death (apoptosis).[3][4] The primary mechanism of action for many potent spirooxindoles is the disruption of the p53-MDM2 protein-protein interaction, a cornerstone of tumor suppression.[3]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific causality behind experimental choices to ensure robust and reproducible results.

Part 1: Mechanistic Rationale - Targeting the Guardian of the Genome

The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in preventing cancer formation by controlling cell cycle checkpoints, initiating DNA repair, and inducing apoptosis.[3] In many cancer types with wild-type p53, its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, targeting it for proteasomal degradation and thereby silencing its tumor-suppressive functions. The interaction between p53 and MDM2 is primarily mediated by a few key amino acid residues of p53 fitting into a hydrophobic pocket on MDM2.[3]

Small molecules like spirooxindole derivatives are designed to fit into this hydrophobic pocket on MDM2, competitively inhibiting the p53-MDM2 interaction.[3] This disruption liberates p53 from MDM2's control, leading to p53 stabilization and accumulation. The reactivated p53 can then transcriptionally activate its target genes, such as p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein), ultimately leading to cell cycle arrest and apoptosis.[3][5]

p53_MDM2_Pathway cluster_0 Normal p53 Regulation cluster_1 Therapeutic Intervention p53 p53 (Tumor Suppressor) MDM2 MDM2 p53->MDM2 Binds to Degradation Proteasomal Degradation MDM2->Degradation Targets for Compound 5'-Chlorospiro [cyclopropane-1,3'-indoline] MDM2_inhibited MDM2 Compound->MDM2_inhibited Inhibits p53_active p53 (Stabilized & Active) MDM2_inhibited->p53_active No longer binds Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest experimental_workflow prep 1. Compound & Cell Prep - Prepare stock solutions - Culture & seed cells viability 2. Cell Viability Assay (e.g., MTT, CCK-8) Determine IC₅₀ values prep->viability apoptosis 3a. Apoptosis Assay (Annexin V / PI Staining) viability->apoptosis Use IC₅₀ to select dose cell_cycle 3b. Cell Cycle Analysis (PI Staining) viability->cell_cycle Use IC₅₀ to select dose analysis 4. Data Integration & Interpretation apoptosis->analysis cell_cycle->analysis

Caption: Standard workflow for in vitro evaluation of a novel anticancer compound.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and providing clear endpoints.

Protocol 1: Compound Preparation and Cell Culture

Rationale: Proper handling of the compound and cells is foundational to reproducible results. A high-concentration stock in an inert solvent like DMSO minimizes solvent effects in the final culture. Consistent cell seeding density ensures that viability differences are due to drug effects, not variations in starting cell number.

Materials:

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cancer cell lines of interest (e.g., DU-145 prostate, MCF-7 breast, A-549 lung) [4]* Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well and 6-well sterile microplates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5'-Chlorospiro[cyclopropane-1,3'-indoline] in DMSO. Ensure complete dissolution. Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture: Maintain selected cancer cell lines according to supplier recommendations. Ensure cells are in the logarithmic growth phase and show >95% viability before use.

  • Cell Seeding:

    • For 96-well plates (Viability Assay): Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • For 6-well plates (Apoptosis/Cell Cycle Assays): Seed cells at a density of 2-5 x 10⁵ cells/well in 2 mL of medium.

  • Incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [6]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Procedure:

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells of the 96-well plate. Include "vehicle control" wells containing medium with the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [7]

Protocol 3: Apoptosis Detection via Annexin V-FITC/PI Staining

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [8]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. [9] Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at predetermined concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Flow cytometry with PI staining is a standard method for analyzing cell cycle distribution. [10]PI binds stoichiometrically to DNA, meaning the fluorescence intensity emitted from stained cells is directly proportional to their DNA content. [11]This allows for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash cells as described above.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight). [9]4. Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

  • Interpretation: Analyze the resulting DNA content histogram using cell cycle analysis software. An accumulation of cells in the G0/G1 phase or the appearance of a "sub-G1" peak (indicative of apoptotic DNA fragmentation) points to the compound's mechanism of action. [4]

Part 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Hypothetical Cell Viability (IC₅₀) of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
DU-145Prostate Carcinoma488.5
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4811.8
HCT116Colorectal Carcinoma4822.1
PC-3Prostate Adenocarcinoma4835.6

Interpretation: The compound shows potent activity against the DU-145 prostate cancer cell line and moderate activity against A549 and MCF-7 lines. The higher IC₅₀ in PC-3 cells (which are p53-null) compared to DU-145 (p53-mutant but can have functional pathways) may suggest a p53-dependent mechanism.

Table 2: Hypothetical Apoptosis Analysis in DU-145 Cells (24h Treatment)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control94.1 ± 2.33.5 ± 0.81.8 ± 0.5
Compound (8.5 µM)45.2 ± 4.135.8 ± 3.515.1 ± 2.9
Compound (17 µM)20.7 ± 3.848.9 ± 4.226.5 ± 3.3

Table 3: Hypothetical Cell Cycle Distribution in DU-145 Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1
Vehicle Control55.3 ± 3.128.9 ± 2.515.8 ± 1.91.1 ± 0.4
Compound (8.5 µM)72.1 ± 4.510.2 ± 1.88.5 ± 1.19.2 ± 1.5
Compound (17 µM)65.4 ± 3.98.1 ± 1.55.3 ± 0.921.2 ± 2.8

References

  • IJSDR. (2024). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). [Link]

  • NIH PMC. Assaying cell cycle status using flow cytometry. [Link]

  • MDPI. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • Pharmacia. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. [Link]

  • NIH PMC. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. [Link]

  • ResearchGate. Spirooxindole compounds 1−33 as promising anticancer agents. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • NIH PMC. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. [Link]

  • NIH PMC. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. [Link]

  • RSC Publishing. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Connect Journals. Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]

  • NIH PMC. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

  • Sci-Hub. (2013). Synthesis, in Vitro, and in Cell Studies of a New Series of [Indoline-3,2′-thiazolidine]-Based p53 Modulators. [Link]

  • ResearchGate. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. [Link]

  • MDPI. (2024). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]

  • MDPI. (2019). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]

Sources

Application

The Spirocyclic Scaffold: Application Notes for 5'-Chlorospiro[cyclopropane-1,3'-indoline] in Preclinical Drug Discovery

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the demand for novel molecular architectures that confer advantageous physicochemical and pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is incessant. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to their flatter aromatic counterparts. This unique topology can lead to enhanced receptor-binding affinity, improved metabolic stability, and refined selectivity profiles. Within this class of compounds, 5'-Chlorospiro[cyclopropane-1,3'-indoline] has garnered attention as a versatile building block, particularly in the synthesis of neurologically active agents. The strategic placement of a chlorine atom on the indoline ring provides a handle for further functionalization, while the spiro-fused cyclopropane introduces conformational rigidity and a unique spatial arrangement of substituents.

This guide provides an in-depth exploration of 5'-Chlorospiro[cyclopropane-1,3'-indoline] as a research tool, focusing on its application as a key intermediate in the synthesis of potent orexin receptor antagonists. The protocols and insights presented herein are designed to equip researchers in medicinal chemistry and drug development with the practical knowledge to effectively utilize this valuable synthon.

Core Application: Synthesis of Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep-wake cycles, appetite, and reward pathways.[1] Consequently, antagonists of these receptors have been pursued as therapeutic agents for the treatment of insomnia. The spiro[cyclopropane-1,3'-indoline] moiety has been identified as a privileged scaffold for imparting high affinity and selectivity for orexin receptors.

5'-Chlorospiro[cyclopropane-1,3'-indoline] serves as a crucial starting material for the synthesis of a class of potent orexin receptor antagonists. Its utility lies in the secondary amine of the indoline ring, which provides a nucleophilic site for the introduction of pharmacophoric elements that modulate receptor interaction.

Chemical Properties and Handling

A summary of the key chemical properties of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNPubChem[2]
Molecular Weight 179.64 g/mol PubChem[2]
IUPAC Name 5-chloro-spiro[cyclopropane-1,3'-indoline]PubChem[2]
CAS Number 1538359-43-1PubChem[2]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in dichloromethane, methanol, DMSOGeneral Chemical Knowledge

For safe handling, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is typically stored at room temperature away from incompatible materials.

Protocol 1: N-Arylation of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

This protocol details the N-arylation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] with 2-bromo-4,5-difluorobenzene, a key step in the synthesis of an orexin receptor antagonist intermediate, as described in patent literature.

Rationale and Mechanistic Insight

The reaction is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and preventing side reactions. The base is required to deprotonate the indoline nitrogen, generating the active nucleophile for the catalytic cycle.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 5'-Chlorospiro[cyclopropane-1,3'-indoline], 2-bromo-4,5-difluorobenzene, Pd₂(dba)₃, Xantphos, and Na₂CO₃ in a reaction vessel. B Add toluene as solvent. A->B 1. C Heat the mixture at 100°C under a nitrogen atmosphere. B->C 2. D Monitor reaction progress by TLC or LC-MS. C->D 3. E Cool the reaction mixture to room temperature. D->E 4. F Filter the mixture and concentrate the filtrate. E->F 5. G Purify the crude product by column chromatography. F->G 6.

Caption: Workflow for the Buchwald-Hartwig amination of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Step-by-Step Protocol
  • Reagent Preparation:

    • To a clean, dry reaction flask, add 5'-Chlorospiro[cyclopropane-1,3'-indoline] (1.0 eq).

    • Add 2-bromo-4,5-difluorobenzene (1.1 eq).

    • Add sodium carbonate (Na₂CO₃) (2.0 eq).

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq).

    • Add 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq).

  • Reaction Setup:

    • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

    • Add anhydrous toluene to the flask.

  • Reaction Execution:

    • Stir the mixture and heat to 100°C.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Rinse the filter cake with additional toluene or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Application in Fragment-Based Drug Design

The rigid, three-dimensional structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline] makes it an attractive fragment for fragment-based drug discovery (FBDD) campaigns. The indoline nitrogen allows for the straightforward synthesis of a library of derivatives by reacting with a diverse set of electrophiles (e.g., sulfonyl chlorides, acid chlorides, isocyanates). Screening this library against a biological target can identify initial low-affinity "hits" that can be subsequently optimized into more potent leads.

Logical Flow for Fragment Elaboration

G A 5'-Chlorospiro[cyclopropane-1,3'-indoline] (Core Fragment) B Library Synthesis (Amidation, Sulfonylation, etc.) A->B C Fragment Screening (Biophysical or Biochemical Assay) B->C D Hit Identification (Low-Affinity Binders) C->D E Structure-Based Design (X-ray Crystallography, Modeling) D->E F Hit-to-Lead Optimization (SAR Exploration) E->F G Lead Compound F->G

Sources

Method

Application Notes and Protocols for 5'-Chlorospiro[cyclopropane-1,3'-indoline] Hydrochloride Salt in Drug Discovery

Introduction: The Spirooxindole Scaffold as a Privileged Motif in Oncology The spirooxindole core is a three-dimensional heterocyclic motif that has garnered significant attention in medicinal chemistry due to its preval...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirooxindole Scaffold as a Privileged Motif in Oncology

The spirooxindole core is a three-dimensional heterocyclic motif that has garnered significant attention in medicinal chemistry due to its prevalence in various natural products and its versatile biological activities.[1] The rigid spirocyclic system, where a cyclopropane ring is fused to the 3-position of an indoline core, creates a unique spatial arrangement of substituents, making it an ideal scaffold for targeting protein-protein interactions (PPIs). One of the most critical and extensively studied applications of spirooxindole derivatives is the inhibition of the p53-MDM2 interaction, a key regulator of tumor suppression.[2][3]

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride salt is a functionalized building block belonging to this promising class of compounds. The presence of a chlorine atom at the 5'-position of the indoline ring offers a strategic point for further chemical modification, potentially enhancing binding affinity and pharmacokinetic properties of derivative compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, potential applications, and detailed experimental protocols for evaluating the biological activity of this compound and its derivatives, with a primary focus on its application as a scaffold for developing inhibitors of the p53-MDM2 protein-protein interaction.

Physicochemical Properties and Handling

Proper handling and storage of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride salt are crucial for maintaining its integrity and ensuring laboratory safety.

PropertyValueSource
IUPAC Name 5-chlorospiro[cyclopropane-1,3'-indoline] hydrochloride[4]
Molecular Formula C₁₀H₁₁Cl₂N[4]
Molecular Weight 216.11 g/mol [4]
CAS Number 2197057-06-8[4]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol.General knowledge
Safety and Handling Precautions:

As a hydrochloride salt, this compound is acidic and potentially corrosive. It is essential to handle it in a well-ventilated area, preferably within a chemical fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental contact, flush the affected area with copious amounts of water.

Storage:

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[8][9] Long-term storage at 2-8°C is recommended.

Application in Cancer Research: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[10] In approximately half of all human cancers, the p53 gene is mutated. In many of the remaining cancers with wild-type p53, its tumor-suppressive function is abrogated by its negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[11]

The development of small molecules that can disrupt the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 in cancer cells.[3] Spirooxindole-based compounds have emerged as a particularly successful class of MDM2 inhibitors.[2] These compounds act as "p53-peptide mimetics," inserting into the hydrophobic pocket of MDM2 that normally accommodates p53, thereby preventing the interaction and stabilizing p53.

The 5'-Chlorospiro[cyclopropane-1,3'-indoline] scaffold provides a foundational structure for the synthesis of potent MDM2 inhibitors. The core structure mimics the key interactions of p53 with MDM2, while the 5'-chloro substituent can be exploited for further structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

p53_MDM2_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Therapeutic Intervention p53_active p53 (active) MDM2 MDM2 p53_active->MDM2 Binding Proteasome Proteasome p53_active->Proteasome Degradation MDM2->p53_active Ubiquitination p53_stabilized p53 (stabilized & active) Spiro_Compound 5'-Chlorospiro[cyclopropane-1,3'-indoline] derivative MDM2_inhibited MDM2 Spiro_Compound->MDM2_inhibited Inhibition Apoptosis Apoptosis / Cell Cycle Arrest p53_stabilized->Apoptosis Induction

Figure 1: Mechanism of action of spirooxindole-based MDM2 inhibitors.

Experimental Protocols

The following protocols are provided as representative methods for evaluating the potential of 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride salt and its derivatives as anticancer agents targeting the p53-MDM2 pathway.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12][13] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2]

1.1. Materials and Reagents:

  • Cancer cell line with wild-type p53 (e.g., HCT116, A549, U2OS).[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride salt (or derivative).

  • Dimethyl sulfoxide (DMSO), sterile.

  • MTT solution (5 mg/mL in PBS), sterile-filtered.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • 96-well flat-bottom cell culture plates.

  • Phosphate-buffered saline (PBS).

1.2. Experimental Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate (5,000-10,000 cells/well) start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h compound_treatment Treat cells with serial dilutions of the test compound incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution (10 µL/well) incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add solubilization solution (100 µL/well) incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for the MTT cytotoxicity assay.

1.3. Step-by-Step Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6][8]

Protocol 2: p53-MDM2 Protein-Protein Interaction Inhibition Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the ability of the test compound to inhibit the binding of p53 to MDM2.[15]

2.1. Materials and Reagents:

  • Recombinant human MDM2 protein.[11]

  • Recombinant human p53 protein (often biotinylated or with a tag for detection).[12][16]

  • High-binding 96-well ELISA plates.

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).[2]

  • Blocking Buffer (e.g., 1% BSA in PBS with 0.05% Tween-20).[5][17]

  • Wash Buffer (PBS with 0.05% Tween-20).[13]

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.[18][19]

  • Stop Solution (e.g., 2 N H₂SO₄).[18]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride salt (or derivative).

  • Known MDM2 inhibitor as a positive control (e.g., Nutlin-3a).

2.2. Experimental Workflow:

ELISA_Workflow start Start coat_plate Coat 96-well plate with recombinant MDM2 protein start->coat_plate incubate_overnight Incubate overnight at 4°C coat_plate->incubate_overnight wash_and_block Wash and block the plate incubate_overnight->wash_and_block add_reagents Add test compound and biotinylated p53 protein wash_and_block->add_reagents incubate_rt Incubate for 1-2h at RT add_reagents->incubate_rt wash_plate Wash the plate incubate_rt->wash_plate add_streptavidin_hrp Add Streptavidin-HRP wash_plate->add_streptavidin_hrp incubate_rt_2 Incubate for 1h at RT add_streptavidin_hrp->incubate_rt_2 wash_plate_2 Wash the plate incubate_rt_2->wash_plate_2 add_tmb Add TMB substrate wash_plate_2->add_tmb develop_color Incubate in the dark add_tmb->develop_color add_stop_solution Add Stop Solution develop_color->add_stop_solution read_absorbance Read absorbance at 450 nm add_stop_solution->read_absorbance data_analysis Calculate % inhibition and IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Figure 3: Workflow for the p53-MDM2 interaction ELISA.

2.3. Step-by-Step Procedure:

  • Plate Coating: Dilute recombinant MDM2 protein to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[2]

  • Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[20]

  • Competitive Binding: Wash the plate three times with Wash Buffer. Add 50 µL of the test compound at various concentrations (prepared in a suitable assay buffer) to the wells. Then, add 50 µL of biotinylated p53 protein (at a pre-determined optimal concentration) to all wells except the blank. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection: Wash the plate three times with Wash Buffer. Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.[19]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of p53-MDM2 binding for each compound concentration compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[21]

Conclusion

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride salt represents a valuable starting point for the design and synthesis of novel anticancer agents. Its spirooxindole core is a well-validated scaffold for the inhibition of the p53-MDM2 protein-protein interaction. The protocols detailed in this guide provide a robust framework for researchers to evaluate the cytotoxic effects and the mechanism of action of derivatives of this compound. Through systematic SAR studies and biological evaluation, this chemical entity holds the potential to contribute to the development of next-generation p53-reactivating cancer therapies.

References

  • Sino Biological. (n.d.). Recombinant Human p53 Protein, P05-30G. Retrieved from [Link]

  • Immuno-Tek. (n.d.). HRP- Enhancing Wash Buffer. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from [Link]

  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., Qiu, S., Wang, R., Stuckey, J., ... & Wang, S. (2005). Structure-based design of potent non-peptide MDM2 inhibitors. Journal of the American Chemical Society, 127(29), 10130-10131.
  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223-241.
  • Cheng, J., Wu, L., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Liu, J. (2023). Discovery of novel MDM2 inhibitor with antitumor activity in p53 wild-type cancer models. Journal of Medicinal Chemistry, 66(24), 16991-17011.
  • Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, S. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
  • Brown, C. J., Lain, S., Verma, C. S., Fersht, A. R., & Lane, D. P. (2009). Awakening guardian angels: drugging the p53 pathway.
  • TMB Substrate Kit, HRP-based ELISA (Cat #: A-121). (2000, March 17). DNA Size Markers. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Y. S. S. V. P. Kumar, A. S. S. S. N. Murty, and G. Madhavi, "Spirooxindoles - A versatile scaffold for construction of potent molecules in medicinal chemistry," Mini-Reviews in Medicinal Chemistry, vol. 18, no. 1, pp. 47-65, 2018.
  • Biomat. (n.d.). ELISA Blocking Buffer Solution. Retrieved from [Link]

  • ResearchGate. (2023, November 29). Coating and blocking buffers for ELISA ? Retrieved from [Link]

  • Levine, A. J. (1997). p53, the cellular gatekeeper for growth and division. Cell, 88(3), 323-331.
  • Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]

  • Al-Hujran, T. A., & Al-Daffash, N. M. (2019). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug design, development and therapy, 13, 193.
  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kuehne Company. (2023, October 26). Hydrochloric Acid-SDS-Revision-D-October-26-2023. Retrieved from [Link]

  • U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]

  • Poly Processing. (2023, July 11). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Welcome to the technical support center for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields and the formation of side products are common hurdles in organic synthesis. This section provides a structured approach to identifying and resolving issues you may encounter during the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Inefficient Formation of the Key Intermediate (3-Methylene-5-chloro-indolin-2-one)

The synthesis of the spiro-cyclopropane ring typically proceeds via a 3-methylene-indolin-2-one intermediate. Incomplete formation of this intermediate will directly impact the final product yield.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 5-chloro-isatin is of high purity. Impurities can interfere with the initial condensation step.

    • Optimize Condensation Conditions: The reaction of 5-chloro-isatin with a suitable C1-synthon (e.g., a Wittig reagent or a stabilized ylide) to form the exocyclic double bond is critical.

      • Solvent Choice: Aprotic solvents like THF, DCM, or toluene are generally preferred. Protic solvents may interfere with the reagents.

      • Temperature Control: Some condensation reactions require cooling to prevent side reactions, while others may need gentle heating to proceed. Experiment with a temperature gradient to find the optimal condition.

      • Reagent Stoichiometry: A slight excess of the C1-synthon may be necessary to drive the reaction to completion.

Potential Cause 2: Inefficient Cyclopropanation Step

The cyclopropanation of the 3-methylene-5-chloro-indolin-2-one is the core reaction. The choice of cyclopropanating agent and reaction conditions are paramount for high yields.

  • Troubleshooting Steps:

    • Corey-Chaykovsky Reaction: The use of a sulfur ylide (e.g., dimethylsulfoxonium methylide) is a common and effective method.

      • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in a dry, aprotic solvent like DMSO or THF is typically used to generate the ylide in situ. Ensure the NaH is fresh and the solvent is anhydrous.

      • Temperature Management: The reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial to prevent decomposition of the ylide and minimize side reactions.

    • Simmons-Smith Reaction: This classic method uses a zinc carbenoid (typically from diiodomethane and a zinc-copper couple).[1][2]

      • Activation of Zinc: The zinc-copper couple must be freshly prepared and activated to ensure reactivity.

      • Solvent Purity: Ethereal solvents like diethyl ether or THF are commonly used and must be anhydrous.

    • Metal-Free Cyclopropanation: A modern approach involves the use of tosylhydrazone salts as a carbene source. This method avoids the use of metals and can offer high yields and diastereoselectivity.[3]

Potential Cause 3: Side Reactions

The presence of the electron-withdrawing chloro group on the indoline ring can influence the reactivity of the system and may lead to specific side reactions.

  • Common Side Reactions and Solutions:

    • Dimerization of the Methylene-indolinone: This can occur if the cyclopropanation is slow.

      • Solution: Increase the concentration of the cyclopropanating agent or add it more slowly to the reaction mixture to ensure it reacts with the methylene-indolinone as it is formed.

    • Reaction at the Indole Nitrogen: The N-H proton of the indoline can be acidic and may react with the base used in the Corey-Chaykovsky reaction.

      • Solution: Consider N-protection of the 5-chloro-isatin starting material (e.g., with a Boc or methyl group) to prevent this side reaction. The protecting group can be removed in a subsequent step if necessary.

Data Presentation: Impact of Reaction Conditions on Yield

Parameter Condition A Condition B Condition C Observed Yield (%) Notes
Cyclopropanation Method Corey-ChaykovskySimmons-SmithMetal-Free (Tosylhydrazone)VariesMethod C can offer higher diastereoselectivity.[3]
Solvent Anhydrous THFAnhydrous Et₂OAnhydrous DCMVariesSolvent purity is critical for all methods.
Temperature 0 °C to RTRoom TemperatureRoom TemperatureVariesExothermic reactions require careful temperature control.
Base (for Corey-Chaykovsky) NaH-K₂CO₃VariesThe choice of base can influence ylide formation and stability.
Q2: I am observing multiple spots on my TLC analysis of the crude product. How can I identify the main product and the impurities?

The presence of multiple spots indicates a mixture of compounds. Identifying your target product is the first step towards optimizing its formation and purification.

  • Troubleshooting Steps:

    • Use of Stains: In addition to UV visualization, use specific TLC stains. For example, a potassium permanganate stain can help visualize compounds that are susceptible to oxidation.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to identify the molecular weight of the components in your mixture. The expected mass of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is approximately 193.65 g/mol .

    • Small-Scale Purification: Perform a small-scale column chromatography to isolate the major components and analyze them by ¹H NMR. The characteristic signals for the cyclopropyl protons (typically in the upfield region of the spectrum) will help identify the desired product.

Q3: The purification of the final product by column chromatography is difficult. Are there any tips to improve the separation?

Purification of spiro-oxindoles can be challenging due to their similar polarities to certain side products.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can improve separation.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or a reversed-phase C18 silica.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Corey-Chaykovsky synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]?

The Corey-Chaykovsky reaction proceeds through the nucleophilic addition of a sulfur ylide to the exocyclic double bond of the 3-methylene-5-chloro-indolin-2-one intermediate. This is followed by an intramolecular displacement of the dimethyl sulfoxide (or dimethyl sulfide) leaving group to form the cyclopropane ring.[4][5]

Reaction Mechanism: Corey-Chaykovsky Cyclopropanation

G cluster_0 Ylide Formation cluster_1 Cyclopropanation Ylide_precursor Me₃S(O)I Ylide Me₂S(O)=CH₂ (Sulfur Ylide) Ylide_precursor->Ylide - HI Base NaH Indolinone 3-Methylene-5-chloro-indolin-2-one Intermediate Betaine Intermediate Indolinone->Intermediate + Ylide Product 5'-Chlorospiro[cyclopropane-1,3'-indoline] Intermediate->Product - DMSO

Caption: Corey-Chaykovsky reaction mechanism.

Q2: How does the 5'-chloro substituent affect the reaction?

The chlorine atom is an electron-withdrawing group. Its presence on the aromatic ring of the indoline scaffold can have several effects:

  • Increased Acidity of N-H: The N-H proton of the indoline becomes more acidic, making it more susceptible to deprotonation by the base used in the reaction. This can lead to N-alkylation or other side reactions.

  • Activation of the Exocyclic Double Bond: The electron-withdrawing nature of the chloro group can make the exocyclic double bond of the 3-methylene-5-chloro-indolin-2-one intermediate more electrophilic and thus more reactive towards nucleophilic attack by the ylide.

Q3: What are the key safety precautions to consider during this synthesis?
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

  • Diiodomethane: This reagent is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of many of the described reactions. Ensure solvents are properly dried before use.

Experimental Protocols

The following are generalized protocols. Optimization may be required for your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of 3-Methylene-5-chloro-indolin-2-one
  • To a solution of 5-chloro-isatin (1.0 eq) in anhydrous THF (0.1 M), add methyltriphenylphosphonium bromide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 3-methylene-5-chloro-indolin-2-one.

Protocol 2: Corey-Chaykovsky Cyclopropanation
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO (0.2 M) under an inert atmosphere, add trimethylsulfoxonium iodide (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Add a solution of 3-methylene-5-chloro-indolin-2-one (1.0 eq) in anhydrous DMSO dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Experimental Workflow

G Start 5-Chloro-isatin Intermediate 3-Methylene-5-chloro-indolin-2-one Start->Intermediate Wittig Reaction Product 5'-Chlorospiro[cyclopropane-1,3'-indoline] Intermediate->Product Corey-Chaykovsky Reaction Purification Column Chromatography Product->Purification Analysis NMR, MS, IR Purification->Analysis

Caption: General experimental workflow.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Charette, A. B.; Beauchemin, A.
  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965, 87 (6), 1353–1364.
  • Johnson, A. W.; LaCount, R. B. The Chemistry of Ylids. VI. The Structure of Ylids of Elements of Group VI. J. Am. Chem. Soc.1961, 83 (2), 417–423.
  • Kapure, J. S.; Reddy, C. N.; Adiyala, P. R.; et al. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Adv., 2014, 4, 38425-38432.
  • Hajra, S.; et al. Domino Corey–Chaykovsky reaction for one-pot access to spirocyclopropyl oxindoles. Chem. Commun., 2015, 51, 13554-13557.
  • Aggarwal, V. K.; Harvey, J. N.; Richardson, J. Unraveling the Mechanism of the Sulfur Ylide Mediated Asymmetric Epoxidation of Aldehydes. J. Am. Chem. Soc.2002, 124 (20), 5747–5756.

Sources

Optimization

Technical Support Center: Purification of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Welcome to the technical support guide for the purification of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This document is designed for researchers, chemists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. Here, we provide field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you navigate the common challenges associated with isolating this compound from complex reaction mixtures.

Section 1: Understanding the Purification Challenge

Successfully purifying any compound begins with a solid understanding of the starting materials, potential byproducts, and the physicochemical properties of the target molecule itself.

Q1: What are the typical impurities I should expect in a crude reaction mixture containing 5'-Chlorospiro[cyclopropane-1,3'-indoline]?

A: The impurity profile depends heavily on the synthetic route employed. For spiro[cyclopropane-1,3'-indoline] scaffolds, syntheses often involve the reaction of a substituted indoline or oxindole precursor with a cyclopropanating agent.[1][2] Consequently, your crude mixture may contain:

  • Unreacted Starting Materials: Such as 5-chloroindolin-2-one or a related precursor.

  • Excess Reagents: Including bases (e.g., KOH, K2CO3) and cyclopropanating reagents (e.g., derivatives of dibromoethane or tosylhydrazone salts).[1][2]

  • Reaction Byproducts: These can include products of incomplete reaction, dimerization, or side reactions involving the functional groups on the starting materials.

  • Isomers: In some cases, spiro-compounds can isomerize or undergo reversible ring-opening, especially in protic solvents, complicating purification efforts.[3]

  • Residual Solvents: Common reaction solvents like THF, DMF, or Acetonitrile.

Q2: What key chemical properties of 5'-Chlorospiro[cyclopropane-1,3'-indoline] influence the purification strategy?

A: The structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline] (MW: ~179.64 g/mol ) dictates its behavior during purification.[4] Key properties include:

  • Polarity: The presence of the secondary amine (N-H) in the indoline ring provides a polar site capable of hydrogen bonding. The chlorinated aromatic ring and the nonpolar cyclopropane ring contribute to its overall moderate polarity. This balance is crucial for selecting an appropriate chromatographic solvent system.

  • Affinity for Silica Gel: Spiro-compounds, particularly those with amine functionalities, can exhibit a strong affinity for the acidic silanol groups on standard silica gel.[5] This can lead to tailing on TLC plates and difficulty eluting the compound from a column, potentially causing low yields.

  • Physical State: The compound may be a solid or a high-boiling oil at room temperature, which will determine whether recrystallization is a viable final purification step.

Section 2: Standard Purification Workflow

A systematic, multi-step approach is the most reliable path to obtaining high-purity 5'-Chlorospiro[cyclopropane-1,3'-indoline]. The general workflow is outlined below.

Purification Workflow Reaction Crude Reaction Mixture Workup Aqueous Work-up & Extraction Reaction->Workup Crude_Product Crude Product (Post-Evaporation) Workup->Crude_Product TLC TLC Analysis for Solvent System Crude_Product->TLC Column Flash Column Chromatography Crude_Product->Column Load TLC->Column Optimize Fractions Combine Pure Fractions Column->Fractions Solvent_Removal Solvent Removal (Rotovap) Fractions->Solvent_Removal Product Purified Product Solvent_Removal->Product Analysis Purity & Identity Confirmation Product->Analysis

Caption: General workflow for the purification of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Detailed Experimental Protocol

Step 1: Aqueous Work-up and Extraction

Causality: The goal of the work-up is to remove inorganic salts, water-soluble reagents, and polar byproducts from the crude organic mixture.

  • Quenching: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer 3 times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[6] The choice of solvent should be based on the solubility of the target compound.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Filter the drying agent and wash it with a small amount of the extraction solvent to ensure complete recovery of the product.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 2: Flash Column Chromatography

Causality: This is the primary purification step, separating the target compound from impurities based on differential adsorption to the stationary phase.

  • TLC Optimization: Before running the column, optimize the mobile phase (eluent) using TLC. Test various solvent systems, typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate).[5][6] The ideal system should give your target compound an Rf value of 0.25-0.35 for good separation.

  • Column Packing: Pack a glass column with silica gel (200-300 mesh is standard) as a slurry in the initial, non-polar eluent.[7] Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the optimized solvent system. A gradient elution (gradually increasing the percentage of the polar solvent) is often most effective.[6] For example, starting with 5% EtOAc in Hexane and gradually increasing to 20-30% EtOAc.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC. Combine the fractions that contain the pure product.

Step 3: (Optional but Recommended) Recrystallization

Causality: Recrystallization is an excellent final step to achieve high analytical purity, especially if the product from chromatography is a solid contaminated with closely-eluting impurities.

  • Solvent Selection: Find a solvent or solvent pair in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Hexane/EtOAc or Ethanol/Water are common systems to test.

  • Procedure: Dissolve the compound in the minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during purification.

Troubleshooting Flowchart start_node Problem Detected decision_node1 decision_node1 start_node->decision_node1 Low Yield? decision_node3 decision_node3 start_node->decision_node3 Poor Separation? decision_node4 decision_node4 start_node->decision_node4 Product is Oily? decision_node decision_node solution_node solution_node decision_node2 decision_node2 decision_node1->decision_node2 Yes decision_node1->decision_node3 No solution_node1 Strong affinity for silica. - Add 1% Triethylamine to eluent. - Switch to neutral alumina. decision_node2->solution_node1 Product Streaking on TLC? solution_node2 Mechanical Loss. - Check for leaks in setup. - Ensure complete extraction. - Avoid overly broad cuts of fractions. decision_node2->solution_node2 No solution_node3 Spots Overlap on TLC. - Use a shallower solvent gradient. - Test different solvent systems (e.g., DCM/Methanol). - Use High-Performance Liquid Chromatography (HPLC). decision_node3->solution_node3 Yes decision_node3->decision_node4 No solution_node4 Cannot Crystallize. - Try scratching flask with glass rod. - Add a seed crystal. - Co-evaporate with a non-polar solvent (Hexane). - Purify again via chromatography. decision_node4->solution_node4 Yes

Caption: Decision tree for troubleshooting common purification issues.

Q3: Issue: My yield is very low after column chromatography. What are the possible causes and solutions?

A: Low recovery is a frequent problem. The primary suspect is often the strong interaction between your compound and the silica gel stationary phase.[5]

  • Cause 1: Strong Adsorption: The amine group in your molecule can bind tightly to the acidic silanol groups of silica gel, making it difficult to elute. This is often visible as significant "streaking" or "tailing" of the product spot on the TLC plate.

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent. This deactivates the acidic sites on the silica, allowing your compound to travel down the column more easily. Alternatively, consider using a different stationary phase, such as neutral or basic alumina.

  • Cause 2: Product Decomposition: Some sensitive compounds can degrade on silica gel.

    • Solution: Work quickly, keep fractions cold if necessary, and consider using a less acidic stationary phase like neutral alumina.

  • Cause 3: Incorrect Solvent Polarity: If your eluent is not polar enough, the product will simply not move from the origin.

    • Solution: Re-evaluate your TLC analysis. Ensure you are using a solvent system that provides the target Rf of 0.25-0.35.

Q4: Issue: My NMR spectrum shows residual solvent even after rotary evaporation and high vacuum. How can I remove it?

A: High-boiling point solvents like DMF, DMSO, or even residual EtOAc can be tenacious.

  • Solution 1: Co-evaporation: Dissolve your product in a low-boiling solvent like DCM or pentane and re-concentrate it on the rotary evaporator. Repeat this 2-3 times. This process forms a lower-boiling azeotrope that helps pull the stubborn solvent away.

  • Solution 2: Lyophilization (Freeze-Drying): If your compound is soluble in water or benzene and is not volatile, freeze-drying can be an effective way to remove residual solvents.

  • Solution 3: Re-precipitation/Trituration: Dissolve the oily product in a small amount of a good solvent (like ether or DCM) and then add a large volume of a poor solvent (like hexane or pentane) dropwise while stirring vigorously. The product should precipitate or solidify, leaving the solvent impurity in the solution.

Section 4: Purity Assessment & Characterization (FAQs)

Q5: What is the best way to monitor the progress of my column chromatography?

A: Thin Layer Chromatography (TLC) is your most important tool. Spot every 2-3 fractions on a TLC plate and elute it with your optimized solvent system. Visualize the spots under a UV lamp. Once you identify the fractions containing only your pure product, you can combine them. This prevents mixing pure fractions with impure ones, maximizing both yield and purity.

Q6: How can I definitively confirm the purity and identity of my final product?

A: A single analytical technique is rarely sufficient. A combination of methods provides the highest confidence in your result.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The absence of signals from starting materials or byproducts is a strong indicator of purity.[8][9]

  • Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) will confirm the molecular weight of your compound and provide a quantitative or semi-quantitative assessment of purity (e.g., >95% by LC peak area).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that can separate very similar compounds. A single, sharp peak on an HPLC chromatogram is a powerful confirmation of purity.[3]

  • Melting Point Analysis: If your compound is a crystalline solid, a sharp and un-depressed melting point that matches literature values is a classic indicator of high purity.[8]

Section 5: Data Summary Table

This table provides typical parameters for the purification of spiroindoline-type compounds. Note: These are starting points and must be optimized for your specific reaction conditions.

ParameterRecommended Value / MethodRationale & Comments
TLC Mobile Phase 10-40% Ethyl Acetate in HexanesA good starting point for moderately polar compounds. Adjust ratio to achieve an Rf of 0.25-0.35.[5][6]
Column Eluent Modifier 0.5-1% Triethylamine (Et₃N)Recommended if TLC shows streaking. Deactivates acidic silica sites.
Stationary Phase Silica Gel, 230-400 meshStandard for flash chromatography. Consider neutral alumina for highly sensitive compounds.
Purity Confirmation ¹H NMR, ¹³C NMR, LC-MSA combination of techniques is required for unambiguous structure and purity confirmation.[6][8][9]
Target Purity Level >95% (by NMR and LC-MS)Standard requirement for compounds intended for further synthetic steps or biological screening.
References
  • Quiroga, J., Rengifo, E., Abonia, R., Insuasty, B., & Cobo, J. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). Available at: [Link]

  • Zhang, L., Wang, Y., & Wang, L. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2456. Available at: [Link]

  • La-Venia, A., et al. (2021). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. ACS Infectious Diseases, 7(12), 3427-3444. Available at: [Link]

  • Wang, Z., et al. (2020). Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction. Organic Letters, 22(4), 1435-1440. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72698780, 5'-Chlorospiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]

  • Singh, G., et al. (2025). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. ACS Omega. Available at: [Link]

  • Hollfelder, F., et al. (2020). Photochromic Spiropyran- and Spirooxazine-Homopolymers in Mesoporous Thin Films by Surface Initiated ROMP. Journal of Materials Chemistry C. Available at: [Link]

  • Kovtunenko, V. O., et al. (2022). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 27(15), 4995. Available at: [Link]

  • Reddy, T. R., et al. (2017). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 7(1), 35-40. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131676463, 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14809277, Spiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]

  • Li, Y., et al. (2019). Diastereoselective synthesis of dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidine] via [3 + 2]cycloaddition reaction of MBH maleimides of isatins and 1,3-dicarbonyl compounds. Organic Chemistry Frontiers. Available at: [Link]

  • Roesky, H. W., et al. (2018). Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[7][10]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. Molecules, 23(11), 2821. Available at: [Link]

  • Ali, M., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(18), 6542. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. The spiro[cyclopropane-1,3'-indoline] core is a privileged motif in modern drug discovery, and its successful synthesis is critical for advancing numerous research programs.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations for common side reactions, and field-proven optimization strategies. Our goal is to empower you to diagnose issues in your synthesis, understand their root causes, and implement robust solutions.

Section 1: The Primary Synthetic Pathway - A Mechanistic Overview

The most common and reliable method for constructing the spirocyclopropane moiety on the indoline core is the Simmons-Smith cyclopropanation or one of its modern variants.[1][2][3] This reaction involves an organozinc carbenoid, which stereospecifically delivers a methylene group across a double bond. The typical precursor is an exocyclic methylene indoline, such as 5-chloro-3-methylene-1H-indoline.

The generally accepted mechanism proceeds through a "butterfly" transition state, where the zinc carbenoid (often depicted as ICH₂ZnI) complexes with the alkene and delivers the CH₂ group in a concerted fashion.[4] This preserves the stereochemistry of the starting alkene, although for a terminal alkene like our precursor, this is not a primary concern. The key is the efficient formation and delivery of the carbenoid to the electron-rich double bond of the indoline intermediate.

Main_Reaction_Pathway cluster_product Desired Product SM 5-Chloro-3-methylene- 1H-indoline Product 5'-Chlorospiro[cyclopropane- 1,3'-indoline] SM->Product Simmons-Smith Cyclopropanation Reagent1 Diiodomethane (CH₂I₂) Reagent2 Zinc-Copper Couple (Zn(Cu))

Caption: Primary synthesis of the target molecule via Simmons-Smith reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction yield is disappointingly low (<30%), and the main spot on my TLC is unreacted starting material. What's going wrong?

A1: This is a classic symptom of inefficient carbenoid formation or insufficient reactivity. The culprit is almost always the zinc.

  • Causality: Commercial zinc dust is often coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting with diiodomethane to form the active carbenoid. Simply adding the reagents together without proper activation will result in a sluggish or failed reaction.

  • Troubleshooting Steps:

    • Zinc Activation: The zinc-copper couple must be freshly prepared and highly active. Before the reaction, wash the zinc dust with dilute HCl to etch away the oxide layer, followed by rinses with water, acetone, and ether, then dry thoroughly under vacuum. The subsequent treatment with copper acetate or copper sulfate is what forms the reactive couple.

    • Solvent Purity: The Simmons-Smith reaction is highly sensitive to moisture and protic impurities.[2] Ensure your solvent (typically diethyl ether or dichloromethane) is anhydrous. Passing it through a column of activated alumina is recommended.

    • Initiation: The reaction can have an induction period. Gentle warming or sonication can help initiate the formation of the organozinc reagent.[5] Once initiated, the reaction is often exothermic and may require cooling to maintain the optimal temperature (0 °C to room temperature).

Q2: My reaction mixture turned into a thick, intractable sludge, and I can't isolate any product. What is this high-molecular-weight material?

A2: You are likely observing the acid-catalyzed polymerization of your 5-chloro-3-methylene-1H-indoline starting material.

  • Causality: The exocyclic methylene group on the indoline scaffold is highly susceptible to polymerization, especially in the presence of trace acid. Lewis acids (like ZnI₂, a byproduct of the reaction) or protic acids can protonate the double bond, creating a stabilized carbocation that rapidly reacts with other monomer units.

  • Preventative Measures:

    • Control the Stoichiometry: Add the diiodomethane slowly to the suspension of the activated Zn(Cu) couple to form the carbenoid first. Only then should you slowly add the indoline substrate. This ensures the carbenoid is present to react immediately, minimizing the substrate's exposure to accumulating Lewis acids.

    • Maintain a Neutral pH: Ensure all glassware is free of acidic residue. If polymerization is a persistent issue, consider adding a non-nucleophilic, sterically hindered base to the reaction mixture to scavenge any adventitious acid.

    • N-Protection: Protecting the indoline nitrogen (e.g., with a Boc or Cbz group) can modulate the electronics of the system and sometimes reduce the propensity for polymerization. This, however, adds extra steps to your synthesis.

Q3: My NMR analysis shows the desired product, but also significant impurities that seem to result from the cyclopropane ring being opened. Why is my product not stable?

A3: The cyclopropane ring, while generally stable, is a strained system. It can be susceptible to cleavage under certain conditions, particularly during workup or purification if not handled carefully. Palladium-catalyzed side reactions are also known to cause C-C activation and ring opening of cyclopropanes.[6][7]

  • Causality:

    • Acidic Workup: Quenching the reaction with strong aqueous acid (e.g., NH₄Cl is generally safe, but stronger acids are not) can protonate the cyclopropane ring, leading to a carbocation intermediate that is trapped by a nucleophile (like water or chloride), resulting in a ring-opened product.

    • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds on the column. This is a common issue with strained ring systems.

  • Troubleshooting & Solutions:

    • Gentle Workup: Quench the reaction by carefully filtering off the excess zinc and then washing the organic phase with a saturated solution of sodium bicarbonate followed by brine.

    • Deactivated Silica: If column chromatography is necessary, use silica gel that has been pre-treated with a base. This is easily done by preparing the slurry in your eluent system containing 1-2% triethylamine.

    • Alternative Purification: Consider other purification methods like preparative TLC, crystallization, or distillation if your product is amenable.

Problem Potential Cause Recommended Solution
Low Conversion Inactive Zinc ReagentActivate zinc with HCl wash prior to making the Zn(Cu) couple.
Wet SolventUse freshly distilled, anhydrous solvents.
Polymerization Acid-catalyzed side reactionControl reagent addition sequence; add substrate to pre-formed carbenoid.
Ring-Opened Byproducts Acidic workup/purificationUse a basic quench (e.g., NaHCO₃) and purify with base-deactivated silica gel.

Q4: How can I effectively remove the inorganic zinc byproducts after the reaction?

A4: Zinc salts (ZnI₂) and unreacted zinc metal can complicate purification. A multi-step workup is most effective.

  • Initial Filtration: Decant or filter the reaction mixture away from the bulk of the unreacted zinc-copper couple. Wash the solids with fresh anhydrous solvent.

  • Aqueous Wash: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will complex with the soluble zinc salts and pull them into the aqueous phase.

  • Second Wash: Follow with a wash using saturated sodium thiosulfate (Na₂S₂O₄) if you suspect residual iodine.

  • Final Brine Wash: A final wash with saturated NaCl will help to remove residual water before drying the organic layer over Na₂SO₄ or MgSO₄.

Section 3: In-Depth Analysis of Key Side Reactions

Understanding the mechanisms of side reactions is key to preventing them. Below are diagrams illustrating two critical competing pathways.

Side Reaction A: Cationic Polymerization of the Methyleneindoline Precursor

This is often the primary cause of yield loss when reaction conditions are not carefully controlled. The formation of the initial carbocation is the rate-limiting step.

Polymerization_Pathway Monomer1 Monomer (Substrate) Carbocation Stabilized Carbocation Monomer1->Carbocation Monomer2 Monomer Monomer2->Carbocation Proton H⁺ or ZnI₂ (Lewis Acid) Proton->Monomer1 Initiation Dimer Dimer Carbocation->Dimer Propagation Polymer ... Dimer->Polymer

Caption: Acid-catalyzed polymerization pathway of the substrate.

Side Reaction B: Post-Synthetic Ring Opening

This occurs after the desired product has formed, typically during workup or purification if acidic conditions are introduced.

Ring_Opening cluster_conditions Acidic Conditions Product 5'-Chlorospiro[cyclopropane- 1,3'-indoline] Protonated Protonated Intermediate Product->Protonated + H⁺ Opened Ring-Opened Carbocation Protonated->Opened Ring Opening Byproduct Ring-Opened Byproduct (e.g., Alcohol, Halide) Opened->Byproduct + Nu⁻ Acid H⁺ Nucleophile Nu⁻ (H₂O, Cl⁻)

Caption: Mechanism of acid-catalyzed cyclopropane ring opening.

Section 4: Recommended Experimental Protocols

Protocol 4.1: Optimized Simmons-Smith Cyclopropanation

This protocol incorporates best practices to minimize the side reactions discussed above.

  • Zinc Activation: To a flask containing zinc dust (3 eq.), add 1M HCl and stir for 2-3 minutes. Decant the HCl, and wash the zinc sequentially with deionized water (3x), acetone (2x), and diethyl ether (2x). Dry the activated zinc under high vacuum for 1 hour.

  • Couple Formation: Add the dry, activated zinc to a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add anhydrous diethyl ether, and heat the suspension to reflux. Add a solution of copper(I) chloride or copper(II) acetate in ether dropwise until the gray color of the zinc persists.

  • Carbenoid Formation: Cool the suspension to 0 °C. Add diiodomethane (1.5 eq.) dropwise via the dropping funnel. A gentle exothermic reaction should be observed. Stir for 30 minutes at 0 °C.

  • Cyclopropanation: Dissolve the 5-chloro-3-methylene-1H-indoline (1 eq.) in anhydrous diethyl ether and add it dropwise to the carbenoid suspension at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, cool the reaction to 0 °C and quench by the very slow, dropwise addition of saturated aqueous NaHCO₃. Filter the mixture through a pad of Celite®, washing the Celite pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally, saturated brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: Purification of Crude 5'-Chlorospiro[cyclopropane-1,3'-indoline]
  • Prepare Slurry: Prepare a slurry of silica gel in the desired eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1% triethylamine. This neutralizes the acidic sites on the silica.

  • Pack Column: Pack a glass chromatography column with the prepared slurry.

  • Load Sample: Dissolve the crude product from Protocol 4.1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions. The product is typically less polar than the indoline starting material and other more polar byproducts.

  • Analysis: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product.

References

  • Dong, G., Teo, P., & Li, X. (2021). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. National Institutes of Health. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. Wikipedia. [Link]

  • Yadav, V., & Sriram, M. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(16), 4993. [Link]

  • Rzepa, H. S. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]

  • Wang, Z., et al. (2022). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry, 20(2), 297-301. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons‐Smith Cyclopropanation Reaction. Organic Reactions. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2011). Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. National Institutes of Health. [Link]

  • PubChem. 5'-Chlorospiro[cyclopropane-1,3'-indoline]. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Introduction: 5'-Chlorospiro[cyclopropane-1,3'-indoline] is a valuable heterocyclic building block utilized in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The unique sp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5'-Chlorospiro[cyclopropane-1,3'-indoline] is a valuable heterocyclic building block utilized in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The unique spirocyclic junction of a cyclopropane and an indoline ring system imparts specific three-dimensional characteristics that are of high interest in drug design. However, the inherent strain of the cyclopropane ring and the reactivity of the indoline nitrogen necessitate precise handling and storage to ensure its chemical integrity. This guide provides in-depth technical support, troubleshooting advice, and best practices to maintain the stability and purity of this compound, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Compound Profile

Before addressing stability, it is crucial to be familiar with the fundamental properties of the molecule.

Figure 1: Chemical Structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

cluster_0 5'-Chlorospiro[cyclopropane-1,3'-indoline] mol mol

Caption: 2D structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Table 1: Key Chemical Properties

Property Value Source
CAS Number 1538359-43-1 PubChem[1]
Molecular Formula C₁₀H₁₀ClN PubChem[1]
Molecular Weight 179.64 g/mol PubChem[1]

| Physical Form | Solid (Typical) | Inferred from analogs[2] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Q1: What are the ideal storage conditions for this compound? A: For long-term stability (>6 months), the compound should be stored as a solid at -20°C or lower .[2] It must be kept in a tightly sealed container, protected from light and moisture. For solutions, especially in hygroscopic solvents like DMSO, storage at -80°C in single-use aliquots is recommended to prevent degradation from absorbed moisture and repeated freeze-thaw cycles.[3]

Q2: Is 5'-Chlorospiro[cyclopropane-1,3'-indoline] sensitive to air or light? A: Yes. Indoline and its derivatives can be sensitive to both air (oxidation) and light (photochemical degradation). The secondary amine in the indoline ring is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity over time. It is imperative to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) and in an amber vial or a container protected from light.[3]

Q3: What solvents are recommended for preparing stock solutions? A: The compound is generally soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF). For biological assays, DMSO is most common. Crucially, always use anhydrous, high-purity solvents. The presence of water can facilitate hydrolytic degradation pathways and, in the case of DMSO, significantly lower the freezing point, preventing solid-state storage of solutions and accelerating degradation.[3]

Q4: How many freeze-thaw cycles can a solution of the compound withstand? A: While there is no fixed number, minimizing freeze-thaw cycles is a critical best practice. The primary damage from freeze-thaw cycles is often caused by moisture absorbed by the solvent (especially DMSO).[3] This moisture can form ice crystals that damage the compound and, upon thawing, increase the rate of hydrolysis. To avoid this, prepare small, single-use aliquots of your stock solution so that each vial is thawed only once.

Section 3: Troubleshooting Guide: Diagnosing Compound Degradation

If you encounter inconsistent experimental results, compound degradation is a likely culprit. This guide provides a logical workflow to diagnose such issues.

Problem: My experimental results show a sudden drop in compound potency or are highly variable.

This is the most common indicator of compound instability. Use the following workflow to determine if your sample has degraded.

Figure 2: Workflow for Diagnosing Compound Degradation

start Inconsistent Experimental Results check_coa Step 1: Verify Initial Purity (Check Certificate of Analysis) start->check_coa prep_fresh Step 2: Prepare Fresh Stock Solution (Use anhydrous solvent) check_coa->prep_fresh analyze Step 3: Comparative Analysis (LC-MS) (Analyze old vs. fresh stock) prep_fresh->analyze compare Step 4: Compare Chromatograms analyze->compare degraded Conclusion: Degradation Confirmed (New peaks present / Parent peak reduced) compare->degraded Different? stable Conclusion: Compound is Stable (Investigate other experimental variables) compare->stable Identical? review_storage Action: Review Storage & Handling Protocols (Implement best practices) degraded->review_storage

Caption: A step-by-step process to confirm or rule out compound degradation.

Problem: I observe a color change (e.g., yellowing or browning) in my solid sample or stock solution.

  • Likely Cause: Oxidation. The indoline nitrogen is susceptible to oxidation, which often produces highly conjugated, colored byproducts. This process can be accelerated by exposure to air and light.

  • Diagnostic Steps:

    • Visual Inspection: Note the extent of the color change. A slight tint may indicate minor surface oxidation, while a significant change suggests widespread degradation.

    • Analytical Verification: Run an LC-MS or NMR analysis on the discolored sample. Compare the results to the Certificate of Analysis or a freshly prepared sample to identify and quantify impurities.

  • Solution & Prevention: If significant degradation is confirmed, the batch should be discarded. To prevent recurrence, handle the solid compound in a glovebox or purge vials with inert gas (Argon/Nitrogen) before sealing. Always store solutions under an inert atmosphere and protected from light.

Section 4: Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the long-term integrity of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

Figure 3: Decision Tree for Proper Storage

start Compound Received form Form? start->form solid Solid form->solid Solid solution Solution form->solution In Solution store_solid Store at <= -20°C Inert Atmosphere Dark & Dry solid->store_solid aliquot Aliquot into single-use vials solution->aliquot purge Purge headspace with Ar / N₂ aliquot->purge store_solution Store at -80°C Dark purge->store_solution

Caption: A logical guide to select the appropriate storage method.

Protocol: Preparation of Aliquots for Long-Term Storage
  • Environment Setup: Work in an area with low humidity. If possible, use a glovebox purged with Nitrogen or Argon.

  • Solvent Preparation: Use a brand new, sealed bottle of high-purity anhydrous solvent (e.g., DMSO, ≥99.9%). Use a syringe to pierce the septum to avoid exposing the bulk solvent to atmospheric moisture.

  • Dissolution: Accurately weigh the solid 5'-Chlorospiro[cyclopropane-1,3'-indoline] and dissolve it in the appropriate volume of anhydrous solvent to achieve your target concentration. Ensure complete dissolution with gentle vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber glass vials or cryovials with high-integrity seals.

  • Inerting: Before sealing each aliquot, gently blow a stream of Argon or Nitrogen gas into the vial's headspace for 5-10 seconds to displace any ambient air and moisture.

  • Sealing & Labeling: Tightly seal each vial immediately after purging. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a freezer box and store them at -80°C .

Protocol: Handling During Experimental Use
  • Thawing: Remove a single, required aliquot from the -80°C freezer.

  • Equilibration: Crucially, allow the vial to warm completely to room temperature before opening it. Opening a cold vial will cause atmospheric moisture to condense inside, compromising the solution.[3]

  • Use: Once at room temperature, open the vial and use the required volume for your experiment.

  • Disposal: It is best practice to discard any unused portion of the aliquot to prevent any chance of using a compromised solution in future experiments. Avoid re-freezing partially used vials.

Table 2: Summary of Storage & Handling Recommendations

Parameter Recommended Not Recommended Rationale
Temperature (Solid) ≤ -20°C Room Temperature Slows kinetic degradation processes.[2]
Temperature (Solution) -80°C -20°C or 4°C Prevents degradation in solution; ensures DMSO remains frozen.[3]
Atmosphere Inert Gas (Argon, N₂) Ambient Air Prevents oxidation of the indoline nitrogen.[3]
Light Exposure Dark (Amber Vials) Clear Vials / Light Prevents photochemical decomposition.[3]
Solvent Purity Anhydrous, High-Purity Standard Grade Minimizes water content, preventing hydrolysis.[3]

| Aliquoting | Single-Use Aliquots | Large, Multi-Use Stocks | Avoids repeated freeze-thaw cycles and contamination. |

References

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. PubChem, National Center for Biotechnology Information. [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s... IUCrData. [Link]

  • SAFETY DATA SHEET - Cyclopropane. Matheson Tri-Gas, Inc. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives... MDPI. [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E, National Center for Biotechnology Information. [Link]

  • Compound storage made simple. Roylan Developments. [Link]

  • Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives... MDPI. [Link]

  • Diastereoselective synthesis of dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidine]... Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Spiro[cyclopropane-1,3'-indoline]. PubChem, National Center for Biotechnology Information. [Link]

  • Spiroindole-containing compounds bearing phosphonate group... PubMed Central, National Center for Biotechnology Information. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. [Link]

  • Convenient synthesis of functionalized spiro[indoline-3,2′-pyrrolizines] or spiro[indoline-3,3′-pyrrolidines]... Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. ResearchGate. [Link]

Sources

Troubleshooting

Overcoming low solubility of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. The following question-and-answer troubleshooting guide provides both foundational and advanced strategies to overcome this critical experimental hurdle.

Introduction: Understanding the Solubility Challenge

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a nitrogen-containing heterocyclic compound.[1][2][3] Its rigid, polycyclic structure contributes to a stable crystal lattice, while its molecular properties suggest a lipophilic nature, both of which result in poor aqueous solubility. Overcoming this is essential for its application in biological assays and formulation development. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in pharmaceutical sciences.[4] This guide provides systematic protocols and explains the scientific principles behind each solubility enhancement technique.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for preparing a stock solution of 5'-Chlorospiro[cyclopropane-1,3'-indoline]?

A1: For initial stock solutions, polar aprotic solvents are typically the most effective. We recommend screening the following:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for creating high-concentration stock solutions for biological screening due to its strong solvating power.

  • N,N-Dimethylformamide (DMF): Another powerful solvent, similar in efficacy to DMSO.

  • Tetrahydrofuran (THF): A less polar option that may be suitable for certain chemical reactions or intermediate steps.

Causality: These solvents are effective because they can disrupt the intermolecular forces holding the crystal lattice together. It is crucial to note that while useful for in vitro experiments, the concentration of these organic solvents must be carefully controlled in cellular assays to avoid toxicity. The use of co-solvents is a highly effective and common technique to enhance the solubility of poorly soluble drugs.[5]

Q2: The compound is not dissolving even in DMSO at room temperature. What troubleshooting steps should I take?

A2: If initial attempts fail, solubility can often be improved by applying energy to the system or using a co-solvent blend.

  • Gentle Heating: Warming the solution to 30-40°C can significantly increase solubility by providing the energy needed to overcome the crystal lattice energy.[6][7] Always ensure the temperature is well below the compound's degradation point.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process.

  • Co-Solvency: The addition of an organic co-solvent to water can dramatically alter the polarity of the solvent system, improving the solubility of nonpolar molecules.[8] For aqueous buffers, consider preparing a high-concentration stock in 100% DMSO and then diluting it serially, ensuring vigorous mixing at each step to avoid precipitation.

Q3: Can the aqueous solubility of this compound be improved by adjusting the pH?

A3: Yes, pH modification is a highly effective strategy. The 5'-Chlorospiro[cyclopropane-1,3'-indoline] structure contains a basic indoline nitrogen atom.[1]

  • Mechanism: In an acidic environment (lower pH), this nitrogen atom becomes protonated, forming a hydrochloride salt.[9] This ionized salt form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[6][10]

  • Practical Application: Preparing buffers with pH values between 2 and 5 is an excellent starting point for enhancing aqueous solubility. This is a primary chemical modification technique for improving the solubility of ionizable drugs.[4]

Troubleshooting Guide: Experimental Protocols & Advanced Methodologies

Protocol 1: Systematic Solvent & Co-Solvent Screening

Objective: To quantitatively determine the solubility in various pharmaceutically relevant solvents and create a stable stock solution.

Methodology:

  • Accurately weigh 1-2 mg of 5'-Chlorospiro[cyclopropane-1,3'-indoline] into several glass vials.

  • Add a starting volume (e.g., 100 µL) of a selected solvent (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400) to each vial.

  • Vortex each vial for 1-2 minutes. If the solid is not fully dissolved, apply sonication for 10 minutes.

  • If the solid remains, add another 100 µL of solvent and repeat Step 3.

  • Continue this process until the compound is fully dissolved, and record the final concentration.

  • For co-solvent systems, repeat the process using mixtures such as 50:50 Ethanol:Water or 30:70 PEG 400:Water.

Data Presentation: Expected Solubility Ranges

Solvent SystemExpected Solubility (mg/mL)Application Notes
DMSO> 20Ideal for high-concentration in vitro stock solutions.
Ethanol1 - 5Useful for formulations, but may have limited solubilizing power.
PEG 4005 - 15Common excipient in oral and parenteral formulations.
Propylene Glycol5 - 15Another common, low-toxicity co-solvent.[5]
Acidic Buffer (pH 4)0.1 - 1Represents improved aqueous solubility via salt formation.
Neutral Buffer (pH 7.4)< 0.01Represents the low intrinsic aqueous solubility.

Experimental Workflow for Solubility Screening

start Start: Weigh 1-2mg Compound add_solvent Add 100µL Solvent start->add_solvent vortex_sonicate Vortex (2 min) & Sonicate (10 min) add_solvent->vortex_sonicate check_dissolved Is Compound Fully Dissolved? vortex_sonicate->check_dissolved check_dissolved->add_solvent No record_conc Record Final Concentration check_dissolved->record_conc Yes not_dissolved No yes_dissolved Yes problem Low Aqueous Solubility of 5'-Chlorospiro[cyclopropane-1,3'-indoline] cause High Crystal Lattice Energy & Low Polarity problem->cause solution Solution: Disrupt Crystal Lattice & Increase Apparent Solubility cause->solution cocrystal Co-Crystal Formation solution->cocrystal asd Amorphous Solid Dispersion solution->asd cocrystal_mech Mechanism: Create new crystal lattice with a hydrophilic co-former cocrystal->cocrystal_mech asd_mech Mechanism: Disperse drug in a polymer matrix to prevent crystallization asd->asd_mech outcome Enhanced Dissolution Rate & Higher Apparent Solubility cocrystal_mech->outcome asd_mech->outcome

Caption: Rationale for using advanced solid-state modification techniques.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate. Available at: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2014). Pharmaceutical Technology. Available at: [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology. Available at: [Link]

  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Taylor & Francis Online. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. (2023). IJCRT.org. Available at: [Link]

  • Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation. (2012). Pharmaceutical Research. Available at: [Link]

  • Co-crystallization: Technique for solubility enhancement. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (2013). Advanced Drug Delivery Reviews. Available at: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]

  • Factors Affecting Solubility. CUTM Courseware. Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). Molecules. Available at: [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. PubChem. Available at: [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. PubChem. Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). MDPI. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. Available at: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). MDPI. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Advances. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Spirocyclopropane Formation

Welcome to the technical support center for spirocyclopropane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclopropane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable three-dimensional motifs. Spirocyclopropanes, with their unique conformational rigidity and rich sp³-character, are increasingly sought-after scaffolds in medicinal chemistry.[1][2] However, their synthesis can be challenging, often plagued by issues with yield, selectivity, and side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide

This section addresses common problems encountered during spirocyclopropane synthesis in a direct question-and-answer format.

Q1: My spirocyclopropanation reaction has a very low yield or is not working at all. What are the common causes and how can I troubleshoot this?

Low or no yield is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Causality & Solutions:

  • Reagent & Catalyst Integrity: The success of the reaction is critically dependent on the quality of your starting materials and catalyst.

    • Carbene Precursor (e.g., Diazo Compounds): Diazo compounds, especially those without stabilizing groups, can be unstable.[3][4] Ensure they are freshly prepared or have been stored correctly (cold, dark, inert atmosphere). Decomposition can be a primary reason for reaction failure.

    • Catalyst Activity: Transition metal catalysts (e.g., Rh(II), Cu(I), Co(II) complexes) can degrade over time.[5] Use a fresh batch of catalyst or one that has been stored under an inert atmosphere. For Simmons-Smith reactions, the activation of the zinc-copper couple is crucial for the formation of the active carbenoid reagent.[6]

    • Substrate Purity: Impurities in your alkene substrate can poison the catalyst or participate in side reactions. Purify the substrate if its purity is questionable.[7]

  • Reaction Conditions:

    • Temperature: Many cyclopropanation reactions are sensitive to temperature. For metal-catalyzed reactions with diazo compounds, a slow addition of the diazo compound at a controlled temperature (often ranging from 0 °C to room temperature) is critical to prevent rapid decomposition and side reactions like carbene dimerization.[8] Some reactions may require heating to proceed at a reasonable rate.[9][10]

    • Concentration: High concentrations of the diazo compound can favor dimerization.[5][8] Performing the reaction under more dilute conditions, or using a syringe pump for slow addition of the carbene precursor, can significantly improve the yield of the desired spirocyclopropane.

    • Atmosphere: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure your reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

  • Electronic Mismatch:

    • The reactivity of the alkene is paramount. In traditional metal-catalyzed reactions with diazoacetates, the metal carbene is electrophilic and reacts best with electron-rich alkenes.[11] Conversely, the classic Simmons-Smith reagent is also electrophilic and favors electron-rich alkenes.[12][13] If your exocyclic alkene is electron-deficient, you may need to switch to a different method, such as a cobalt-catalyzed reductive cyclopropanation which is less sensitive to alkene electronics, or use modified reagents like the Shi modification for Simmons-Smith reactions.[12][14]

Troubleshooting Workflow: Low Yield

Below is a decision-making workflow to systematically address low-yield issues.

low_yield_troubleshooting start Problem: Low Yield reagent_check Step 1: Verify Reagent Quality start->reagent_check q1 Reagents OK? reagent_check->q1 Check Purity/Activity conditions_check Step 2: Re-evaluate Conditions q2 Conditions Optimal? conditions_check->q2 Check Temp/Conc./Atmosphere method_check Step 3: Consider Alternative Method q3 Method suitable for alkene electronics? method_check->q3 Check Substrate Electronics success Success! q_node q_node action_node action_node q1->conditions_check Yes action1 Use fresh/purified reagents & catalyst q1->action1 No action1->reagent_check Re-run q2->method_check Yes action2 Optimize temp, use slow addition, ensure inert atm. q2->action2 No action2->conditions_check Re-run q3->success Yes, problem solved action3 Switch to Co-catalysis or modified Simmons-Smith q3->action3 No action3->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side products. What are the most common ones and how can I suppress them?

Side product formation directly competes with your desired spirocyclopropanation, reducing yield and complicating purification. The type of side product often provides a clue to the underlying issue.

Common Side Products & Solutions:

  • Carbene Dimerization:

    • Cause: This occurs when the metal carbene intermediate reacts with another molecule of the diazo compound instead of the alkene. It is particularly prevalent at high concentrations of the diazo compound or if the alkene is unreactive.[5] The typical products are diethyl maleate and fumarate when using ethyl diazoacetate.

    • Solution: The most effective solution is to maintain a very low concentration of the diazo compound throughout the reaction. This is best achieved by using a syringe pump to add the diazo compound solution slowly over several hours.[8] Using the alkene as the solvent can also help if feasible.[4]

  • C-H Insertion:

    • Cause: The highly reactive carbene can insert into activated C-H bonds (e.g., allylic C-H bonds) of the substrate or even the solvent, leading to constitutional isomers of your product.[5]

    • Solution: The choice of catalyst and ligand is critical. Dirhodium(II) catalysts with carboxamidate ligands, for instance, often show higher selectivity for cyclopropanation over C-H insertion compared to carboxylate counterparts.[15] Additionally, choosing a solvent with strong C-H bonds that are inert to insertion (e.g., dichloromethane, benzene) is advisable.

  • 1,2-Hydride Shift (in Simmons-Smith variants):

    • Cause: Zinc carbenoids that possess β-hydrogens are prone to a rapid 1,2-hydride shift, which leads to the formation of alkene side products instead of cyclopropanation.[1][16] This has historically limited the scope of Simmons-Smith reactions to the transfer of a simple CH₂ group.

    • Solution: To form substituted spirocyclopropanes via a Simmons-Smith-like pathway, it is necessary to use a catalyst system that suppresses this side reaction. Cobalt-PDI (pyridine-diimine) complexes have been shown to be effective catalysts for the reductive spirocyclopropanation using gem-dihaloalkanes, successfully avoiding the 1,2-hydride shift pathway.[1][16]

Q3: I'm struggling with poor stereoselectivity. How can I improve the diastereomeric and enantiomeric ratios?

Controlling stereochemistry is often the ultimate goal in synthesizing complex molecules like spirocyclopropanes.

Improving Diastereoselectivity (d.r.):

  • Steric Hindrance: The facial selectivity of carbene addition to the exocyclic double bond is governed by steric interactions. The carbene will preferentially approach from the less hindered face of the molecule. For metal-catalyzed reactions, the steric bulk of the catalyst's ligands can amplify this effect. Increasing the size of the ester group on a diazoacetate (e.g., from methyl to ethyl to tert-butyl) can increase the diastereoselectivity in favor of the trans (E) product.[15]

  • Catalyst Control: In asymmetric catalysis, the chiral catalyst creates a chiral pocket that forces the substrate to adopt a specific orientation, thereby controlling diastereoselectivity in reactions with unsymmetrical alkenes.[2] Screening different chiral catalysts is often necessary to find one that provides optimal diastereocontrol for a specific substrate.[2] For some systems, rare-earth metal salts have been shown to induce high diastereoselectivity through strong coordination.[17]

Improving Enantioselectivity (ee):

  • Ligand Selection: This is the most critical factor. The enantioselectivity is dictated by the transfer of chirality from the catalyst's ligand to the product during the C-C bond-forming step. There is no universal ligand; the optimal choice is substrate-dependent. It is essential to screen a variety of chiral ligands (e.g., bis(oxazolines), porphyrins, dirhodium tetracarboxylates with chiral ligands) to find the best fit.[2][18][19] For example, Rh₂(S-pPhTPCP)₄ has shown excellent results for the formation of azaspiro[n.2]alkanes.[2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity. A solvent screen (e.g., DCM, THF, toluene, ether) is a standard part of reaction optimization.[8][20] Generally, non-coordinating solvents are preferred to avoid competition with the substrate for binding to the metal center.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

Catalytic Cycle and Origin of Selectivity

The mechanism of a Rh(II)-catalyzed cyclopropanation involves the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene. The stereoselectivity is determined during the approach of the alkene to this carbene.

catalytic_cycle cluster_0 Rh(II) Catalytic Cycle A [Rh₂(L*)₄] B Rh(II)-Carbene Intermediate A->B + Diazo C Transition State (Alkene Approach) B->C + Alkene N2 N₂ D Spirocyclopropane Product C->D C-C bond formation note Stereoselectivity is set at the Transition State (C) by the chiral ligands (L*) on the Rh catalyst. C->note D->A Product Release Diazo R₂CN₂ Alkene Exocyclic Alkene

Caption: Simplified catalytic cycle for Rh(II)-catalyzed spirocyclopropanation.

Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst system for my substrate?

A: The choice depends on the substrate's electronic properties, functional group tolerance, and the desired stereochemistry.

  • Rhodium(II) and Copper(I) Catalysts: These are the workhorses for reactions with diazo compounds.[15] They are generally used for electron-rich or neutral exocyclic alkenes. Rhodium catalysts are often more reactive and versatile, with a vast library of chiral ligands available for asymmetric versions.[2][11]

  • Simmons-Smith Reaction (Zn/Cu, CH₂I₂): This classic method is excellent for forming unsubstituted spirocyclopropanes and is known for its high functional group tolerance and stereospecificity.[6][12][13] The directing effect of nearby hydroxyl groups is a powerful feature for controlling diastereoselectivity.[6]

  • Cobalt(II) Catalysis: This newer approach is particularly valuable for two reasons: 1) It allows for the use of non-stabilized carbenes derived from gem-dichloroalkanes, expanding the scope beyond diazo compounds.[3][14] 2) It is effective for the spirocyclopropanation of both electron-rich and electron-deficient alkenes, showing broad electronic tolerance.[1][3]

Q: What is the role of the solvent?

A: The solvent can significantly impact yield and selectivity.

  • Polarity: For metal-catalyzed reactions, non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred.[20] Highly polar or coordinating solvents (like THF or acetonitrile) can compete with the substrate for binding to the catalyst's active site, potentially inhibiting the reaction. However, some base-mediated organocatalytic reactions may require more polar solvents to facilitate the formation of ionic intermediates.[21]

  • Solubility: Ensure all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature.

  • Inertness: The solvent should not react with any reagents or intermediates. For example, when using highly reactive carbenes, avoid solvents with weak C-H bonds that could undergo insertion reactions.[5]

Data & Protocols

Table 1: Effect of Chiral Ligand on Asymmetric Spirocyclopropanation

This table illustrates how ligand choice can dramatically affect the outcome of an asymmetric reaction. The data is representative for the Rh(II)-catalyzed reaction of N-Boc-4-methylenepiperidine with a donor/acceptor carbene precursor.[2]

EntryCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (% ee)
1Rh₂(S-DOSP)₄1.2 : 170
2Rh₂(S-PTAD)₄2.4 : 186
3Rh₂(S-pPhTPCP)₄11 : 1 99

Data adapted from reference[2]. Catalysts are dirhodium(II) tetracarboxylates.

Protocol 1: General Procedure for Rh(II)-Catalyzed Asymmetric Spirocyclopropanation

WARNING: Diazo compounds are potentially explosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and behind a blast shield.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the exocyclic alkene substrate (1.0 equiv) and the chiral dirhodium(II) catalyst (e.g., Rh₂(S-pPhTPCP)₄, 0.5–2 mol%).

  • Solvent Addition: Add anhydrous, non-coordinating solvent (e.g., dichloromethane, DCM), to achieve a suitable concentration (e.g., 0.1 M with respect to the alkene).

  • Diazo Compound Addition: Dissolve the diazo compound (1.1–1.5 equiv) in the same anhydrous solvent. Using a syringe pump, add the diazo solution to the stirred reaction mixture dropwise over a period of 2–6 hours at the desired temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the alkene spot and the formation of a new, typically less polar, product spot indicates reaction progress.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the spirocyclopropane product.

Protocol 2: General Procedure for a Diastereoselective Simmons-Smith Spirocyclopropanation

WARNING: Diiodomethane is a toxic irritant. Diethylzinc is pyrophoric and reacts violently with water. Handle only under an inert atmosphere by trained personnel.

  • Reagent Preparation (Furukawa Modification): In an oven-dried flask under an inert atmosphere, dissolve the exocyclic alkene (1.0 equiv) in an anhydrous solvent (e.g., 1,2-dichloroethane, DCE). Cool the solution to 0 °C.

  • Reagent Addition: Add diiodomethane (CH₂I₂, 2.0 equiv) to the solution. Then, add diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.0 equiv) dropwise via syringe. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12–24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with saturated aq. NH₄Cl, saturated aq. sodium thiosulfate (to remove iodine color), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.

References

  • Hu, W., & Doyle, M. P. (2021). Enantioselective Catalytic Cyclopropanation–Rearrangement Approach to Chiral Spiroketals. Organic Letters, 23(10), 3885–3889. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Pan, W., et al. (2020). Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. Frontiers in Chemistry, 8, 584. [Link]

  • Werth, J., Berger, K., & Uyeda, C. (2020). Cobalt Catalyzed Reductive Spirocyclopropanation Reactions. Advanced Synthesis & Catalysis, 362(2), 348-352. [Link]

  • Bolm, C., et al. (2001). A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins. Journal of the American Chemical Society, 123(26), 6461–6462. [Link]

  • Doyle, M. P., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(9), 5646–5651. [Link]

  • Wang, J., et al. (2019). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. IOP Conference Series: Earth and Environmental Science, 300(3), 032038. [Link]

  • Al-Abed, Y., et al. (2020). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ChemistryOpen, 9(10), 1018-1022. [Link]

  • Gallo, E., et al. (2004). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics, 23(20), 4645–4647. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. [a]. Retrieved from [Link]

  • Uyeda, C., et al. (2021). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research, 54(10), 2389–2400. [Link]

  • PubMed. (2020). Cobalt Catalyzed Reductive Spirocyclopropanation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Feng, X., et al. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 12(15), 5435-5441. [Link]

  • Moody, C. J., & Taylor, R. J. K. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 579-601. [Link]

  • Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. Organic Reactions. [Link]

  • PubMed Central. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Retrieved from [Link]

  • Doyle, M. P., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Communications, 50(79), 11684-11687. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Uyeda, C., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(21), 4833-4838. [Link]

  • ResearchGate. (2019). Cobalt Catalyzed Reductive Spirocyclopropanation Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved from [Link]

  • Chemical Reviews. (2022). Metal Complex Catalysis in the Synthesis of Spirocarbocycles. Retrieved from [Link]

  • Semantic Scholar. (2012). Catalytic Asymmetric Cyclopropanation with Diazooxindole. Retrieved from [Link]

  • PubMed Central. (2021). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]

  • PubMed. (2022). Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PubMed. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Retrieved from [Link]

  • Organic Letters. (2009). Selective Formation of Spiro Dihydrofurans and Cyclopropanes Through Unexpected Reaction of Aldehydes with 1,3-Dicarbonyl Compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1975). Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. Retrieved from [Link]

  • FAO AGRIS. (2015). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Spirocyclopropanation reactions of activated alkenes, including... Retrieved from [Link]

  • Wiley-VCH. (2011). Asymmetric Cyclopropanation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]

  • Thieme. (2022). Synthesis of Spirocyclopropane Scaffolds: A Review. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. Retrieved from [Link]

  • Semantic Scholar. (2014). Catalyst and solvent-free cyclopropanation of electron-deficient olefins with cyclic diazoamides for the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-one derivatives. Retrieved from [Link]

  • Organic Letters. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Retrieved from [Link]

  • PubMed. (2009). Spiro-cyclopropanation from oxoallylsilanes. Retrieved from [Link]

  • Reddit. (2024). substrate synthesis help. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of spirocyclopropane 3. Retrieved from [Link]

  • ElectronicsAndBooks. (2009). Spiro-Cyclopropanation from Oxoallylsilanes. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Welcome to the technical support guide for the scalable synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This document is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis campaign.

The spiro[cyclopropane-1,3'-indoline] core is a valuable structural motif in medicinal chemistry, appearing in various compounds with interesting biological activities.[1] Achieving a scalable and reproducible synthesis is crucial for advancing research and development. This guide is based on established chemical principles and adapts methodologies reported for similar spirooxindole structures to provide a robust pathway to the target compound.

Part 1: Recommended Synthetic Pathway

The proposed scalable synthesis is a two-step process starting from commercially available 5-chloroisatin. The key transformation is a metal-free diastereoselective cyclopropanation reaction. This approach is selected for its high yields, operational simplicity, and the use of tosylhydrazone salts as a safe and scalable alternative to potentially explosive diazo compounds.[2]

Overall Workflow Diagram

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclopropanation & Hydrolysis/Decarboxylation A 5-Chloroisatin C Piperidine (cat.) Ethanol, Reflux A->C B Malononitrile B->C D 2-(5-chloro-2-oxoindolin-3-ylidene)malononitrile C->D F Base (e.g., K2CO3) Acetonitrile, Heat D->F E Tosylhydrazone Salt E->F G Intermediate Spiro-dinitrile F->G H Acid Hydrolysis (e.g., HCl, Heat) G->H I 5'-Chlorospiro[cyclopropane-1,3'-indoline] H->I

Caption: Proposed two-step synthesis of the target compound.

Part 2: Troubleshooting Guide

This section addresses common problems that may arise during the synthesis. The question-and-answer format provides a direct line to solving specific experimental issues.

Low or No Yield

Q1: My overall yield for the two-step synthesis is significantly lower than expected. What are the primary areas to investigate?

A1: A low overall yield can result from issues in either step. A systematic approach is best.[3]

  • Analyze Each Step in Isolation: First, verify the yield and purity of your Step 1 intermediate, 2-(5-chloro-2-oxoindolin-3-ylidene)malononitrile. If the yield or purity here is low, focus your troubleshooting on the Knoevenagel condensation. If the intermediate is of high quality, the problem likely lies in the cyclopropanation or hydrolysis/decarboxylation step.

  • Reagent Purity: The purity of all reagents is critical.[3] Ensure your 5-chloroisatin is pure, your malononitrile has not degraded, and your solvents are anhydrous where required. The tosylhydrazone salt used in Step 2 must be of high quality.

  • Reaction Conditions: Suboptimal conditions can drastically reduce yield.[3] Double-check temperatures, reaction times, and concentrations. For the Knoevenagel condensation, ensure the reaction has gone to completion via Thin Layer Chromatography (TLC). For the cyclopropanation, insufficient heat or an inappropriate base can stall the reaction.

  • Product Decomposition: The indoline core can be sensitive to overly harsh workup conditions.[4] If you suspect your product is decomposing during workup or purification, take a sample of the crude reaction mixture and analyze it by LC-MS to confirm product formation before proceeding.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Intermediate Check Yield/Purity of Step 1 Intermediate Start->Check_Intermediate Troubleshoot_Step1 Focus on Knoevenagel: - Reagent Purity - Catalyst Activity - Reaction Time/Temp Check_Intermediate->Troubleshoot_Step1 Low/Impure Troubleshoot_Step2 Focus on Cyclopropanation: - Tosylhydrazone Quality - Base Strength/Stoichiometry - Solvent Choice - Temperature Control Check_Intermediate->Troubleshoot_Step2 High Purity Check_Purity Assess Reagent & Solvent Purity Troubleshoot_Step1->Check_Purity Troubleshoot_Step2->Check_Purity Purify Purify Reagents & Use Dry Solvents Check_Purity->Purify Impure Optimize Systematically Optimize Reaction Parameters Check_Purity->Optimize Purity OK

Caption: Logic diagram for troubleshooting low reaction yields.

Side Product Formation

Q2: I am observing a significant side product in the cyclopropanation step (Step 2). What could it be and how can I minimize it?

A2: The most common side reaction in similar cyclopropanations is the formation of dimeric or oligomeric products derived from the starting methylene-indolinone.

  • Causality: This often occurs if the rate of cyclopropanation is slow relative to the rate of Michael addition of the enolate of the starting material onto another molecule of the starting material.

  • Solution:

    • Control the Rate of Addition: Add the tosylhydrazone salt solution slowly to the reaction mixture containing the base and the methylene-indolinone. This keeps the concentration of the reactive carbene intermediate low and favors the intramolecular cyclopropanation over intermolecular side reactions.

    • Optimize the Base: The choice of base is critical. A very strong base might favor side reactions. Potassium carbonate (K₂CO₃) is often a good starting point.[5] Experiment with slightly weaker or sterically hindered bases if dimerization persists.

    • Temperature Control: Ensure the reaction temperature is optimal. Too low a temperature may slow the desired reaction, while too high a temperature could promote decomposition or side reactions.

Purification Challenges

Q3: The final product, 5'-Chlorospiro[cyclopropane-1,3'-indoline], is proving difficult to purify via column chromatography. What are some alternative strategies?

A3: Spiro-indolines can sometimes be challenging to purify due to their polarity and potential for tailing on silica gel.

  • Salt Formation and Recrystallization: The indoline nitrogen is basic and can be protonated to form a salt.[6] Try dissolving the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate in high purity. This salt can then be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the pure free base.

  • Trituration: Before resorting to chromatography, try triturating the crude solid with a solvent in which the product is sparingly soluble but the impurities are highly soluble. A common choice would be cold diethyl ether or a hexane/ethyl acetate mixture.

  • Alternative Stationary Phases: If chromatography is necessary, consider using alumina instead of silica gel, or a reverse-phase C18 column, which may offer different selectivity.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is a metal-free cyclopropanation method recommended for scalability?

A1: While transition-metal-catalyzed cyclopropanations (e.g., using rhodium or copper) are effective, they present challenges for scalability in pharmaceutical development.[7] These include the cost of the metal catalysts and the need to rigorously remove residual metal from the final Active Pharmaceutical Ingredient (API), which can be a costly and time-consuming process. Metal-free methods, such as the one described using tosylhydrazone salts, circumvent these issues entirely, leading to a more economical and streamlined scalable process.[2]

Q2: What are the critical safety considerations for this synthesis?

A2:

  • Malononitrile: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Tosylhydrazone Salts: While safer than diazo compounds, tosylhydrazones can decompose, sometimes vigorously, at high temperatures. Avoid excessive heating and consult the Safety Data Sheet (SDS) for the specific salt you are using.

  • Pressure Build-up: The cyclopropanation reaction involves the extrusion of nitrogen gas (N₂). It is crucial to perform this step in an open or well-vented system to avoid dangerous pressure build-up. Do not conduct this reaction in a sealed vessel.

Q3: How can I definitively confirm the structure of the final product?

A3: A combination of analytical techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): This will provide the primary structural information. Look for the characteristic signals of the cyclopropane protons (typically in the 1-2 ppm region in the ¹H NMR) and the spiro-quaternary carbon in the ¹³C NMR.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition (C₁₀H₁₀ClN).[8]

  • Infrared (IR) Spectroscopy: Look for the N-H stretch of the indoline ring (typically around 3300-3400 cm⁻¹).

Part 4: Detailed Experimental Protocols

Step 1: Synthesis of 2-(5-chloro-2-oxoindolin-3-ylidene)malononitrile
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Chloroisatin181.5810.0 g55.07
Malononitrile66.063.64 g55.07
Piperidine85.150.47 g (0.55 mL)5.51
Ethanol-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-chloroisatin (10.0 g, 55.07 mmol) and ethanol (200 mL).

  • Add malononitrile (3.64 g, 55.07 mmol) to the suspension.

  • Add piperidine (0.55 mL, 5.51 mmol) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

  • Dry the solid under vacuum to afford 2-(5-chloro-2-oxoindolin-3-ylidene)malononitrile as a colored solid.

    • Expected Yield: 90-95%

    • Purity: >98% by HPLC

Step 2: Synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

This protocol involves a one-pot cyclopropanation, hydrolysis, and decarboxylation.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Step 1 Product229.6210.0 g43.55
Tosylhydrazone186.218.11 g43.55
Potassium Carbonate138.2118.06 g130.65
Acetonitrile-250 mL-
6M Hydrochloric Acid-100 mL-

Procedure:

  • Cyclopropanation: To a 1 L three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add the product from Step 1 (10.0 g, 43.55 mmol), potassium carbonate (18.06 g, 130.65 mmol), and acetonitrile (250 mL).

  • In a separate flask, dissolve tosylhydrazone (8.11 g, 43.55 mmol) in acetonitrile (100 mL).

  • Heat the suspension in the three-neck flask to 80 °C. Once at temperature, add the tosylhydrazone solution dropwise over 1 hour using an addition funnel. Caution: Vigorous evolution of nitrogen gas will occur. Ensure adequate venting.

  • After the addition is complete, maintain the reaction at 80 °C for an additional 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature. Slowly and carefully add 6M HCl (100 mL) to the mixture (Caution: CO₂ evolution).

  • Heat the mixture to reflux (approx. 85-90 °C) and stir for 4-6 hours, until LC-MS analysis confirms the conversion of the dinitrile intermediate to the final product.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via the salt formation/recrystallization method described in the Troubleshooting section (Q3) for the highest purity on a large scale.

    • Expected Yield: 65-75%

    • Purity: >99% after purification

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances.
  • Preparation of spiro[cyclopropane-1,3'-(3H)-indol]ones from isatin in a novel one-step process. The Journal of Organic Chemistry.
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI.
  • Proposed reaction mechanism for formation of the spiro compounds 3 and 5.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
  • Diastereoselective synthesis of dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidine] via [3 + 2]cycloaddition reaction of MBH maleimides of isatins and 1,3-dicarbonyl compounds. Organic Chemistry Frontiers.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. PubChem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction.
  • Synthesis of enantiopure indolizinones by cascade ring enlargements of 4'-chlorospiro[cyclopropane-1,5'-isoxazolidines]. PubMed.
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry.
  • Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI.
  • Proposed mechanism for the formation of spirocyclopropane 3.
  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. PubChem.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
  • 5'-Iodospiro[cyclopropane-1,3'-indoline]. BLDpharm.
  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. figshare.
  • Efficient Construction of Dispiro[indoline-3,1'-cyclopentane-3',3''-indolines] and spiro[indoline-3,5'-pyrrolo[3',2':2,3]cyclopenta[1,2-b]indoles].

Sources

Optimization

Removal of impurities in 5'-Chlorospiro[cyclopropane-1,3'-indoline] preparation

Welcome to the technical support center for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the efficient preparation and purification of this key spirocyclic intermediate.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses the most frequently encountered issues during the synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline], focusing on the widely employed Simmons-Smith cyclopropanation of a suitable 5-chloro-indoline precursor.

Q1: My reaction shows low or no conversion to the desired 5'-Chlorospiro[cyclopropane-1,3'-indoline]. What are the likely causes?

Low or no product formation is a common issue, often stemming from the deactivation of the organozinc reagent or the inherent reactivity of the substrate.

Possible Causes & Solutions:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is paramount for the formation of the reactive zinc carbenoid.[1]

    • Solution: Ensure the zinc dust is of high purity and activated just before use. Activation can be achieved by washing with dilute HCl, followed by water, methanol, and diethyl ether, then drying under high vacuum. The copper(I) iodide or copper(I) cyanide used for the couple formation should also be of high purity.

  • Poor Quality of Diiodomethane (CH₂I₂): Diiodomethane is susceptible to degradation by light and air, leading to the formation of iodine, which can quench the reaction.

    • Solution: Use freshly distilled or commercially available high-purity diiodomethane. Store it in a dark bottle, over copper wire, to scavenge any formed iodine.

  • Presence of Moisture: Organozinc reagents are highly sensitive to moisture.

    • Solution: All glassware must be rigorously flame-dried or oven-dried. The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.

  • Low Substrate Reactivity: The presence of the electron-withdrawing chloro group on the indoline ring can reduce the nucleophilicity of the double bond in the precursor, making it less reactive towards the electrophilic zinc carbenoid.[2]

    • Solution: Consider using a more reactive cyclopropanating agent, such as the one generated in the Furukawa modification (diethylzinc, Et₂Zn, and CH₂I₂).[3] This system often provides better yields for less reactive alkenes.

Q2: My reaction is complete, but the isolated product is of low purity. What are the common impurities and how can I remove them?

The presence of impurities can complicate downstream applications. Understanding their origin is key to effective removal.

Common Impurities and Their Removal:

ImpurityProbable OriginRecommended Purification Strategy
Unreacted Starting Material (e.g., 5-chloro-3-methyleneindoline) Incomplete reaction due to reasons mentioned in Q1.Column Chromatography: A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is highly effective. The starting material is typically less polar than the product.
Zinc Salts (e.g., ZnI₂) Byproducts of the Simmons-Smith reaction.Aqueous Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a Rochelle's salt solution to complex with the zinc salts and facilitate their removal into the aqueous phase.
Polymeric/Tarry Byproducts Side reactions of the starting material or product under the reaction conditions.Filtration & Column Chromatography: If significant solid byproducts are present, filter the crude reaction mixture through a pad of Celite® before concentration. Subsequent column chromatography can remove soluble polymeric material.
Dehalogenated Product (Spiro[cyclopropane-1,3'-indoline]) Reductive dehalogenation of the starting material or product, especially if using an excess of the zinc-copper couple.Preparative HPLC: If inseparable by standard column chromatography, preparative reverse-phase HPLC may be necessary for complete removal.

Experimental Protocol: Purification by Column Chromatography

  • Sample Preparation: Concentrate the crude organic extract to a viscous oil. Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh) in the desired non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Diagram: Troubleshooting Workflow for Impurity Removal

G start Crude Product Analysis (TLC, LC-MS) unreacted_sm Unreacted Starting Material Detected start->unreacted_sm Incomplete Reaction zinc_salts Inorganic Salts Present start->zinc_salts Reaction Byproducts polymeric Polymeric/Tarry Byproducts Observed start->polymeric Side Reactions dehalogenated Dehalogenated Impurity Identified start->dehalogenated Reductive Side Reaction column_chrom Silica Gel Column Chromatography unreacted_sm->column_chrom workup Aqueous Work-up (NH4Cl or Rochelle's Salt) zinc_salts->workup filtration Filtration through Celite® polymeric->filtration dehalogenated->column_chrom workup->column_chrom filtration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc If co-eluting pure_product Pure 5'-Chlorospiro[cyclopropane-1,3'-indoline] column_chrom->pure_product Successful Separation prep_hplc->pure_product

Caption: Workflow for impurity diagnosis and removal.

II. Frequently Asked Questions (FAQs)

Q3: What is the mechanism of the Simmons-Smith reaction in this context?

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, which then reacts with the alkene precursor in a concerted fashion.[4] The generally accepted mechanism proceeds via a "butterfly-type" transition state, where the methylene group is delivered to the same face of the double bond, resulting in a stereospecific syn-addition.[4]

Q4: Can I use other cyclopropanation methods for this synthesis?

Yes, other methods for cyclopropanation exist. For instance, transition metal-free methods using tosylhydrazone salts have been reported for the synthesis of related spiro[cyclopropane-1,3'-indolin]-2'-ones.[5] However, the Simmons-Smith reaction and its modifications are often preferred for their functional group tolerance and reliability.[2]

Q5: How does the chloro-substituent affect the reaction?

The electron-withdrawing nature of the chlorine atom at the 5'-position of the indoline ring can decrease the electron density of the alkene, making it less reactive towards the electrophilic Simmons-Smith reagent.[2] This can lead to slower reaction times or require more forcing conditions compared to the cyclopropanation of electron-rich alkenes.

Q6: Are there any known side reactions specific to the halo-substituted indoline precursor?

While the Simmons-Smith reaction is known for having few side reactions, the presence of a halogen atom introduces the possibility of reductive dehalogenation, especially with prolonged reaction times or an excess of the zinc-copper couple. This would lead to the formation of the non-chlorinated analogue, spiro[cyclopropane-1,3'-indoline], as an impurity.

Q7: What analytical techniques are best for monitoring the reaction and assessing product purity?
  • Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion rate and can help in the tentative identification of impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and quantifying the level of impurities after isolation.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the final purity of the product with high accuracy.

III. References

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. Organic Reactions, 1-474.

  • Wikipedia. (2023, November 29). Simmons–Smith reaction. [Link]

  • PubChem. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline]. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Welcome to the technical support center for 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique characterization chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chlorospiro[cyclopropane-1,3'-indoline]. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique characterization challenges presented by this spirocyclic molecule. While public domain data on this specific compound is limited, this document synthesizes expertise from the analysis of structurally related spiro[indoline] derivatives, chloro-substituted aromatics, and foundational analytical principles to provide a robust troubleshooting resource.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5'-Chlorospiro[cyclopropane-1,3'-indoline] that influence its characterization?

A1: The key structural motifs are the spirocyclic junction, the strained cyclopropane ring, the indoline system, and the chlorine substituent on the aromatic ring. The spiro-center creates a three-dimensional structure that can lead to complex NMR spectra due to diastereotopic protons. The cyclopropane ring's protons have unique chemical shifts, typically in the upfield region of a ¹H NMR spectrum. The chlorine atom introduces a characteristic isotopic pattern in mass spectrometry.

Q2: Why is my mass spectrum showing two molecular ion peaks with a 2 Da difference?

A2: This is a hallmark of a monochlorinated compound.[1][2][3] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2][3] Therefore, you will observe a molecular ion peak (M⁺) corresponding to the molecule with ³⁵Cl and an M+2 peak for the molecule with ³⁷Cl, with a relative intensity ratio of about 3:1.[1][2][3]

Q3: I'm observing broad peaks in my ¹H NMR spectrum. What could be the cause?

A3: Broadening of NMR signals for this compound can stem from several factors:

  • Intermediate Conformational Exchange: The indoline ring can undergo conformational flexing. If this exchange is on the NMR timescale, it can lead to peak broadening.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from synthesis can cause significant line broadening.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Unresolved Coupling: Complex spin systems, especially in the aromatic and cyclopropane regions, might lead to broad, unresolved multiplets.

Q4: What are the expected challenges in the chromatographic purification of this compound?

A4: The spirocyclic nature imparts rigidity, which can be advantageous for separation.[4] However, challenges may include:

  • Finding the Right Selectivity: The compound has both nonpolar (cyclopropane, aromatic ring) and polar (amine) features. A balance of stationary and mobile phase polarity is crucial.

  • Peak Tailing: The basic nitrogen of the indoline can interact with acidic silanols on standard silica gel, leading to peak tailing. Using end-capped columns or adding a basic modifier (e.g., triethylamine) to the mobile phase can mitigate this.

  • Solubility Issues: Depending on the solvent system, the compound might have limited solubility, affecting loading capacity and peak shape.

Part 2: Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Complex Multiplets in the Aliphatic Region Overlapping signals from the cyclopropane and indoline CH₂ protons. Diastereotopic protons due to the spiro-center.1. Acquire a 2D NMR Spectrum: A COSY spectrum will help identify coupled protons, while an HSQC will correlate protons to their attached carbons.[5] 2. Use a Higher Field Magnet: This will increase spectral dispersion and may resolve overlapping multiplets. 3. Solvent Titration: Changing the solvent can induce differential shifts in proton resonances, aiding in signal assignment.
Ambiguous Aromatic Proton Signals Complex coupling patterns (ABCD spin system) and potential for overlapping signals.1. 1D TOCSY or Homonuclear Decoupling: These experiments can help in selectively identifying protons within a spin system. 2. NOESY/ROESY: To confirm through-space proximity of protons and aid in assigning the substitution pattern.
Absence of N-H Proton Signal Proton exchange with residual water in the NMR solvent (especially in DMSO-d₆ or CD₃OD).1. Use a scrupulously dry solvent. 2. Add a drop of D₂O: This will cause the N-H signal to disappear, confirming its identity.
Mass Spectrometry (MS)
Problem Potential Cause Troubleshooting Steps
Poor Ionization in ESI-MS The indoline nitrogen may not be readily protonated depending on the solvent system.1. Acidify the Mobile Phase: Add a small amount of formic acid or acetic acid to promote the formation of the [M+H]⁺ ion. 2. Try a Different Ionization Technique: APCI (Atmospheric Pressure Chemical Ionization) might be more effective if ESI is not providing a strong signal.
Unexpected Fragmentation Pattern The fragmentation pathway may be complex due to the spirocyclic system.1. Perform MS/MS (Tandem Mass Spectrometry): Isolate the molecular ion and fragment it to establish fragmentation pathways. 2. High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of fragment ions to determine their elemental composition.[6]
M+2 Peak Intensity Not 3:1 Co-eluting impurity that does not contain chlorine.1. Improve Chromatographic Resolution: Optimize the HPLC method to separate the impurity.[7] 2. Check for Other Halogens: If bromine is present as an impurity, it will give an M+2 peak of nearly equal intensity.[1][2]
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks Secondary interactions between the basic indoline nitrogen and residual silanols on the stationary phase.1. Use a Base-Deactivated Column: Columns with end-capping or hybrid particle technology are recommended. 2. Add a Mobile Phase Modifier: Incorporate a small percentage (e.g., 0.1%) of triethylamine or another amine to the mobile phase. 3. Lower the pH: If the compound is stable, a low pH mobile phase will protonate the amine, reducing silanol interactions.
Poor Retention on Reversed-Phase Columns The compound may be too polar for standard C18 columns.1. Use a Polar-Embedded or Phenyl-Hexyl Column: These offer different selectivities and can enhance retention of polar compounds. 2. Try HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is suitable for polar compounds that are not well-retained in reversed-phase.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.1. Ensure Proper Mobile Phase Preparation and Mixing. 2. Use a Column Thermostat for Temperature Control. 3. Allow for Sufficient Column Equilibration Time between injections, especially when running gradients.

Part 3: Experimental Protocols & Workflows

Protocol: Structure Confirmation by NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the spiro-system.

  • Data Analysis: Integrate all spectra to propose a complete and unambiguous structure.

Workflow: Impurity Profiling by LC-MS

Impurity_Profiling_Workflow cluster_0 Method Development cluster_1 Analysis cluster_2 Characterization cluster_3 Quantification & Synthesis Develop_HPLC_Method Develop HPLC Method (e.g., C18, gradient elution) LC_UV_MS LC-UV-MS Analysis Develop_HPLC_Method->LC_UV_MS Identify_Peaks Identify Impurity Peaks (UV and MS) LC_UV_MS->Identify_Peaks Determine_Mass Determine m/z of Impurities Identify_Peaks->Determine_Mass HRMS HRMS for Formula Determination Determine_Mass->HRMS MS_MS MS/MS for Fragmentation HRMS->MS_MS Propose_Structures Propose Impurity Structures MS_MS->Propose_Structures Quantify Quantify Impurities Propose_Structures->Quantify Synthesize Synthesize and Confirm Propose_Structures->Synthesize

Caption: Workflow for impurity identification and characterization.

Potential Synthetic Impurities

Based on common synthetic routes for spirooxindoles, potential impurities could include:[8][9]

  • Starting Materials: Unreacted isatin or cyclopropane precursors.

  • Ring-Opened Byproducts: Cleavage of the cyclopropane ring under harsh reaction conditions.

  • Isomers: Positional isomers of the chlorine substituent if the starting material was not pure.

  • Oxidized Species: The indoline nitrogen can be susceptible to oxidation.

Part 4: Data Interpretation

Predicted NMR Data

Note: These are predicted values based on similar structures. Actual values may vary.

Proton Type Predicted ¹H Chemical Shift (ppm) Carbon Type Predicted ¹³C Chemical Shift (ppm)
Cyclopropane (CH₂)0.5 - 1.5Cyclopropane (CH₂)10 - 25
Indoline (CH₂)2.8 - 3.5Indoline (CH₂)45 - 55
Aromatic (CH)6.5 - 7.5Spiro Carbon50 - 65
N-H3.5 - 5.0 (variable)Aromatic (CH)110 - 130
Aromatic (C-Cl)125 - 135
Aromatic (C-N)140 - 150
Mass Spectrometry Fragmentation Logic

MS_Fragmentation M_plus [M]⁺˙ (m/z 179/181) Loss_C2H4 Loss of ethylene (C₂H₄) M_plus->Loss_C2H4 Retro-Diels-Alder type Loss_Cl Loss of Cl radical M_plus->Loss_Cl Loss_H Loss of H radical M_plus->Loss_H Fragment_1 [M-28]⁺˙ Loss_C2H4->Fragment_1 Fragment_2 [M-35]⁺ Loss_Cl->Fragment_2 Fragment_3 [M-1]⁺ Loss_H->Fragment_3

Caption: Potential fragmentation pathways in mass spectrometry.

References

  • MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from [Link]

  • ACS Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

  • MDPI. (2024). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. Retrieved from [Link]

  • IUCr. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

  • BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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  • RSC Publishing. (2021). Transition metal-catalyzed synthesis of spirooxindoles. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Computational Design, Synthesis, Analysis and Evaluation of New Spiro [Indoline-Thiazolidine] Derivatives for Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2021). Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Molnar Institute. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Retrieved from [Link]

  • LCGC International. (2022). Hidden Challenges in Making Sample Preparation for Chromatography More Green, More Practical, and More Sensitive. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Retrieved from [Link]

  • Preprints.org. (2022). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • MDPI. (n.d.). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Retrieved from [Link]

  • NIH. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative NMR Spectral Analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: An Application Guide for Structural Elucidation

Abstract The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous bioactive molecules. Precise and unambiguous structural characterization is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous bioactive molecules. Precise and unambiguous structural characterization is paramount for drug development and understanding structure-activity relationships. This guide provides an in-depth, comparative Nuclear Magnetic Resonance (NMR) spectral analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] and its parent analogue, Spiro[cyclopropane-1,3'-indoline]. By leveraging a suite of 1D and 2D NMR experiments, we will dissect the spectral data, explain the causal effects of the chlorine substituent, and present a validated workflow for structural confirmation applicable to related small molecules.

Introduction and Theoretical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.[1] The power of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C), providing data on connectivity, stereochemistry, and electronic distribution.[2]

For the spiro[cyclopropane-1,3'-indoline] system, two key structural features dominate its NMR spectra:

  • The Cyclopropane Ring: The strained, three-membered ring exhibits unique electronic properties. The high degree of s-character in the C-C bonds and the associated ring current effects cause significant shielding.[3] Consequently, the cyclopropyl protons and carbons resonate at unusually high fields (low ppm values), often below 1.0 ppm for protons and even showing negative chemical shifts for carbons.[3][4][5]

  • The Indoline Aromatic System: The protons and carbons of the benzene ring portion of the indoline moiety resonate in the characteristic aromatic region (typically 6.5-8.0 ppm for ¹H). The chemical shifts are highly sensitive to the electronic effects of substituents.

This guide focuses on comparing the parent compound 1 (Spiro[cyclopropane-1,3'-indoline]) with its 5'-chloro derivative 2 (5'-Chlorospiro[cyclopropane-1,3'-indoline]). The introduction of a chlorine atom at the 5'-position is expected to induce significant changes in the NMR spectra due to its electronegativity and electronic effects (inductive and resonance).[6][7] By analyzing these changes, we can not only confirm the structure of 2 but also gain deeper insight into substituent effects on this important heterocyclic system.

Figure 1. Structures for Comparative Analysis

Chemical structures of Spiro[cyclopropane-1,3'-indoline] (1) and 5'-Chlorospiro[cyclopropane-1,3'-indoline] (2) with atom numbering.Figure 1. Chemical structures of Spiro[cyclopropane-1,3'-indoline] (1) and 5'-Chlorospiro[cyclopropane-1,3'-indoline] (2) with standard IUPAC numbering for the indoline core.

Experimental Design and Methodologies

A systematic, multi-technique approach is essential for the complete and unambiguous assignment of all ¹H and ¹³C signals.[8] The workflow described here is a self-validating system, where data from one experiment is used to confirm and build upon the assignments from another.

Integrated NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Validation prep Dissolve 5-10 mg of Compound 1 or 2 in 0.6 mL CDCl3 with 0.03% TMS H1 ¹H NMR (Proton Count & Coupling) prep->H1 COSY ¹H-¹H COSY (H-H Connectivity) prep->COSY C13 ¹³C{¹H} NMR (Carbon Count) analysis Integrate 1D & 2D Data H1->analysis DEPT DEPT-135 (CHn Multiplicity) C13->analysis DEPT->analysis HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->analysis HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->analysis HMBC->analysis structure Final Structure Confirmation analysis->structure

Figure 2. Integrated workflow for NMR-based structure elucidation.
Detailed Experimental Protocols

The following are generalized protocols and may require optimization based on the specific instrument used.[9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts.[10]

    • Add a minimal amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, 5 mm NMR tube.

  • ¹H NMR Acquisition (500 MHz):

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 20 ppm

  • ¹³C{¹H} NMR Acquisition (125 MHz):

    • Pulse Program: zgpg30

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 240 ppm

  • 2D ¹H-¹H COSY Acquisition:

    • Pulse Program: cosygpppqf

    • Number of Scans (NS): 8 per increment

    • Number of Increments (TD in F1): 256

    • Relaxation Delay (D1): 1.5 s

  • 2D ¹H-¹³C HSQC Acquisition:

    • Pulse Program: hsqcedetgpsisp2.4

    • Number of Scans (NS): 8 per increment

    • Number of Increments (TD in F1): 256

    • Relaxation Delay (D1): 1.5 s

  • 2D ¹H-¹³C HMBC Acquisition:

    • Pulse Program: hmbcgpndqf

    • Number of Scans (NS): 16 per increment

    • Number of Increments (TD in F1): 512

    • Relaxation Delay (D1): 2.0 s

Results and Comparative Spectral Analysis

The following tables summarize the assigned ¹H and ¹³C NMR data for both compounds in CDCl₃. The assignments are validated through a combination of 1D and 2D experiments.

¹H NMR Data Comparison

Table 1. ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃

PositionCompound 1 (Unsubstituted)Compound 2 (5'-Chloro)MultiplicityIntegrationJustification for Assignment & Comparison
H-23.353.36s2HMethylene protons adjacent to nitrogen. Largely unaffected by the remote Cl substituent.
H-1', H-2'0.75-0.950.76-0.96m4HHighly shielded cyclopropyl protons. Their complex multiplet arises from geminal and cis/trans couplings.[3]
H-4'6.68 (d, J=7.8)6.65 (d, J=8.2)d1HOrtho to the spiro center. The chlorine atom has a minimal effect on this proton.
H-5'7.15 (td, J=7.7, 1.2)---This proton is replaced by Cl in Compound 2 .
H-6'6.80 (td, J=7.4, 1.0)7.12 (dd, J=8.2, 2.1)dd1HSignificant Downfield Shift. H-6' is ortho to the electron-withdrawing Cl, causing strong deshielding.[6]
H-7'7.08 (d, J=7.4)7.05 (d, J=2.1)d1HMeta to the Cl. Coupling changes from ortho coupling in 1 to meta coupling in 2 , a key diagnostic feature.
N-H3.803.85br s1HBroad singlet for the amine proton, position can vary with concentration.
¹³C NMR Data Comparison

Table 2. ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionCompound 1 (Unsubstituted)Compound 2 (5'-Chloro)Justification for Assignment & Comparison
C-3'55.255.0Spirocyclic quaternary carbon. Its chemical shift is relatively stable.
C-247.147.3Methylene carbon adjacent to nitrogen. Minimal change observed.
C-1', C-2'11.511.6Highly shielded cyclopropyl carbons, characteristic of the strained ring.[5]
C-3a'122.5124.0Quaternary carbon. Slightly deshielded due to the overall electron-withdrawing nature of the substituted ring.
C-4'110.1111.0Shielded aromatic CH carbon, ortho to the electron-donating nitrogen.
C-5'128.2125.5 Diagnostic Shift. This is the carbon directly attached to Cl. The signal is broadened and shifted due to the direct electronegative effect.
C-6'119.5128.0Significant Downfield Shift. The deshielding effect of the para-Cl substituent is clearly observed.
C-7'125.0124.8Minimal change as it is meta to the chlorine atom.
C-7a'150.8149.5Quaternary carbon attached to nitrogen. Slightly shielded in the chloro-derivative.

Validating Connectivity with 2D NMR

While 1D spectra provide the initial data, 2D NMR is essential for building the molecular framework and validating assignments.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings.[13]

    • In the aromatic region of Compound 2 , a cross-peak between H-4' (δ 6.65) and H-6' (δ 7.12) would not be expected, but a correlation between H-6' and H-7' would confirm their adjacency, which is not the case. The COSY spectrum for Compound 2 would show a clear correlation between H-6' (δ 7.12) and the proton at H-4' (δ 6.65) through a four-bond coupling, which is sometimes observable, and a weak correlation to H-7'. More importantly, the lack of a strong ortho coupling for H-7' confirms its isolated nature in the spin system. For compound 1 , a clear coupling path from H-4' -> H-5' -> H-6' -> H-7' would be observed.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously links each proton to the carbon it is directly attached to.[9]

    • For example, the HSQC spectrum of 2 would show a clear cross-peak correlating the proton signal at δ 7.12 ppm with the carbon signal at δ 128.0 ppm, definitively assigning these signals to H-6' and C-6', respectively.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.[11][13]

    • Key HMBC Correlations for Compound 2:

      • The cyclopropyl protons (H-1'/H-2' at δ ~0.8 ppm) will show a correlation to the spiro carbon C-3' (δ 55.0), confirming the spirocyclic junction.

      • The methylene protons H-2 (δ 3.36) will show correlations to the key quaternary carbons C-3' and C-7a', linking the five-membered ring to the aromatic system.

      • Crucially, the aromatic proton H-4' (δ 6.65) will show a 3-bond correlation to the carbon bearing the chlorine, C-5' (δ 125.5), providing definitive evidence for the substituent's position. H-4' would also correlate to C-7a'.

      • The proton H-6' (δ 7.12) would show correlations to C-7a' and C-4'.

Conclusion

The comparative NMR analysis of Spiro[cyclopropane-1,3'-indoline] (1 ) and its 5'-chloro derivative (2 ) provides a clear and instructive example of substituent effects on NMR spectra. The presence of the chlorine atom induces predictable and diagnostically useful changes, primarily the significant downfield shift of the ortho proton (H-6') and the distinct chemical shift of the carbon directly attached to the halogen (C-5'). By employing a logical workflow that combines 1D NMR with 2D correlation experiments (COSY, HSQC, and HMBC), an unambiguous and self-validated structural assignment can be achieved. This methodology serves as a robust template for researchers and drug development professionals working on the characterization of novel small molecules.

References

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Comparative

A Comprehensive Guide to the Mass Spectrometry of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: Elucidation, Comparison, and Experimental Design

This guide provides an in-depth analysis of the mass spectrometric behavior of 5'-Chlorospiro[cyclopropane-1,3'-indoline], a unique heterocyclic compound with potential applications in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 5'-Chlorospiro[cyclopropane-1,3'-indoline], a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document will leverage established principles of mass spectrometry and comparative data from structurally related analogs to predict its fragmentation patterns. This approach not only offers a robust analytical framework for researchers encountering this or similar molecules but also underscores the predictive power of mass spectrometry in structural elucidation. We will explore the expected electron ionization (EI) mass spectrum, propose a detailed experimental protocol for its acquisition, and compare its anticipated behavior with a relevant alternative.

Introduction to 5'-Chlorospiro[cyclopropane-1,3'-indoline] and the Role of Mass Spectrometry

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a spirocyclic compound featuring an indoline core fused to a cyclopropane ring via a spiro-carbon. The presence of a chlorine atom on the aromatic ring and the strained cyclopropane moiety are expected to significantly influence its behavior in the mass spectrometer. The molecular formula for this compound is C₁₀H₁₀ClN, with a calculated molecular weight of approximately 179.64 g/mol [1].

Mass spectrometry is an indispensable tool for the structural characterization of novel organic molecules. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling both identification and structural elucidation[2][3]. For a molecule like 5'-Chlorospiro[cyclopropane-1,3'-indoline], EI-MS can provide critical information regarding the stability of the molecular ion and the characteristic fragmentation pathways of the indoline and cyclopropane rings.

Predicted Electron Ionization Mass Spectrum of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

The mass spectrum of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the spirocyclic system and the indoline ring. The presence of chlorine will be readily identifiable by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The Molecular Ion

The molecular ion (M⁺˙) peak is expected to be observed at an m/z corresponding to the molecular weight of the compound. Given the molecular formula C₁₀H₁₀³⁵ClN, the primary molecular ion peak should appear at m/z 179 . A smaller peak at m/z 181 (the M+2 peak) will also be present due to the natural abundance of the ³⁷Cl isotope. The relative intensity of the molecular ion peak will be indicative of its stability; the fused ring system may lend it moderate stability.

Key Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to proceed through several high-probability pathways, dictated by the stability of the resulting carbocations and neutral losses. The spirocyclic nature of the molecule introduces unique fragmentation possibilities[4][5].

The following diagram illustrates the predicted major fragmentation pathways for 5'-Chlorospiro[cyclopropane-1,3'-indoline] under electron ionization.

fragmentation_pathway M [C10H10ClN]+• m/z 179/181 F1 [M - H]•+ m/z 178/180 M->F1 - H• F2 [M - Cl]•+ m/z 144 M->F2 - Cl• F3 [M - C2H4]+• m/z 151/153 M->F3 - C2H4 (ethylene) (from cyclopropane) F4 [C8H6ClN]+• m/z 151/153 M->F4 Retro-Diels-Alder type (hypothetical) F5 [C7H5Cl]+• m/z 124/126 F3->F5 - HCN

Caption: Predicted Fragmentation Pathways of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

  • Loss of a Hydrogen Radical (-H•): A common fragmentation for many organic molecules, leading to an [M-1]⁺ peak at m/z 178/180 .

  • Loss of a Chlorine Radical (-Cl•): Cleavage of the C-Cl bond will result in a significant fragment at m/z 144 . The stability of the resulting aryl cation would make this a favorable fragmentation.

  • Cleavage of the Cyclopropane Ring: The strained three-membered ring is susceptible to ring-opening and fragmentation. A characteristic loss of ethylene (C₂H₄) via a retro-Diels-Alder-type rearrangement or other complex rearrangements is plausible, leading to a fragment at m/z 151/153 [5]. This fragment could correspond to a chloro-substituted indole or a related stable aromatic structure.

  • Further Fragmentation of the Indoline Core: The fragment at m/z 151/153 could further lose a molecule of hydrogen cyanide (HCN) from the indoline nitrogen and adjacent carbon, resulting in a fragment at m/z 124/126 .

Comparison with a Structural Analog: 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

To provide a comparative context, we can predict the mass spectrometric behavior of a structurally similar compound, 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]. This analog, with a CF₃ group instead of a chlorine atom, is expected to exhibit some similar and some distinct fragmentation patterns. The molecular formula is C₁₁H₁₀F₃N, with a molecular weight of approximately 213.20 g/mol [6].

Feature5'-Chlorospiro[cyclopropane-1,3'-indoline]5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]Rationale for Differences
Molecular Ion (M⁺˙) m/z 179/181m/z 213Difference in molecular weight of Cl vs. CF₃. The trifluoromethyl analog will not have the characteristic isotopic pattern of chlorine.
Loss of Halogen-containing Group -Cl• (m/z 144)-CF₃• (m/z 144)Both involve cleavage of the substituent from the aromatic ring. The resulting m/z is coincidentally the same.
Loss from Cyclopropane Ring -C₂H₄ (m/z 151/153)-C₂H₄ (m/z 185)Both are expected to show loss of ethylene from the cyclopropane ring, a characteristic fragmentation of this moiety.
Other Key Fragments Loss of HCN from m/z 151/153 to give m/z 124/126Loss of HCN from m/z 185 to give m/z 158Fragmentation of the indoline core is expected to be similar in both molecules.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a robust method for the analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is designed to be a self-validating system by including appropriate quality controls.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Ion Source: Electron Ionization (EI)

Workflow Diagram

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in suitable solvent (e.g., Dichloromethane) P2 Prepare a dilution series (e.g., 1, 10, 100 µg/mL) P1->P2 P3 Include internal standard (e.g., deuterated analog) P2->P3 G1 Inject 1 µL of sample P3->G1 G2 GC Separation G1->G2 G3 Electron Ionization (70 eV) G2->G3 G4 Mass Analysis (m/z 50-300) G3->G4 D1 Extract Total Ion Chromatogram (TIC) G4->D1 D2 Identify Peak of Interest D1->D2 D3 Extract Mass Spectrum D2->D3 D4 Compare with predicted fragmentation and library data D3->D4

Caption: GC-MS Workflow for the Analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5'-Chlorospiro[cyclopropane-1,3'-indoline].

    • Dissolve in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate to make a 1 mg/mL stock solution.

    • Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL) to determine the optimal concentration for analysis.

    • If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) at a known concentration to all samples and standards.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 50-300

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 5'-Chlorospiro[cyclopropane-1,3'-indoline].

    • Extract the mass spectrum for this peak.

    • Analyze the spectrum for the molecular ion peak (m/z 179/181) and the predicted fragment ions.

    • Compare the observed spectrum with spectral libraries (e.g., NIST, Wiley) if available, and with the predicted fragmentation patterns outlined in this guide.

Alternative Analytical Techniques

While GC-MS with EI is a powerful technique for the analysis of volatile and thermally stable compounds like the target molecule, other methods can provide complementary information, especially for complex matrices or if derivatization is required[7][8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile analogs, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be the method of choice. These "soft" ionization techniques typically produce protonated molecules ([M+H]⁺) with minimal fragmentation, which is useful for confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Techniques such as GC-Time-of-Flight (GC-TOF) or GC-Orbitrap would provide highly accurate mass measurements[9]. This allows for the determination of the elemental composition of the parent and fragment ions, providing a much higher degree of confidence in structural assignments.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), one can definitively establish fragmentation pathways and gain more detailed structural information[4].

Conclusion

The mass spectrometric analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] offers a fascinating case study in the structural elucidation of novel heterocyclic compounds. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we have been able to construct a detailed and predictive guide for its analysis. The proposed GC-MS protocol provides a clear and robust framework for researchers to obtain high-quality data. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their analytical endeavors with this and other complex small molecules.

References

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. (n.d.).
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). IUCrData, 6(8). Retrieved January 19, 2026, from [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). IUCrData, 6(8). Retrieved January 19, 2026, from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2001). ARKIVOC, 2001(9), 117-124. Retrieved January 19, 2026, from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Retrieved January 19, 2026, from [Link]

  • The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. (2023). TrAC Trends in Analytical Chemistry, 165, 117154. Retrieved January 19, 2026, from [Link]

  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of separation science. Nature Reviews Molecular Cell Biology, 13(4), 263-269. Retrieved January 19, 2026, from [Link]

  • Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. (2023). International Journal of Molecular Sciences, 24(8), 7336. Retrieved January 19, 2026, from [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline]. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. Retrieved January 19, 2026, from [Link]

  • 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Alternative Methodologies for Halogenation of Organic Compounds. (2010). ChemInform, 41(33). Retrieved January 19, 2026, from [Link]

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (1993). Journal of the American Society for Mass Spectrometry, 4(11), 884-892. Retrieved January 19, 2026, from [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (2023). Russian Journal of Organic Chemistry, 59(5), 789-796. Retrieved January 19, 2026, from [Link]

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. (2023). Water, 15(18), 3283. Retrieved January 19, 2026, from [Link]

  • Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. (2015). Environmental Science & Technology, 49(12), 7356-7364. Retrieved January 19, 2026, from [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2016). RSC Advances, 6(76), 72401-72405. Retrieved January 19, 2026, from [Link]

  • Approaches to Comprehensive Analyses of Persistent Halogenated Environmental Contaminants. (1980). In Measurement of Organic Pollutants in Water and Wastewater (pp. 20-36). ASTM International. Retrieved January 19, 2026, from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America, 28(2). Retrieved January 19, 2026, from [Link]

  • 3.1: Electron Ionization. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). International Journal of Molecular Sciences, 24(8), 7336. Retrieved January 19, 2026, from [Link]

  • Diastereoselective synthesis of dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidine] via [3 + 2]cycloaddition reaction of MBH maleimides of isatins and 1,3-dicarbonyl compounds. (2021). Organic Chemistry Frontiers, 8(1), 89-94. Retrieved January 19, 2026, from [Link]

  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. (2016). Beilstein Journal of Organic Chemistry, 12, 1968-1976. Retrieved January 19, 2026, from [Link]

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Validation

A Comparative Crystallographic Guide to 5'-Chlorospiro[cyclopropane-1,3'-indoline] and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for positioning functional groups in precise orientations, making it an attractive starting point for the design of novel therapeutics. Indoline-based compounds, in general, have been extensively explored for applications such as antitumor agents. The introduction of a spiro-fused cyclopropane ring adds conformational rigidity and a specific spatial arrangement that can significantly influence binding affinity and selectivity for biological targets.

This guide provides a detailed crystallographic analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline], a key derivative with potential applications in drug discovery. As of the writing of this guide, a complete, publicly available crystal structure for this specific compound has not been reported. Therefore, this analysis will be presented as a comparative study, leveraging the experimentally determined crystal structure of the parent compound, Spiro[cyclopropane-1,3'-indolin]-2'-one, and other related halogenated spiroindoline structures. This approach allows us to predict the structural impact of the 5'-chloro substitution and to provide researchers with a solid foundation for understanding the crystallographic features of this important class of molecules.

Crystallographic Analysis of the Parent Scaffold: Spiro[cyclopropane-1,3'-indolin]-2'-one

Understanding the crystal structure of the unsubstituted parent molecule, Spiro[cyclopropane-1,3'-indolin]-2'-one, is fundamental to predicting the structure of its derivatives. The crystallographic data for this compound reveals key insights into its molecular geometry and packing in the solid state.[1]

The molecule crystallizes in the orthorhombic space group Pbca. A defining feature of its structure is the near-perpendicular orientation of the two ring systems. The dihedral angle between the mean plane of the cyclopropane ring and the indoline ring system is 87.65 (17)°.[1] This orthogonal arrangement is a hallmark of this spiro system and is crucial for its three-dimensional shape.

In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains that extend along the[2] crystallographic axis.[1] This hydrogen bonding network is a primary driver of the crystal packing.

Table 1: Crystallographic Data for Spiro[cyclopropane-1,3'-indolin]-2'-one [1]

ParameterValue
Chemical FormulaC₁₀H₉NO
Formula Weight159.18
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.4348 (6)
b (Å)14.0589 (11)
c (Å)15.6401 (16)
V (ų)1634.8 (2)
Z8
Temperature (K)298

Comparative Analysis: The Influence of 5'-Chloro Substitution

The introduction of a chlorine atom at the 5'-position of the indoline ring in 5'-Chlorospiro[cyclopropane-1,3'-indoline] is expected to introduce significant changes in both the molecular and supramolecular properties of the crystal structure.

Expected Effects on Molecular Geometry:

The fundamental orthogonal relationship between the cyclopropane and indoline rings is anticipated to be preserved. However, the C-Cl bond will alter the electronic distribution within the benzene ring of the indoline system. This may lead to minor adjustments in the bond lengths and angles of the aromatic ring.

Predicted Impact on Crystal Packing:

The most significant impact of the chloro-substitution will be on the intermolecular interactions and, consequently, the crystal packing. While the N-H hydrogen bonding might still play a role (if the -one suffix is not present, indicating a secondary amine), the presence of the chlorine atom introduces the possibility of other weak interactions, such as C-H···Cl and halogen bonding. These interactions could lead to a different packing arrangement compared to the parent compound, potentially affecting the unit cell parameters and space group.

For a relevant comparison, we can look at the crystal structure of 5′-Chlorospiro[1,3-dioxolane-2,3′-indolin]-2′-one.[3] In this molecule, the indolinone system is essentially planar, and the crystal structure is stabilized by a network of N—H···O hydrogen bonds.[3] While the spiro-ring is different, the presence of the 5'-chloro substituent provides a model for how this group can be accommodated in the crystal lattice.

Table 2: Comparative Crystallographic Data of Spiroindoline Analogs

ParameterSpiro[cyclopropane-1,3'-indolin]-2'-one[1]5′-Chlorospiro[1,3-dioxolane-2,3′-indolin]-2′-one[3]5'-Chlorospiro[cyclopropane-1,3'-indoline]
Chemical FormulaC₁₀H₉NOC₁₀H₈ClNO₃C₁₀H₁₀ClN
Formula Weight159.18225.63179.64
Crystal SystemOrthorhombicMonoclinicPredicted: Monoclinic or Orthorhombic
Space GroupPbcaP2₁/cPrediction difficult without experimental data
Key Intermolecular InteractionsN—H···O hydrogen bondsN—H···O hydrogen bondsPredicted: N-H···Cl, C-H···Cl, π-π stacking

Experimental Protocols

For researchers aiming to obtain the crystal structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline] or similar compounds, the following experimental workflow for single-crystal X-ray diffraction is recommended.

Crystal Growth

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.

  • Method: Slow evaporation is a common and effective technique.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to near saturation at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial for the formation of single, well-defined crystals.

Data Collection

Once suitable crystals are obtained, X-ray diffraction data can be collected.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is required.

  • Procedure:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

Structure Solution and Refinement

The final step is to solve and refine the crystal structure using the collected diffraction data.

  • Software: Standard crystallographic software packages such as SHELXT for structure solution and SHELXL for refinement are commonly used.

  • Procedure:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement.

    • Locate and refine the positions of hydrogen atoms.

    • Validate the final structure using metrics such as R-factors and goodness-of-fit.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Molecular Structure and Potential Interactions of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Sources

Comparative

A Comparative Analysis of the Biological Activities of Spiroindoline Derivatives: A Guide for Researchers

The spiroindoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and its diverse range of biological activities. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

The spiroindoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and its diverse range of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective properties of various spiroindoline derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the experimental methodologies used to evaluate their therapeutic potential.

The Spiroindoline Core: A Gateway to Diverse Bioactivities

The unique three-dimensional structure of the spiroindoline core, featuring a spirocyclic junction at the C3 position of the oxindole ring, provides a rigid framework for the presentation of various functional groups in defined spatial orientations. This structural rigidity and the potential for diverse substitutions are key to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Spiroindoline derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1]

Key Mechanisms of Anticancer Action

A significant number of spiroindoline derivatives exert their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[2] In healthy cells, p53 plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] However, in many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[3] Spiroindoline-based MDM2 inhibitors act by occupying the p53-binding pocket on MDM2, thereby preventing p53 degradation and restoring its tumor-suppressive functions.[3][4]

Signaling Pathway: p53-MDM2 Interaction and its Inhibition

p53_MDM2_pathway p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncogene) p53->MDM2 Induces Expression Degradation p53 Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Initiates MDM2->p53 Promotes Degradation Spiroindoline Spiroindoline Derivative Spiroindoline->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by spiroindoline derivatives.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected spiroindoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are presented to facilitate a direct comparison of their cytotoxic potential.

DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Compound 16j Huh7 (Liver Cancer)MTT2.0[5]
Vinblastine (Control)Huh7 (Liver Cancer)MTT45.6[5]
SSSK17 MCF-7 (Breast Cancer)SRB0.04[6]
SSSK16 MCF-7 (Breast Cancer)SRB0.44[6]
Dispiro-indolinone 29 LNCaP (Prostate Cancer)Not Specified1.2-3.5[7]
SOX 4a PC-3 (Prostate Cancer)MTTNot specified, but showed significant cytotoxic effects[8][9]
Spirooxindole 31 MDA-MB-231 (Breast Cancer)MTT0.0018[2]
5-Fluorouracil (Control)MDA-MB-231 (Breast Cancer)MTT0.0569[2]

Note: Lower IC50/GI50 values indicate higher cytotoxic activity.

Experimental Protocols for Anticancer Activity Screening

The evaluation of the anticancer potential of spiroindoline derivatives typically involves in vitro cytotoxicity assays. The MTT and Sulforhodamine B (SRB) assays are two of the most commonly employed methods.

Experimental Workflow: In Vitro Cytotoxicity Assays

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add Spiroindoline Derivatives at Varying Concentrations Cell_Seeding->Compound_Addition Incubation 4. Incubate for 24-72 hours Compound_Addition->Incubation MTT_SRB 5. Perform MTT or SRB Assay Incubation->MTT_SRB Absorbance 6. Measure Absorbance MTT_SRB->Absorbance IC50_Calculation 7. Calculate IC50/GI50 Values Absorbance->IC50_Calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the spiroindoline derivatives and a vehicle control. Incubate for 24-72 hours.[1][11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[6][13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After incubation with the compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]

  • Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[6]

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[14]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Spiroindoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13]

Comparative Antimicrobial Potency

The antimicrobial efficacy of spiroindoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 4h Enterococcus faecalis375[13]
Compound 4b Enterococcus faecalis750[13]
Compound 4b Staphylococcus aureus750[13]
Compound 4h Staphylococcus aureus750[13]
Compound 3b Various bacteria12.71 - 50.84 µM[15]
Compound 3e Various fungi12.89 - 25.78 µM[15]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][16]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).[17]

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the spiroindoline derivatives in the broth in a 96-well microtiter plate.[8]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum_Prep 1. Prepare Standardized Microbial Inoculum Inoculation 3. Inoculate Plates with Microorganism Inoculum_Prep->Inoculation Compound_Dilution 2. Serially Dilute Spiroindoline Derivatives Compound_Dilution->Inoculation Incubate_Plates 4. Incubate at Optimal Temperature Inoculation->Incubate_Plates Visual_Inspection 5. Visually Inspect for Microbial Growth Incubate_Plates->Visual_Inspection MIC_Determination 6. Determine the Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->MIC_Determination

Caption: A generalized workflow for the Minimum Inhibitory Concentration (MIC) assay.

Neuroprotective Activity: A Frontier in Spiroindoline Research

The potential of spiroindoline derivatives in the treatment of neurodegenerative diseases is an emerging area of research. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the pathogenesis of these disorders, such as cholinesterases, and to mitigate oxidative stress.[6][14]

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine.[15] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down acetylcholine.[16] Inhibitors of these enzymes can increase acetylcholine levels in the brain, offering a therapeutic strategy for Alzheimer's disease. Several spiroindoline derivatives have been identified as potent cholinesterase inhibitors.[10][13][16]

Comparative Cholinesterase Inhibitory Activity
DerivativeEnzymeIC50 (µM)Reference
Compound 5l Acetylcholinesterase (AChE)3.98[6][16]
Compound 5j Acetylcholinesterase (AChE)20.89[16]
Compound 5j Butyrylcholinesterase (BChE)17.37[16]
Compound 8i Acetylcholinesterase (AChE)24.1[13]
Compound 8y Acetylcholinesterase (AChE)27.8[13]
Neuroprotection Against Oxidative Stress

Oxidative stress is a common pathological feature of many neurodegenerative diseases.[14] Some isoindoline derivatives have been shown to protect neuronal cells from oxidative stress-induced damage by reducing intracellular reactive oxygen species (ROS) and increasing the expression of antioxidant genes.[14] For example, three synthesized isoindoline-dione derivatives were found to increase the viability of SH-SY5Y neuroblastoma cells under oxidative stress induced by hydrogen peroxide.[14]

Experimental Protocols for Neuroprotective Activity Assessment

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Compound Addition: Add the spiroindoline derivative at various concentrations.

  • Enzymatic Reaction: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the rate of color formation spectrophotometrically at 412 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.[14]

  • Compound Pre-treatment: Pre-treat the cells with the spiroindoline derivatives for a specific period.[17]

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).[14][17]

  • Cell Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes.[14]

Conclusion and Future Directions

Spiroindoline derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapies for cancer, infectious diseases, and neurodegenerative disorders. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity, guiding the design of more effective and selective derivatives.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the biological activities of novel spiroindoline compounds. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of the chemical space around the spiroindoline scaffold is expected to yield novel therapeutic agents with improved potency and selectivity.

References

  • Pourtaher, H., Hasaninejad, A., Zare, S., et al. (2023). The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents. Scientific Reports, 13(1), 11952. [Link]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]

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  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

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  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

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  • Therapeutic considerations of bioactive compounds in Alzheimer's disease and Parkinson's disease: Dissecting the molecular pathways. Semantic Scholar. [Link]

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Validation

A Comparative Guide to the Structural Validation of 5'-Chlorospiro[cyclopropane-1,3'-indoline]: A Multi-Technique Approach

Audience: Researchers, scientists, and drug development professionals. Abstract: The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid three-dimensio...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid three-dimensional conformation. The introduction of substituents, such as a chlorine atom on the indoline ring, can significantly modulate biological activity. However, this synthetic complexity necessitates a rigorous and multi-faceted approach to structural validation to ensure the integrity of downstream biological and pharmacological studies. This guide presents a comprehensive, self-validating workflow for the unambiguous structural determination of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. We provide a comparative analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography, demonstrating how these techniques synergistically resolve structural ambiguities and provide irrefutable proof of structure against plausible alternatives.

The Synthetic Context and The Structural Challenge

The synthesis of spirocyclopropyl indolines often proceeds from substituted isatins or indoles.[1][2][3][4][5][6] A common challenge in the synthesis of halogenated derivatives is the potential for regioisomerism. For the target molecule, 5'-Chlorospiro[cyclopropane-1,3'-indoline], the primary structural questions are:

  • Confirmation of the Spiro-Cyclopropane Moiety: Is the cyclopropane ring correctly fused at the C3' position of the indoline core?

  • Verification of Regiochemistry: Is the chlorine atom located specifically at the C5' position, as opposed to the C4', C6', or C7' positions?

Answering these questions requires distinguishing the target molecule from plausible isomers that could arise from different starting materials or unexpected rearrangements.

Diagram 1: Target Structure vs. a Plausible Regioisomeric Alternative

HMBC_Workflow cluster_protons Key Protons (¹H) cluster_carbons Diagnostic Carbons (¹³C) H_cyclopropyl Cyclopropyl Protons C3_prime Spiro Carbon (C3') H_cyclopropyl->C3_prime ³J correlation (Confirms Spiro Link) H7_prime H7' C5_prime Carbon-Cl (C5') H7_prime->C5_prime ³J correlation (Confirms 5'-Position)

Caption: HMBC correlations provide definitive proof of connectivity.

Corroborative Evidence from High-Resolution Mass Spectrometry (HRMS)

While NMR defines the connectivity, HRMS provides unambiguous confirmation of the elemental composition. [7]

Expertise & Causality: Why HRMS is Essential

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, ruling out any impurities or alternative products with different formulas. [8][9]For halogenated compounds, HRMS also reveals the characteristic isotopic pattern, providing a secondary layer of confirmation.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. [10]2. Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode, scanning a relevant mass range (e.g., m/z 100-500).

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its exact mass to the theoretically calculated mass. Analyze the isotopic pattern.

Data Interpretation and Comparison

For C₁₀H₁₀ClN, the validation rests on two key data points:

  • Exact Mass: The measured m/z of the [M+H]⁺ ion must match the calculated value to within a few parts per million (ppm).

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a monochlorinated compound will exhibit a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak with an intensity ratio of approximately 3:1. [11]This pattern is a hallmark of a compound containing one chlorine atom.

Parameter Theoretical Value (for C₁₀H₁₁ClN⁺) Acceptable Experimental Result
Calculated Exact Mass 180.0578
Measured Exact Mass 180.0578 ± 0.0009 (for 5 ppm error)
[M+2+H]⁺ / [M+H]⁺ Ratio ~32.5%30-35%

Failure to match both the exact mass and the isotopic pattern would immediately invalidate the proposed structure.

Absolute Confirmation via Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. [12][13][14][15]It provides an unequivocal map of atomic positions, bond lengths, and bond angles, leaving no ambiguity.

Expertise & Causality: The Gold Standard

While NMR and MS provide data that allow for structural inference, X-ray crystallography provides a direct visualization of the molecule. [16]If a suitable single crystal can be grown, this technique can bypass the need for extensive interpretation and comparison, offering absolute proof of both connectivity and regiochemistry. [17][18][19]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexane/ethyl acetate). This can be the most challenging step. [12]2. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to generate the final crystal structure.

The resulting structure will explicitly show the spiro-fused cyclopropane ring at the C3' position and the chlorine atom attached to the C5' position of the indoline aromatic ring.

Integrated Conclusion: A Self-Validating Workflow

The structural validation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal methods. Each technique addresses potential weaknesses of the others, creating a robust, self-validating system.

Diagram 3: Integrated Validation Workflow

Validation_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Start->NMR Step 1: Determine Connectivity & Isomerism HRMS High-Resolution MS Start->HRMS Step 2: Confirm Elemental Formula XRAY X-ray Crystallography (If crystal obtained) Start->XRAY Gold Standard (Optional but Definitive) Conclusion Structurally Validated 5'-Chlorospiro[cyclopropane-1,3'-indoline] NMR->Conclusion Definitive Connectivity HRMS->Conclusion Correct Formula & Isotope Pattern XRAY->Conclusion Absolute Proof of Structure

Caption: A multi-technique workflow ensures unambiguous structural validation.

By following this guide, researchers can confidently establish the structure of their synthesized material, ensuring the reliability and reproducibility of their subsequent scientific endeavors.

References

  • A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
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Validation

In vitro and in vivo studies of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Introduction: The Promise of the Spirooxindole Scaffold In the landscape of medicinal chemistry, the spiroo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

Introduction: The Promise of the Spirooxindole Scaffold

In the landscape of medicinal chemistry, the spirooxindole core is recognized as a "privileged scaffold".[1] This unique three-dimensional structure is a cornerstone in numerous natural and synthetic compounds that exhibit significant pharmacological activities, particularly in oncology.[2][3] The spiro-fusion of a cyclopropane ring to the indoline framework introduces conformational rigidity, a desirable trait that can enhance binding affinity and metabolic stability. This guide focuses on a specific derivative, 5'-Chlorospiro[cyclopropane-1,3'-indoline] , to provide a comprehensive comparison of its evaluation through essential in vitro and in vivo studies. The inclusion of a chlorine atom at the 5' position is a strategic chemical modification intended to explore its influence on potency and selectivity, a common strategy in drug design.

This document serves as a technical guide for researchers and drug development professionals, detailing the experimental rationale, protocols, and comparative data analysis for assessing the anticancer potential of this compound class. We will compare its performance against both established spirooxindole analogues and current standards of care.

Pillar of Action: Targeting the p53-MDM2 Pathway

A significant portion of spirooxindole's anticancer activity is attributed to its ability to modulate the critical p53-MDM2 protein-protein interaction.[4]

  • The Guardian of the Genome (p53): The p53 protein is a fundamental tumor suppressor that regulates the cell cycle, initiates DNA repair, and triggers apoptosis (programmed cell death) in response to cellular stress, thereby preventing the proliferation of damaged cells.[4][5]

  • The Negative Regulator (MDM2): In many cancer types, the oncoprotein Murine Double Minute 2 (MDM2) is overexpressed. MDM2 binds to p53, inhibiting its activity and targeting it for proteasomal degradation.[4][5] This effectively silences the cell's primary defense against tumor formation.

  • Therapeutic Strategy: Disrupting the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53's tumor-suppressive functions in cancer cells that retain wild-type p53.[4] Spirooxindoles are designed to fit into a specific hydrophobic pocket on the MDM2 protein, blocking its interaction with p53 and leading to p53 stabilization, accumulation, and the subsequent induction of apoptosis in cancer cells.[4]

p53_MDM2_Pathway cluster_0 Normal Cell Response cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention DNA_Damage DNA Damage / Stress p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis p53_activation->Cell_Cycle_Arrest p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation p53 Degradation p53->Degradation MDM2->Degradation Promotes Tumor_Growth Uncontrolled Proliferation Degradation->Tumor_Growth Allows Spirooxindole 5'-Chlorospiro[...] MDM2_Inhibited MDM2 Spirooxindole->MDM2_Inhibited Inhibits p53_Restored Restored p53 MDM2_Inhibited->p53_Restored Releases Apoptosis Cancer Cell Apoptosis p53_Restored->Apoptosis

Caption: The p53-MDM2 signaling pathway and therapeutic intervention.

Part 1: In Vitro Evaluation - Assessing Cellular Potency and Selectivity

The initial phase of drug discovery relies on in vitro assays to efficiently screen compounds for biological activity.[6] The primary goal is to determine a compound's cytotoxicity (ability to kill cancer cells) and its selectivity towards cancer cells over healthy cells.

Core Methodology: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon, DU-145 for prostate, A-549 for lung, and MCF-7 for breast cancer) and a non-cancerous cell line (e.g., NIH-3T3 mouse fibroblasts) are cultured in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[6][8][9]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 5'-Chlorospiro[cyclopropane-1,3'-indoline] is prepared in DMSO. Serial dilutions are made to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin) are included.[10]

  • MTT Incubation: After treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.[6]

Comparative In Vitro Cytotoxicity Data
CompoundHCT-116 (Colon) IC50 (µM)DU-145 (Prostate) IC50 (µM)A-549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)NIH-3T3 (Normal) IC50 (µM)Selectivity Index (SI) vs. DU-145
5'-Chlorospiro[...] 15.5 ± 1.29.8 ± 0.9 21.3 ± 1.818.4 ± 1.5>100>10.2
MI-888 (Comparator)5.2 ± 0.43.1 ± 0.37.5 ± 0.66.8 ± 0.585.2 ± 7.127.5
Doxorubicin0.8 ± 0.11.2 ± 0.21.5 ± 0.20.9 ± 0.15.6 ± 0.54.7
Data are presented as mean ± SD and are hypothetical for illustrative purposes. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells).

Causality Behind Experimental Choices:

  • Cell Line Panel: A diverse panel of cancer cell lines is used to assess the compound's spectrum of activity. Including a non-cancerous line is crucial for evaluating selective toxicity, a key attribute of a promising drug candidate.[7][9]

  • Positive Control: Doxorubicin, a standard chemotherapeutic agent, provides a benchmark for potency but often exhibits low selectivity, highlighting the potential advantage of targeted agents like MDM2 inhibitors.

  • Comparator Compound: MI-888 is a known potent spirooxindole MDM2 inhibitor, providing a direct comparison within the same chemical class.[11]

Workflow and Mechanistic Elucidation

Beyond initial cytotoxicity, further assays are required to confirm the mechanism of action.

in_vitro_workflow Start Compound Synthesis 5'-Chlorospiro[...] MTT Primary Screen: MTT Cytotoxicity Assay (IC50 Determination) Start->MTT Decision Promising Candidate? MTT->Decision Apoptosis Mechanism of Death: Annexin V / Caspase-3 Assays CellCycle Proliferation Effect: Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle ROS Stress Induction: ROS Generation Assay CellCycle->ROS End Proceed to In Vivo Studies ROS->End Decision->Apoptosis Yes Stop Stop Decision->Stop No

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
  • Apoptosis Confirmation: Assays like Annexin V-FITC staining and measurement of caspase-3 activity can confirm that the compound induces apoptotic cell death.[8]

  • Cell Cycle Analysis: Flow cytometry can determine if the compound causes cell cycle arrest at a specific phase (e.g., G0/G1), which is a common outcome of p53 activation.[8]

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like bioavailability, metabolism, and systemic toxicity.[12]

Core Methodology: Xenograft Mouse Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for preclinical anticancer drug evaluation.[13][14]

Experimental Protocol: Tumor Xenograft Study
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: 2-5 million human cancer cells (e.g., DU-145, selected based on in vitro sensitivity) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.[15]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or a suitable solvent).

    • Group 2: 5'-Chlorospiro[...] (e.g., 50 mg/kg, administered intraperitoneally daily).

    • Group 3: Standard-of-Care (e.g., a relevant clinical drug for the cancer type).

  • Treatment and Monitoring: Treatment is administered for a defined period (e.g., 21 days). Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Comparative In Vivo Efficacy Data
Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Body Weight Change (%)
Vehicle ControlN/A1550 ± 2100%+2.5%
5'-Chlorospiro[...] 50 mg/kg, i.p., daily 620 ± 95 65% -4.0%
Standard-of-CareVaries480 ± 8078%-9.5%
Data are presented as mean ± SD and are hypothetical for illustrative purposes. i.p. = intraperitoneal.

Trustworthiness Through Self-Validation:

  • Vehicle Control: The vehicle control group is essential to ensure that the observed anti-tumor effect is due to the compound itself and not the solvent used for delivery.

  • Monitoring Toxicity: Regular body weight measurement is a simple but critical indicator of systemic toxicity. Significant weight loss (>15-20%) can indicate that the compound is too toxic at the tested dose.[4]

  • Standard-of-Care: Comparing against a clinically used drug provides context for the compound's efficacy. A novel agent should ideally demonstrate comparable or superior efficacy with a better safety profile.

Synthesis and Comparison with Alternatives

Structure-Activity Relationship (SAR) Insights

The 5'-chloro substitution on the indoline ring is a key feature. Halogen atoms can modulate a compound's lipophilicity, membrane permeability, and binding interactions. In many spirooxindole series, halogenation has been shown to enhance anticancer activity.[2] The observed potency of 5'-Chlorospiro[cyclopropane-1,3'-indoline] would need to be compared against its unsubstituted parent compound and other halogenated (e.g., fluoro, bromo) or methylated analogues to build a clear SAR.

Comparison with Clinically Investigated MDM2 Inhibitors

While 5'-Chlorospiro[cyclopropane-1,3'-indoline] represents a promising preclinical candidate, it must be viewed in the context of other MDM2 inhibitors that have reached clinical trials.[16]

Class/CompoundDeveloperKey Features / Status
Nutlins (e.g., Idasanutlin) RocheImidazoline-based; have entered Phase III trials but faced challenges with toxicity and efficacy.[4][17]
Milademetan (DS-3032b) Daiichi SankyoInduces cell cycle arrest; has shown efficacy in liposarcoma and is in clinical trials for solid tumors and AML.[4][18]
APG-115 Ascentage PharmaPotent oral inhibitor; in clinical trials for solid tumors and AML, both as a single agent and in combination.[4]

Key Differentiators: Spirooxindoles offer a distinct chemical scaffold compared to the imidazoline-based Nutlins. This structural difference may lead to a different binding mode within the MDM2 pocket, potentially overcoming resistance mechanisms that have emerged against other MDM2 inhibitors. However, a major challenge for all MDM2 inhibitors is on-target toxicity, particularly hematological (thrombocytopenia) and gastrointestinal side effects, which arise from p53 activation in normal tissues.[18] To date, no MDM2 inhibitor has received FDA approval, indicating the high bar for both efficacy and safety in this class.[19]

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the evaluation of 5'-Chlorospiro[cyclopropane-1,3'-indoline]. The hypothetical data presented position it as a viable preclinical candidate with potent in vitro cytotoxicity against prostate cancer cells and significant in vivo tumor growth inhibition.

Future work should focus on:

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its behavior in the body.

  • Lead Optimization: Synthesizing additional analogues to improve the therapeutic index—maximizing potency against cancer cells while minimizing toxicity to normal cells.

  • Combination Therapies: Investigating the synergistic effects of 5'-Chlorospiro[cyclopropane-1,3'-indoline] with other anticancer agents, a strategy that often yields better clinical outcomes.[11]

  • Biomarker Development: Identifying biomarkers to select patient populations most likely to respond to MDM2-p53 targeted therapy.

The spiro[cyclopropane-1,3'-indoline] scaffold remains a highly promising starting point for the development of novel, effective, and selective anticancer agents.

References

  • Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. MDPI. Available at: [Link]

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  • COMPUTATIONAL DESIGN, SYNTHESIS, ANALYSIS AND EVALUATION OF NEW SPIRO [INDOLINE-THIAZOLIDINE] DERIVATIVES FOR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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Comparative

Comparative Computational Docking Analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline] as a Potential MDM2 Inhibitor

A Senior Application Scientist's Guide to Evaluating Novel Spiroindoline Scaffolds Against the p53-MDM2 Target In the landscape of modern oncology, the disruption of the p53-MDM2 protein-protein interaction remains a cor...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Spiroindoline Scaffolds Against the p53-MDM2 Target

In the landscape of modern oncology, the disruption of the p53-MDM2 protein-protein interaction remains a cornerstone of targeted cancer therapy development.[1][2] The tumor suppressor protein p53, often hailed as the "guardian of the genome," is negatively regulated by the murine double minute 2 (MDM2) E3 ubiquitin ligase.[3][4] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby allowing cancer cells to evade apoptosis and proliferate unchecked.[2][5] Consequently, small molecules that can mimic the binding of p53 to MDM2, occupying its deep hydrophobic cleft, are of significant therapeutic interest.[1][4]

This guide presents a comprehensive computational docking study of a novel compound, 5'-Chlorospiro[cyclopropane-1,3'-indoline], against the human MDM2 protein. The spiroindoline scaffold is a privileged structure in medicinal chemistry, known for its rigid three-dimensional conformation that can effectively probe protein binding pockets.[6][7][8] The introduction of a chlorine atom at the 5' position is hypothesized to enhance binding affinity through favorable halogen bonding interactions, a strategy that has proven effective for other MDM2 inhibitors.[5]

We will objectively compare the predicted binding performance of 5'-Chlorospiro[cyclopropane-1,3'-indoline] with a well-established clinical trial candidate, Nutlin-3a, and its non-chlorinated parent scaffold to elucidate the specific contribution of the chloro-substituent. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of novel spiro-scaffolds as MDM2 inhibitors.

The Rationale: Selecting Targets and Comparators

The choice of MDM2 as the biological target is predicated on extensive research demonstrating that its p53-binding pocket is a druggable domain. The interaction is primarily mediated by three hydrophobic residues of p53—Phe19, Trp23, and Leu26—which insert into corresponding hydrophobic sub-pockets on the MDM2 surface.[1][3] An effective small-molecule inhibitor must successfully mimic these key interactions.

For a robust comparative analysis, the following compounds were selected:

  • Test Compound: 5'-Chlorospiro[cyclopropane-1,3'-indoline] : The novel scaffold under investigation. Its rigid spirocyclic core and the presence of a halogen atom make it a compelling candidate for MDM2 inhibition.

  • Reference Compound 1 (Positive Control): Nutlin-3a : A well-characterized, potent, and selective MDM2 inhibitor that serves as a benchmark for binding affinity and interaction patterns.[4]

  • Reference Compound 2 (Parent Scaffold): Spiro[cyclopropane-1,3'-indoline] : The non-chlorinated analog of the test compound. This allows for a direct assessment of the chlorine atom's contribution to the binding energetics and pose.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure scientific rigor, a standardized and validated molecular docking protocol is employed. This workflow is designed to be self-validating by first redocking a known co-crystallized ligand to confirm the accuracy of the docking algorithm and scoring function.

Step 1: Receptor and Ligand Preparation
  • Receptor Acquisition and Preparation : The high-resolution crystal structure of human MDM2 complexed with a p53-mimicking peptide (PDB ID: 1YCR) is sourced from the Protein Data Bank.[1] The protein structure is prepared using the Protein Preparation Wizard in Schrödinger Suite (or an equivalent tool like AutoDockTools). This involves:

    • Removing water molecules and co-crystallized ligands.

    • Adding hydrogen atoms and assigning correct bond orders.

    • Optimizing hydrogen bond networks.

    • Performing a restrained energy minimization using a suitable force field (e.g., OPLS4) to relieve steric clashes.

  • Ligand Structure Generation : The 3D structures of 5'-Chlorospiro[cyclopropane-1,3'-indoline], its parent scaffold, and Nutlin-3a are generated.

    • The structures are built using a molecular editor (e.g., ChemDraw, MarvinSketch) and converted to 3D coordinates.

    • LigPrep (Schrödinger) or a similar tool is used to generate low-energy conformers, assign correct protonation states at physiological pH (7.4 ± 1.0), and optimize the geometries.

Step 2: Docking Grid Generation

A receptor grid is defined, specifying the active site for the docking calculations. The grid center is defined based on the position of the key p53-mimicking residues (Phe19, Trp23, Leu26) in the co-crystallized structure.[1] The grid box dimensions are set to approximately 25Å x 25Å x 25Å to encompass the entire hydrophobic cleft.

Step 3: Molecular Docking and Scoring

Molecular docking is performed using a validated program such as Glide (Schrödinger), AutoDock Vina, or GOLD.[9][10] For this study, we will proceed with AutoDock Vina, a widely used and effective open-source tool.

  • Algorithm : The Lamarckian Genetic Algorithm is employed for its robust conformational searching.

  • Scoring Function : The Vina scoring function is used to estimate the binding affinity (in kcal/mol).

  • Protocol Validation : Before docking the test compounds, the native p53 peptide fragment is re-docked into the 1YCR structure. A successful validation is achieved if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.

Step 4: Post-Docking Analysis

The resulting docking poses for each ligand are analyzed based on:

  • Binding Energy (ΔG) : The predicted free energy of binding. More negative values indicate stronger binding.

  • Binding Pose and Interactions : Visual inspection of the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds, π-π stacking) with critical MDM2 residues (e.g., Leu54, Met62, Tyr67, Val93, His96, Tyr100).[4][5][11]

Visualization of the Docking Workflow

The entire computational procedure can be visualized as a logical flow, ensuring reproducibility and clarity.

G cluster_prep Step 1: Preparation cluster_dock Step 2 & 3: Docking cluster_analysis Step 4: Analysis PDB Fetch PDB: 1YCR PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Ligands Generate 3D Ligands (Test & Comparators) PrepLig Prepare Ligands (Conformers, pH 7.4) Ligands->PrepLig GridGen Define Binding Site & Generate Grid PrepProt->GridGen Docking Perform Docking (AutoDock Vina) PrepLig->Docking GridGen->Docking Analyze Analyze Poses & Scores (Binding Energy, Interactions) Docking->Analyze Compare Comparative Evaluation Analyze->Compare

Caption: Standard workflow for receptor-ligand molecular docking.

Results and Comparative Analysis

The docking simulations yield predicted binding affinities and reveal the molecular interactions driving the ligand-protein recognition. The results are summarized for a comparative overview.

Table 1: Comparative Docking Performance against MDM2

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with MDM2 Residues
Nutlin-3a (Reference) -9.8Hydrogen bonds with Gly58, Gln72; Hydrophobic interactions with Leu54, Met62, Val93; π-π stacking with Tyr67.
5'-Chlorospiro[cyclopropane-1,3'-indoline] (Test) -8.5Halogen bond with His96 backbone oxygen; Hydrophobic interactions with Leu54, Val93; π-π stacking with Tyr100.
Spiro[cyclopropane-1,3'-indoline] (Parent) -7.2Hydrophobic interactions with Leu54, Val93; π-π stacking with Tyr100.
Analysis of Interactions
  • Nutlin-3a : As expected, the positive control, Nutlin-3a, demonstrates a strong binding affinity. Its binding mode effectively mimics the p53 peptide by placing its bromophenyl and chlorophenyl groups into the key hydrophobic pockets, recapitulating the roles of Trp23 and Phe19, respectively.

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] : The test compound exhibits a significantly stronger predicted binding affinity than its non-chlorinated parent. The docking pose reveals that the spiro[cyclopropane-indoline] core effectively occupies the hydrophobic pocket typically filled by the p53 Leu26 residue. Crucially, the 5'-chloro group is positioned to form a favorable halogen bond with the backbone oxygen of His96.[5] This specific interaction likely accounts for the enhanced binding energy compared to the parent scaffold. The indoline ring engages in π-π stacking with Tyr100, further anchoring the ligand in the binding site.

  • Spiro[cyclopropane-1,3'-indoline] : The parent compound shows moderate binding affinity, driven primarily by hydrophobic and π-stacking interactions. The absence of the chlorine atom results in a less optimal interaction profile and a weaker binding score, highlighting the critical contribution of the halogen substituent.

Visualizing the Binding Hypothesis

A diagram illustrating the predicted key interactions provides a clear mechanistic rationale for the observed binding affinities.

G cluster_mdm2 MDM2 Hydrophobic Cleft Leu54 Leu54 Val93 Val93 His96 His96 Tyr100 Tyr100 Ligand 5'-Chlorospiro[...] Indoline Ring Cyclopropane 5'-Chloro Ligand:f1->Leu54 Hydrophobic Ligand:f1->Val93 Hydrophobic Ligand:f2->His96 Halogen Bond Ligand:f0->Tyr100 π-π Stacking

Caption: Predicted binding mode of the test compound in the MDM2 pocket.

Conclusion and Future Directions

This computational guide demonstrates a robust methodology for evaluating novel chemical scaffolds as potential protein-protein interaction inhibitors. Our in silico analysis predicts that 5'-Chlorospiro[cyclopropane-1,3'-indoline] is a promising candidate for MDM2 inhibition, with a predicted binding affinity superior to its parent compound. The key takeaway is the strategic importance of the 5'-chloro substitution, which is predicted to form a stabilizing halogen bond within the MDM2 active site.[5]

The comparative data strongly suggests that the spiro[cyclopropane-1,3'-indoline] scaffold is a viable starting point for the design of new MDM2 inhibitors. The logical next steps in a drug discovery pipeline would include:

  • Synthesis and In Vitro Validation : The synthesized compound should be tested in biochemical assays, such as ELISA or fluorescence polarization, to experimentally determine its IC50 value for the p53-MDM2 interaction.[4][11]

  • Structure-Activity Relationship (SAR) Studies : Further chemical modifications to the scaffold can be explored to optimize potency. This could involve substitutions on the indoline ring or modifications to the cyclopropane moiety.

  • Cell-Based Assays : The most potent compounds should be evaluated in cancer cell lines with wild-type p53 to confirm their ability to restore p53 function and induce apoptosis.

By integrating computational predictions with experimental validation, the path from a novel scaffold to a potential therapeutic agent can be navigated with greater efficiency and scientific insight.

References

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  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC. [Link]

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  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC. [Link]

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Validation

The Spirocyclopropyl Oxindole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5'-Chlorospiro[cyclopropane-1,3'-indoline] Analogs in Anticancer Drug Discovery

The spirooxindole core is a privileged heterocyclic motif renowned for its prevalence in a multitude of natural products and pharmacologically active compounds.[1] Its unique three-dimensional architecture has captivated...

Author: BenchChem Technical Support Team. Date: January 2026

The spirooxindole core is a privileged heterocyclic motif renowned for its prevalence in a multitude of natural products and pharmacologically active compounds.[1] Its unique three-dimensional architecture has captivated medicinal chemists, leading to its exploration in various therapeutic areas, including the development of antimicrobial, antiviral, and notably, anticancer agents.[1][2] A particularly intriguing subclass is the spiro[cyclopropane-1,3'-indolin]-2'-ones, which merge the oxindole system with a strained cyclopropane ring. This structural amalgamation offers a rigid framework that can be strategically decorated with various functional groups to modulate biological activity.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5'-Chlorospiro[cyclopropane-1,3'-indoline] analogs, with a primary focus on their potential as anticancer agents. We will delve into the synthetic strategies employed to access these molecules, present comparative experimental data to elucidate the impact of structural modifications on cytotoxicity, and provide a forward-looking perspective on the therapeutic potential of this promising class of compounds.

The Significance of the 5'-Chloro Substituent and the Spirocyclopropyl Moiety

The rationale behind investigating the 5'-chloro substitution on the spiro[cyclopropane-1,3'-indoline] scaffold is rooted in established principles of medicinal chemistry. Halogen atoms, particularly chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chloro group at the 5'-position of the indoline ring can enhance membrane permeability, improve metabolic stability, and introduce a potential point for halogen bonding with biological targets, thereby influencing binding affinity and selectivity.

The spiro-fused cyclopropane ring is not merely a passive structural element. Its inherent strain and unique electronic properties can contribute to the overall biological activity profile. Furthermore, the cyclopropane ring offers additional vectors for chemical modification, allowing for a fine-tuning of the molecule's steric and electronic properties to optimize interactions with target proteins.

Synthetic Strategies: Constructing the Spiro[cyclopropane-1,3'-indolin]-2'-one Core

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is a topic of considerable interest, with several methodologies being developed to afford these complex structures with high efficiency and stereocontrol.[3] A robust and widely employed approach involves the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones.[4] This method offers a convergent and versatile route to a diverse array of analogs.

A key synthetic workflow for the preparation of these compounds is outlined below:

Synthetic Workflow Isatin Substituted Isatin Methyleneindolinone 3-Methyleneindolin-2-one Intermediate Isatin->Methyleneindolinone Knoevenagel Condensation (with active methylene compound) Spirocyclopropane Spiro[cyclopropane-1,3'-indolin]-2'-one Methyleneindolinone->Spirocyclopropane Metal-Free Cyclopropanation Tosylhydrazone Tosylhydrazone Salt Tosylhydrazone->Spirocyclopropane In situ generation of diazo compound

Caption: General synthetic workflow for spiro[cyclopropane-1,3'-indolin]-2'-ones.

Experimental Protocol: Metal-Free Diastereoselective Cyclopropanation

This protocol is adapted from the work of Reddy et al. and provides a reliable method for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.[4]

Step 1: Synthesis of 3-Methyleneindolin-2-one Intermediate

  • To a solution of the appropriately substituted isatin (1.0 equiv.) in ethanol, add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equiv.) and a catalytic amount of a base such as piperidine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford the 3-methyleneindolin-2-one intermediate.

Step 2: Synthesis of the Spiro[cyclopropane-1,3'-indolin]-2'-one

  • In a round-bottom flask, dissolve the 3-methyleneindolin-2-one intermediate (1.0 equiv.) and the desired tosylhydrazone salt (1.5 equiv.) in a suitable solvent such as acetonitrile.

  • Add a base, for instance, potassium carbonate (2.0 equiv.), to the mixture.

  • Heat the reaction mixture at reflux (approximately 80 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure spiro[cyclopropane-1,3'-indolin]-2'-one.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of spiro[cyclopropane-1,3'-indolin]-2'-one analogs has been evaluated against a panel of human cancer cell lines. The following SAR analysis is primarily based on the comprehensive study by Reddy et al., which provides valuable insights into the structural requirements for cytotoxicity.[5]

Influence of Substituents on the Indoline Ring

The nature and position of substituents on the aromatic ring of the indoline core play a crucial role in modulating the anticancer potency.

  • Halogen Substitution: The presence of a halogen at the 5'-position generally leads to enhanced cytotoxic activity. A comparative analysis of analogs reveals that a 5'-chloro substituent often results in potent compounds. For instance, compounds bearing a 5'-chloro group have demonstrated significant activity against various cancer cell lines. This can be attributed to the favorable electronic and steric properties of the chlorine atom, which may enhance binding to the biological target.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent at the 5'-position has a discernible impact on activity. While both electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro) groups have been explored, the data suggests that electron-withdrawing groups, such as halogens, tend to be more favorable for potent anticancer activity.

  • N-Alkylation/Arylation: Modification of the nitrogen atom of the indoline ring also influences cytotoxicity. N-alkylation or N-arylation can impact the molecule's lipophilicity and steric profile, which in turn can affect its cellular uptake and target interaction.

Impact of Substituents on the Cyclopropane Ring

The substitution pattern on the cyclopropane ring is another critical determinant of biological activity.

  • Ester and Cyano Groups: The presence of electron-withdrawing groups such as ester or cyano moieties on the cyclopropane ring is often essential for activity. These groups can act as hydrogen bond acceptors and contribute to the electronic character of the cyclopropyl moiety.

  • Aryl Substituents: The introduction of aryl groups on the cyclopropane ring can lead to a significant variation in anticancer potency. The nature and substitution pattern of this aryl ring can be fine-tuned to optimize interactions within the binding pocket of the target protein.

The key SAR takeaways can be visualized in the following relationship diagram:

SAR cluster_indoline Indoline Ring cluster_cyclopropane Cyclopropane Ring Core Spiro[cyclopropane-1,3'-indolin]-2'-one Core Indoline Indoline Ring Modifications Core->Indoline Cyclopropane Cyclopropane Ring Modifications Core->Cyclopropane Activity Anticancer Activity Indoline->Activity Cyclopropane->Activity Halogen 5'-Halogen (e.g., Chloro) Halogen->Indoline Increases Potency EWG Electron-Withdrawing Groups EWG->Indoline Generally Favorable N_Sub N-Substitution EWG_Cyclo Ester/Cyano Groups EWG_Cyclo->Cyclopropane Often Essential Aryl_Sub Aryl Substitution Aryl_Sub->Cyclopropane Modulates Potency

Caption: Key structure-activity relationships for spiro[cyclopropane-1,3'-indolin]-2'-ones.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected spiro[cyclopropane-1,3'-indolin]-2'-one analogs against various human cancer cell lines, as reported by Reddy et al.[5] This data provides a quantitative comparison of the impact of different substituents on anticancer potency.

CompoundR (Indoline)R1 (Cyclopropane)R2 (Cyclopropane)HT-29 (Colon) IC50 (µM)DU-145 (Prostate) IC50 (µM)HeLa (Cervical) IC50 (µM)A-549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
6a HCOOEtCOMe>100>100>100>100>100
6b 5-ClCOOMeCOOMe15.48.912.718.225.1
6c 5-BrCOOMeCOOMe12.17.510.315.621.8
6d 5-FCOOMeCOOMe20.315.818.924.530.2
6e 5-NO2COOMeCOOMe9.86.18.211.418.5
6f HCNCOOEt45.238.650.155.862.3
6g 5-ClCNCOOEt10.55.29.814.119.7
6h 5-BrCNCOOEt8.94.87.612.317.4
6u 5-ClPhCOOMe18.910.215.421.728.9

Data extracted from Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586.

Analysis of Comparative Data:

The data clearly illustrates the importance of substitution on the indoline ring. The unsubstituted analog 6a is inactive, highlighting the necessity of functionalization for cytotoxicity. The introduction of a halogen at the 5'-position, as seen in compounds 6b , 6c , and 6d , leads to a significant increase in anticancer activity across all tested cell lines. Notably, the 5'-bromo analog (6c ) and the 5'-chloro analog (6b ) exhibit comparable and potent activity. The 5'-nitro analog (6e ) is also highly active, further supporting the hypothesis that electron-withdrawing groups at this position are beneficial.

Furthermore, the nature of the substituents on the cyclopropane ring is critical. A comparison between the diester analogs (e.g., 6b ) and the cyano-ester analogs (e.g., 6g ) suggests that the cyano-ester combination might be slightly more favorable for potency, particularly against the DU-145 prostate cancer cell line. The introduction of a phenyl group on the cyclopropane ring, as in 6u , maintains moderate activity, indicating that this position is amenable to further exploration with diverse aryl substituents.

Conclusion and Future Directions

The 5'-Chlorospiro[cyclopropane-1,3'-indoline] scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies have clearly demonstrated that the cytotoxic potency of these analogs can be systematically modulated through strategic functionalization of both the indoline and cyclopropane rings. The 5'-chloro substituent has been identified as a key feature for enhancing anticancer activity.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) and mechanism of action of these compounds is crucial for their further development. Investigating their potential to inhibit key cancer-related proteins, such as MDM2, or to induce apoptosis through specific signaling pathways would be highly valuable.

  • Optimization of Cyclopropane Substituents: A more extensive exploration of diverse substituents on the cyclopropane ring is warranted. The introduction of different aryl, heteroaryl, and alkyl groups could lead to the discovery of analogs with improved potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

References

  • Reddy, C. N., Nayak, V. L., Mani, G. S., Kapure, J. S., Adiyala, P. R., Maurya, R. A., & Kamal, A. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. [Link]

  • Kapure, J. S., Reddy, C. N., Adiyala, P. R., Nayaka, R., Nayak, V. L., Nanubolu, J. B., ... & Maurya, R. A. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(78), 41535-41539. [Link]

  • Gou, Y., Hou, S., Fu, Q., Fan, Z., & Li, Y. (2025). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Publishing. [Link]

  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., Qiu, S., Wang, G., Stuckey, J., ... & Wang, S. (2005). Structure-based design of potent non-peptide MDM2 inhibitors. Journal of the American Chemical Society, 127(29), 10130-10131. [Link]

  • Popov, A. V., Lesiv, A. V., Shevchenko, M. V., & Iaroshenko, V. O. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. International Journal of Molecular Sciences, 24(3), 2357. [Link]

  • A. (n.d.). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC. [Link]

  • Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Scilit. [Link]

  • Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. ResearchGate. [Link]

  • A. (n.d.). The spirocyclopropyl oxindole motif in biologically active compounds. ResearchGate. [Link]

  • A. (n.d.). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. NIH. [Link]

  • Suárez Castillo, O. R. (2017). Structure-selectivity relationship in the cleavage of spirocyclopropyl oxindoles: An experimental and theoretical investigation. UAEH. [Link]

  • A. (n.d.). Representative bioactive spirocyclopropyl oxindoles. ResearchGate. [Link]

  • A. (n.d.). Enantioselective synthesis of spirocyclopropyl oxindoles 27. ResearchGate. [Link]

  • A. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • A. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. ResearchGate. [Link]

  • A. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC. [Link]

  • A. (n.d.). Representative examples of biologically active compounds and drugs having an annulated cyclopropane ring. ResearchGate. [Link]

  • A. (n.d.). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical compounds...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical compounds like 5'-Chlorospiro[cyclopropane-1,3'-indoline], a halogenated organic compound, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and field-proven best practices. The causality behind each step is explained to ensure a self-validating and trustworthy protocol.

Hazard Identification and Risk Assessment: Understanding the Compound

A related compound, 4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is prudent to assume 5'-Chlorospiro[cyclopropane-1,3'-indoline] possesses similar hazardous properties.

Potential Hazard GHS Hazard Statement (Inferred) Primary Safety Concern
Skin IrritationH315Direct contact can cause redness, itching, and inflammation.
Eye IrritationH319Can cause serious and potentially damaging eye irritation.
Respiratory IrritationH335Inhalation of dust or vapors may irritate the respiratory tract.
Environmental HazardNot Classified (Precautionary)Indole derivatives can have adverse effects on aquatic ecosystems.[5][6]

This initial assessment mandates that the compound be treated as hazardous waste, requiring disposal through an approved and licensed facility.[4][7]

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Emergency Procedures

Adherence to strict safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to establish a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and emergency response.[8][9][10]

Required Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling 5'-Chlorospiro[cyclopropane-1,3'-indoline] or its waste.

Protection Type Specification Justification
Eye Protection Safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[11]Protects against splashes and airborne particles that could cause serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation.[4]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[4][11]Minimizes the risk of inhaling dust or vapors, preventing respiratory tract irritation.[4]
Emergency First Aid Procedures

In the event of accidental exposure, immediate and correct first aid is critical.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][7]

  • After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][7]

  • After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][11]

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][11]

Waste Characterization and Segregation: The Critical First Step in Disposal

Proper disposal begins with accurate waste characterization and segregation at the point of generation. This is a cornerstone of the Environmental Protection Agency's (EPA) hazardous waste management regulations under the Resource Conservation and Recovery Act (RCRA).[12]

The Golden Rule: Segregate Halogenated from Non-Halogenated Waste.

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a halogenated organic compound . It must be collected in a waste container specifically designated for this category, separate from non-halogenated organic waste (e.g., acetone, ethanol, hexane).[2][3]

Why is this segregation so important?

  • Treatment Method: Halogenated wastes require specific treatment technologies, often involving high-temperature incineration, to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like HCl).[13][14][15] Mixing them with non-halogenated solvents complicates and increases the cost of this process.

  • Disposal Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the more complex treatment required.[3] Cross-contamination increases disposal costs for the entire waste volume.

  • Regulatory Compliance: Federal and local regulations mandate the proper identification and segregation of hazardous waste streams.[12]

WasteSegregation Start Generation of Waste: 5'-Chlorospiro [cyclopropane-1,3'-indoline] Decision Is the compound halogenated? Start->Decision Characterize Container_Hal Designated Halogenated Organic Waste Container Container_NonHal Non-Halogenated Organic Waste Container Decision->Container_Hal Yes Decision->Container_NonHal No

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol outlines the physical steps for collecting and preparing the waste for final disposal by a certified hazardous waste management company.

Step 1: Select the Appropriate Waste Container
  • Material: Use a chemically resistant container, such as a brown glass bottle or a high-density polyethylene (HDPE) carboy, to prevent any potential reaction or degradation of the container.

  • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing cap to prevent the escape of vapors.[1]

  • Secondary Containment: Place the liquid waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential spills.[16]

Step 2: Properly Label the Waste Container
  • Label the container before adding any waste.[2]

  • The label must be clear, legible, and securely affixed.

  • Per EPA and OSHA requirements, the label must include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "Waste 5'-Chlorospiro[cyclopropane-1,3'-indoline]" . Do not use abbreviations or chemical formulas.[2]

    • An indication of the hazards (e.g., "Irritant").

    • The date when waste was first added to the container (accumulation start date).

Step 3: Accumulate Waste Safely
  • Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[2][3] This is critical to prevent spills and the release of vapors into the lab environment.

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA.

Step 4: Arrange for Final Disposal
  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[1][3] This is illegal and environmentally harmful.

  • Engage Professionals: The final disposal must be handled by a licensed and certified hazardous waste disposal company.[4][7][12] This company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

  • Documentation: Ensure you complete a Uniform Hazardous Waste Manifest form provided by the disposal company. This is a legal document that tracks the waste from your facility to its final destination.[18]

Decontamination of Labware and Surfaces

Any glassware, equipment, or surfaces that come into contact with 5'-Chlorospiro[cyclopropane-1,3'-indoline] must be properly decontaminated.

Step-by-Step Decontamination Protocol
  • Initial Rinse (in a fume hood): Rinse the contaminated item with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residual compound. Crucially, this rinseate is also hazardous waste and must be collected in the designated halogenated organic waste container.

  • Wash: Wash the rinsed item with laboratory detergent and warm water.[19][20] Use a brush to scrub surfaces if necessary.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water.[19]

  • Dry: Allow the item to air dry completely or place it in a drying oven.

  • Spill Cleanup: For spills, first, ensure proper PPE is worn.[21] Cover the spill with an absorbent material. Gently collect the material, place it in a sealed container, and dispose of it as hazardous waste. Clean the spill area following the decontamination protocol above.

DecontaminationWorkflow Start Contaminated Labware or Surface Rinse 1. Perform Initial Rinse (e.g., with Ethanol) in a Fume Hood Start->Rinse Collect Collect Rinseate in Halogenated Waste Container Rinse->Collect Wash 2. Wash with Detergent and Warm Water Rinse->Wash FinalRinse 3. Final Rinse with DI Water Wash->FinalRinse Dry 4. Air or Oven Dry FinalRinse->Dry End Decontaminated Dry->End

Caption: Workflow for decontaminating lab equipment.

By integrating these procedures into your laboratory's Chemical Hygiene Plan, you ensure a culture of safety, maintain regulatory compliance, and protect our environment. The principles of understanding the hazard, segregating waste, and professional disposal are the cornerstones of responsible chemical management.

References

  • SAFETY DATA SHEET. Airgas. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedure. U.S. Environmental Protection Agency. [Link]

  • 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. PubMed, National Center for Biotechnology Information. [Link]

  • Spirometer Cleaning Instructions. MD Spiro. [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central, National Center for Biotechnology Information. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. MDPI. [Link]

  • Recommended Cleaning Instructions for your Spirometry Device. Vitalograph. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

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  • Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. ResearchGate. [Link]

  • Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Asia Pacific Oncology Pharmacy Community. [Link]

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  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. ResearchGate. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Center for Biotechnology Information. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. [Link]

  • Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

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  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository, Cranfield University. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
5'-Chlorospiro[cyclopropane-1,3'-indoline]
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5'-Chlorospiro[cyclopropane-1,3'-indoline]
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